Methyl Oleate

Catalog No.
S626993
CAS No.
112-62-9
M.F
C19H36O2
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Oleate

CAS Number

112-62-9

Product Name

Methyl Oleate

IUPAC Name

methyl (Z)-octadec-9-enoate

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-

InChI Key

QYDYPVFESGNLHU-KHPPLWFESA-N

SMILES

Array

solubility

Insoluble (NTP, 1992)
Insol in water; miscible with ethyl alcohol, ether; sol in chloroform

Synonyms

(9Z)-9-Octadecenoic Acid Methyl Ester; Oleic Acid Methyl Ester; (Z)-9-Octadecenoic Acid Methyl Ester; ADJ 100; Agnique ME 181U; Agrique ME 181-1; Amesolv CME; CE 1897; Carolube 1885; Edenor Me 90/95V; Edenor MeTiO5; Emerest 2801; Emery 2301; Esterol

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC

The exact mass of the compound Methyl oleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)insol in water; miscible with ethyl alcohol, ether; sol in chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406282. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Oleic Acids - Supplementary Records. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

what is methyl oleate used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Research Applications of Methyl Oleate

Application Area Specific Research Use Key Findings / Purpose
Industrial Biotechnology Solvent/component in plant protection product formulations [1] [2] Used in "green" solvent systems for agrochemicals [2].
Fermentation & Bioprocesses Carbon source for microbial fermentation [1] Optimal carbon source for producing Echinocandin B (antifungal precursor); increased titer to 2133-3148 mg/L [1].
Biofuel & Spray Analysis Single-component surrogate for biodiesel [3] Represents biodiesels with long-chain FAMEs (e.g., Karanja); spray penetration is highly dependent on its physical properties (e.g., density, viscosity) [3].
Polymer Science Feedstock for bio-based polyols [4] Synthesized into polyols for rigid polyurethane foams (RPUFs); improves thermal stability and compressive strength for insulation materials [4].
Pheromone & Animal Behavior Key component of queen honey bee retinue pheromone [5] Reduced production in virus-infected queens triggers colony supersedure; directly suppresses queen cell rearing [5].
Gene & Enzyme Regulation Inducer for lipase production in yeast [1] Modulates LIP2 gene expression in Yarrowia lipolytica; maximal induction at low concentrations [1].
Cell Biology & Signaling Promoter of myoblast differentiation [6] Enhances differentiation of C2C12 myoblasts into muscle fibers via p38 MAPK/β-catenin pathways; upregulates GLUT4 for glucose uptake [6].

Detailed Experimental Protocols

Here are the methodologies for two key research applications that involve specific laboratory techniques.

Enzymatic Synthesis of this compound

This protocol outlines a solvent-free, lipase-catalyzed esterification, optimized for high conversion [1].

  • Reaction Setup:
    • Scale: 50 mL in baffled Erlenmeyer flasks.
    • Substrates: Oleic acid and methanol.
    • Molar Ratio: Methanol to oleic acid at 1.5:1 (50% molar excess of methanol).
    • Catalyst: Lipase at a loading of 0.25–0.75 wt%.
    • Additive: 3 Å molecular sieves (activated by drying at 250°C for 16 h) to remove water and shift equilibrium.
  • Reaction Conditions:
    • Temperature: 55°C.
    • Agitation: 170 rpm in a shaking incubator.
    • Duration: Up to 48 hours, with conversion typically reaching a maximum after 24 hours.
  • Progress Monitoring:
    • Method: Titration of the residual free fatty acid to calculate conversion.
    • Outcome: This optimized setup can achieve a conversion rate of up to 99% [1].
Studying Myoblast Differentiation with Oleate

This cell culture model uses oleic acid (the free acid form of this compound) to investigate its role in muscle cell differentiation [6].

  • Cell Line and Culture:
    • C2C12 murine myoblasts are cultured in high-glucose DMEM with 10% Fetal Bovine Serum (FBS) under standard conditions (37°C, 5% CO₂).
  • Fatty Acid Preparation:
    • Oleic acid is conjugated to fatty-acid-free Bovine Serum Albumin (BSA) at a final molar ratio of 2:1 (fatty acid to BSA). This mimics physiological transport and makes the fatty acid soluble in the culture medium.
    • The BSA-oleate complex is diluted in DMEM to a final oleate concentration of 200 µM.
  • Differentiation Protocol:
    • Once cells reach 90–100% confluency, the growth medium is replaced with a differentiation medium.
    • The differentiation medium is DMEM supplemented with the prepared 200 µM oleate-BSA complex (instead of the commonly used 2% Horse Serum).
    • Cells are maintained in this differentiation medium for several days to allow for the formation of multinucleated myotubes.
  • Analysis of Differentiation:
    • Microscopy: Observe elongated cell morphology and myotube formation.
    • Western Blot: Analyze the expression of muscle-specific markers (e.g., MyoD, myogenin, Myosin Heavy Chain - MHC) and key signaling proteins (e.g., phospho-p38 MAPK, β-catenin).

Signaling Pathway in Myogenesis

The following diagram illustrates the molecular mechanism by which oleate promotes myoblast differentiation, as identified in the C2C12 cell model [6].

G Oleate Oleate p38MAPK p38 MAPK Activation Oleate->p38MAPK BetaCatenin β-catenin Activation Oleate->BetaCatenin GLUT4 GLUT4 Upregulation Oleate->GLUT4 Insulin Receptor Activation Atrogenes Atrogin-1/MuRF1 Reduction Oleate->Atrogenes NDRG1 NDRG1 Phosphorylation p38MAPK->NDRG1 MyoD MyoD Family Transcription Factors p38MAPK->MyoD BetaCatenin->MyoD Myogenin Myogenin & MHC MyoD->Myogenin Outcome Enhanced Myoblast Differentiation Myogenin->Outcome GLUT4->Outcome Improved Glucose Uptake Atrogenes->Outcome Reduced Protein Degradation

Oleate promotes muscle cell differentiation by activating key signaling pathways and metabolic regulators [6].

Key Research Insights

Beyond its use as a simple solvent or substrate, this compound serves as a critical tool in fundamental research.

  • A Bioactive Signaling Molecule: In the C2C12 myoblast model, oleate (the free acid of this compound) acts as a potent regulator of cell differentiation, not just an energy source. It activates the p38 MAPK and β-catenin signaling pathways, leading to the expression of master regulatory genes like MyoD and myogenin. Concurrently, it enhances metabolic capacity by upregulating the glucose transporter GLUT4 and suppresses protein degradation by reducing Atrogin-1 and MuRF1 [6].
  • A Key Pheromone Component: In entomology research, this compound has been identified as a functional component of the honey bee queen's retinue pheromone. A virus-induced reduction in this compound production is directly linked to a breakdown in the colony's social structure, triggering worker bees to rear a new queen [5].

References

methyl oleate stability and oxidative degradation

Author: Smolecule Technical Support Team. Date: February 2026

Oxidation Mechanism and Pathways

Methyl oleate oxidation follows a classic free radical chain reaction mechanism, which can be broken down into three main stages: initiation, propagation, and termination [1] [2]. The following diagram illustrates the core steps of this process.

G Initiation Initiation RH RH Propagation Propagation ROOdot ROOdot Termination Termination Stable Products Stable Products Rdot Rdot RH->Rdot H abstraction or ROOH decomposition Rdot->ROOdot + O₂ Rdot->Stable Products Radical recombination ROOH ROOH ROOdot->ROOH + RH ROOdot->Stable Products Radical recombination ROOH->Rdot Decomposition Carbonyls/Alcohols Carbonyls/Alcohols ROOH->Carbonyls/Alcohols β-scission Products Products

Core mechanistic pathway of this compound autoxidation, showing the free radical chain reaction.

The primary oxidation products from this process include hydroperoxides, which are unstable and further decompose via β-scission to form a range of secondary products [1]. These secondary products are critical markers of degradation:

  • Volatile Compounds: Aldehydes (like hexanal and nonanal) and ketones, which affect flavor and aroma [1] [3].
  • Non-Volatile Compounds: Core aldehydes and epoxy compounds [1].
  • Acids: Leading to an increase in the Total Acid Number (TAN) [3].
  • Oligomers: Higher molecular weight species formed from radical termination steps [3].

Quantitative Stability Data

The oxidative stability of this compound is influenced by its mono-unsaturated structure and can be quantitatively compared to other fatty acid methyl esters (FAMEs). The following table summarizes key stability indicators.

Compound Onset Temperature (Tₒₙ) °C Induction Period (IP) at 110°C (h) Key Oxidation Products Formed
This compound (C18:1) 180.9 [4] 2.4 - 4.0 (Avg.) [2] Core aldehydes (Me-9-oxo, Me-11-oxo-9), epoxides, acids [1] [3]
Methyl Linoleate (C18:2) 160.8 [4] Information Missing Information Missing
Methyl Linolenate (C18:3) 131.7 [4] Information Missing Information Missing
Methyl Stearate (C18:0) 193.5 [4] Information Missing Information Missing

Key Observations on Stability:

  • Increasing unsaturation decreases stability: Methyl linolenate (3 double bonds) is the least stable, followed by methyl linoleate (2 double bonds). This compound (1 double bond) is more stable than its polyunsaturated counterparts but less stable than the saturated methyl stearate [4].
  • Comparative Stability in Edible Oils: The stability of oils correlates with their this compound and polyunsaturated compound content. Palm oil (high in saturated and oleic acid) is more stable than sunflower oil (high in linoleic acid) [4].

Experimental Protocols for Stability Assessment

Here are detailed methodologies for two standard accelerated oxidation tests applicable to this compound.

Accelerated Oxidation Using Rancimat (Reactor 1)

This protocol is based on EN 15751 and EN 14112 standards [3] [2].

  • Sample Preparation: Pipette 7 mL of this compound into clean Rancimat reaction vessels.
  • Instrument Configuration:
    • Set heating block temperature to 110 ± 0.3 °C.
    • Set air flow rate to 10 L/h.
    • Set shutoff criteria to a conductivity of 400 µS/cm or a predetermined induction period.
  • Oxidation and Sampling:
    • Start the test. Air bubbling and heating commence.
    • For kinetic studies, manually extract reaction vessels at specific time points (e.g., 0.5xIP, 1xIP, 2xIP, 4xIP).
    • Immediately agitate each vessel to homogenize the sample and transfer it to a sealed glass flask for storage in a refrigerator (~6°C).
  • Induction Period (IP) Analysis:
    • The IP is determined from the conductivity curve. Draw a tangent (T1) to the initial baseline and a tangent (T2) at the curve's inflection point. The IP is the time value at the intersection of these two tangents on the x-axis [2].
  • Analysis of Oxidized Samples:
    • Total Acid Number (TAN): Use a micro-TAN method (derived from ASTM D664). Weigh 2 g of sample, dilute in 10 g of isopropanol, and titrate potentiometrically with 0.1 mol/L KOH in isopropanol to the equivalence point [2].
    • Gas Chromatography-Mass Spectrometry (GC-MS): Inject 1 µL of sample using a split ratio (e.g., 1:75). Use an FFAP column (60 m, 0.25 µm) with a temperature program (e.g., 40°C for 10 min, ramp at 5°C/min to 100°C, then 1°C/min to 250°C) for separation. Identify products using electron ionization mass spectrometry at 70 eV [2].
Isothermal Thermogravimetric Analysis (TGA)

This method monitors mass changes under an oxygen atmosphere to evaluate stability [5].

  • Instrument Setup:
    • Use a TGA instrument with a dry air or oxygen flow.
    • Set the instrument to a constant isothermal temperature (e.g., between 100-150°C, selected based on desired acceleration).
  • Procedure:
    • Load the this compound sample into the TGA pan.
    • Initiate the isothermal experiment under an oxygen/air flow.
    • Monitor the mass change continuously for a prolonged period (e.g., 4000-10,000 minutes) to obtain a full "oxygen uptake" curve.
  • Data Interpretation:
    • The output mass-vs.-time curve will show an initial mass increase (oxygen uptake, peroxide formation) followed by a mass decrease (formation and evaporation of volatile degradation products).
    • The onset temperature (Tₒₙ) for oxidation can be determined from non-isothermal TGA curves as the point of significant mass gain onset [4].
    • Advanced kinetic modeling can be applied to the curve to extract induction times and rate constants [5].

Key Influencing Factors and Additive Effects

Understanding factors that influence degradation is critical for controlling stability in formulations.

  • Temperature: The primary accelerator of oxidation reactions. A higher temperature significantly shortens the induction period [3].
  • Oxygen Exposure: The presence of oxygen is essential for the propagation of the radical chain reaction. Methods that limit oxygen exposure can enhance stability.
  • Additives and Blends:
    • Solketal (3 wt%): When blended with this compound, the decomposition of solketal during aging alters the degradation pathway, leading to a higher number of acids and epoxides over time [3].
    • Antioxidants: Radical scavengers like tert-butylhydroquinone (TBHQ) are commonly used to inhibit the oxidation mechanism by donating hydrogen atoms to free radicals, thereby slowing the propagation step [3].

References

Physical and Chemical Properties of Methyl Oleate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental physical parameters of methyl oleate from technical sources and supplier data sheets [1] [2] [3].

Property Value / Description Conditions (if applicable)
CAS Number 112-62-9 -
Molecular Formula C₁₉H₃₆O₂ -
Molecular Weight 296.49 g/mol -
Appearance Clear, oily liquid; can be yellow to amber [1] [2] Room Temperature
Density 0.874 g/mL [1] [2], 0.8739 g/cm³ [3] 20°C
Melting Point -19.9 °C to -20 °C [2] [3] -
Boiling Point 218 °C / 20 mmHg [1] [2]; 351.4 °C (with decomposition) [3] -
Refractive Index n20/D 1.452 [1] 20°C
Flash Point 113 °C (235.4 °F) [1], >230 °F [2] Closed cup
Vapor Pressure 10 mmHg [1], 13.3 hPa [4] 205 °C
Water Solubility Immiscible with water [2] -
Stability Air and light sensitive [2]; prone to oxidative degradation, especially under light or with metal ion catalysis [3] -

Key Experimental Protocols and Applications

This compound serves as a key reactant and component in various experimental contexts. Here are detailed methodologies for some of its key applications.

Bromination and Dehydrohalogenation to Stearolic Acid

This classic organic synthesis procedure, documented in Organic Syntheses, converts this compound into stearolic acid (a key acetylene derivative) [5].

  • Procedure:
    • Bromination: Bromine is added dropwise with stirring to 35 g (0.118 mol) of this compound, keeping the temperature below 50°C. The addition continues until a slight excess of bromine is present (approximately the theoretical amount of 18.9 g is decolorized). A few drops of this compound are then added to discharge the bromine color [5].
    • Dehydrohalogenation: 50 ml of n-amyl alcohol and 40 g of potassium hydroxide pellets are added to the flask. The mixture is heated under reflux for 4 hours in an oil bath at 150°C. About 50 ml of n-amyl alcohol is then distilled off at atmospheric pressure [5].
    • Work-up and Purification: The residue is cooled, acidified with concentrated HCl using phenolphthalein and methyl orange as indicators, and cooled in an ice bath. The resulting waxy solid is decanted, dissolved in 95% ethanol, and recrystallized three times from an ethanol-water mixture. The yield is typically 11–14 g (33–42%) with a melting point of 46–46.5°C [5].
Enzymatic Synthesis Optimization

A 2024 study provides a detailed, optimized protocol for the enzymatic synthesis of this compound under solvent-free conditions, which is relevant for green chemistry applications [3] [6].

  • Procedure:
    • Reaction Setup: Esterification reactions are performed on a 50 mL scale in baffled Erlenmeyer flasks under solvent-free conditions [3].
    • Optimal Molar Ratio: A methanol to oleic acid molar ratio of 1.5:1 is used to achieve high conversion rates (up to 99%). Using an equimolar (1:1) mixture results in a lower maximum conversion of 74% [3].
    • Enzyme Loading: Lipase doses of 0.25, 0.50, or 0.75 wt% can be used. Higher loadings increase the initial reaction rate, but maximum equilibrium conversions are typically reached after 24 hours for all doses [3].
    • Reaction Conditions: The mixture is incubated in a shaking incubator at 55°C and 170 rpm for up to 48 hours. Reaction progress is monitored by titrating the residual free fatty acid [3].
    • Shifting Equilibrium: To shift the equilibrium towards product formation, water (a by-product) can be removed by adding activated molecular sieves (3 Å, dried at 250°C for 16 h) [3].
Other Research Applications

The search results also highlight this compound's role in several advanced research areas:

  • Fermentation Enhancement: this compound was identified as the best carbon source for the fermentation of Echinocandin B (an antifungal precursor), achieving a titer of 2133 ± 50 mg/L. It helps maintain optimal mycelial morphology and accumulates the key precursor L-threonine. Combining it with talcum powder microparticles further increased the titer to 3148 ± 100 mg/L [3].
  • Catalyst Research: this compound has been used as a probe molecule in pulsed field gradient (PFG) NMR spectroscopy to study diffusion within hierarchical porous catalysts, providing insights into catalytic activity for epoxidation reactions [3].
  • Gene Expression Modulation: In the lipolytic yeast Yarrowia lipolytica, this compound acts as a carbon source and influences the expression of the LIP2 gene, which encodes an extracellular lipase. Maximal induction was observed at low this compound concentrations [3].

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound via enzymatic esterification, based on the protocol described above.

Start Reaction Setup A Add Methanol & Oleic Acid (Molar Ratio 1.5:1) Start->A B Add Lipase Enzyme (0.25-0.75 wt%) A->B C Incubate with Shaking 55°C, 170 rpm, 24-48h B->C D Monitor Reaction Progress (Titrate Residual Fatty Acid) C->D Regular Sampling D->C Continue until conversion >99% E Product: this compound D->E

This workflow outlines the key steps for the enzymatic synthesis of this compound, highlighting the critical parameters of molar ratio, enzyme loading, and reaction monitoring [3].

Key Information Summary

  • Physical Data is Readily Available: The core physical and chemical parameters of this compound are well-documented for research and development purposes.
  • Versatile Reactant: It is a valuable starting material for organic synthesis (e.g., stearolic acid, epoxides, bromohydrins) and can be synthesized via efficient enzymatic methods [5] [1] [3].
  • Broad Research Utility: Its applications extend beyond simple chemistry to specialized fields like fermentation process enhancement, catalyst characterization, and microbial physiology [3].

References

methyl oleate basic introduction and discovery

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Oleate: A Technical Introduction

This compound (chemical name: 9-octadecenoic acid methyl ester) is a fatty acid methyl ester (FAME) derived from oleic acid. It is a clear, transparent oily liquid at room temperature with a density of 0.8739 g/cm³ at 20°C [1].

Its amphiphilic molecular structure, featuring a long hydrocarbon chain and a polar ester group, underpins its utility as a solvent, penetration enhancer, and component in lipid-based drug delivery systems. The cis-configured double bond makes it susceptible to oxidation, which is a critical consideration for formulation stability [1].

The table below summarizes its key physical and chemical parameters [1].

Property Value / Description
Chemical Name (Z)-Methyl octadec-9-enoate
CAS Registry Number 112-62-9
Appearance Clear, transparent oily liquid
Density (20°C) 0.8739 g/cm³
Melting Point -19.9 °C
Boiling Point (atmospheric) 351.4 °C (with thermal decomposition)
Refractive Index 1.452 - 1.454
Lipophilicity (log P) ~7.3 (immiscible with water)
Solubility Miscible with alcohols, ethers, and hydrocarbon solvents
Stability Relatively stable, but double bond prone to oxidative degradation

Synthesis and Production Methodologies

This compound is primarily produced via the esterification of oleic acid with methanol. Researchers have optimized various catalytic and engineering approaches for efficiency and scalability.

Enzymatic Synthesis Protocol

Lipase-catalyzed synthesis offers a green, selective route under mild conditions. The following optimized protocol is adapted from a recent study [1].

  • Reaction Setup: Perform the reaction under solvent-free conditions in a baffled Erlenmeyer flask on a 50 mL scale.
  • Reagents: Oleic acid and methanol.
  • Optimal Molar Ratio: Use a methanol to oleic acid molar ratio of 1.5:1. An equimolar (1:1) ratio yields only about 74% conversion, while the 50% molar excess drives conversion to 99% [1].
  • Catalyst: Lipase enzyme. An enzyme loading of 0.25 - 0.75 wt% (relative to total substrates) is effective. Higher loadings increase the initial reaction rate, but equilibrium conversions are typically reached within 24 hours for all doses tested [1].
  • Conditions: Incubate the reaction mixture in a shaking incubator at 55°C and 170 rpm [1].
  • By-Product Removal: To shift the equilibrium towards product formation, remove water. This can be achieved by adding activated 3 Å molecular sieves (dried at 250°C for 16 h prior to use) to the reaction mixture. Alternatively, bubbling with inert gas (N₂) or applying a mild vacuum can be effective [1].
  • Reaction Monitoring: Monitor reaction progress by titrating the residual free fatty acid in periodically taken samples over 48 hours [1].
Advanced Reactor Technology for Scale-Up

For large-scale, industrial production, innovative reactor designs like Hydrodynamic Cavitation Reactors (HCRs) can significantly intensify the process. One study using palm fatty acid distillate (PFAD) with a solid acid catalyst (Amberlyst-15) achieved an 89.76 wt% methyl ester purity and an 82.48 wt% biodiesel yield [2].

  • Optimal HCR Parameters:
    • Methanol: 9 wt% (molar ratio of methanol to oil of ~4:1)
    • Circulation Time: 133 minutes
    • Rotor Speed: 2000 rpm [2]

This technology enhances mass and heat transfer, leading to faster reaction rates and reduced energy consumption compared to conventional stirred tanks [2].

Analysis and Quantification

Robust analytical methods are essential for quality control and research. Gas Chromatography (GC) is the standard technique for quantifying this compound and related fatty acids.

Validated GC-FID Method for Fatty Acid Analysis

This method is suitable for the routine analysis of oleic acid and its related fatty acids, as found in pharmacopeial materials [3].

  • Instrumentation: Gas Chromatograph with Flame Ionization Detection (GC-FID).
  • Column: DB-FFAP capillary column (nitroterephthalic acid modified polyethylene glycol), 30 m × 0.32 mm internal diameter [3].
  • Sample Preparation: This method is derivatization-free, meaning fatty acids are analyzed directly without conversion to methyl esters, simplifying the workflow [3].
  • Performance: The method can separate 15 fatty acids with a total run time of 20 minutes. It has been validated for specificity, linearity, precision, accuracy, sensitivity, and robustness [3].
Advanced GC-MS Method for Complex Matrices

For complex biological matrices like human serum, a more specialized GC-MS method can be employed. This method specifically targets esterified fatty acids (like those in phospholipids and triglycerides) and includes a robust quantification scheme [4].

The workflow for this precise analysis involves several key steps to ensure accuracy, which can be visualized as follows:

G Start Serum Sample (5 µL) Step1 Lipid Extraction (Folch extraction) Start->Step1 Step2 Transmethylation (NaOCH₃ in TBME) Step1->Step2 Step3 Isotope-Coded Derivatization (D3-MCF/D3-MeOH) Step2->Step3 Step4 Re-extraction (Isooctane) Step3->Step4 Step5 Quantitative Analysis (GC-PICI-MS) Step4->Step5

Workflow for GC-MS analysis of esterified fatty acids, incorporating isotope-coded internal standards for high quantification accuracy [4].

  • Transmethylation: The extracted lipids undergo base-catalyzed (sodium methoxide) transmethylation in tert-butyl methyl ether to convert them to FAMEs. This step is efficient for major esterified lipids but does not affect free fatty acids or sphingolipids [4].
  • Isotope-Coded Derivatization: To correct for matrix effects and instrument drift, internal standards are prepared using a deuterated reagent (D3-methyl chloroformate). This allows for highly accurate quantification [4].
  • Analysis: The final analysis is performed using GC with Positive Ion Chemical Ionization (PICI) and Selected Ion Monitoring (SIM) [4].

Applications in Pharmaceutical and Biotechnological Research

Beyond its use as a solvent or excipient, this compound plays a functional role in advanced bioprocessing and fermentation.

  • Enhancing Fermentation Titers: In the production of Echinocandin B (a key precursor for the antifungal drug Anidulafungin), this compound was identified as the optimal carbon source. It promoted a beneficial mycelial pellet morphology and increased the intracellular concentration of L-threonine, a crucial precursor amino acid. This dual effect led to a fermentation titer of 2133 ± 50 mg/L, doubling the output compared to using mannitol. Combining this compound with talcum powder to further control morphology boosted the titer to 3148 ± 100 mg/L [1].
  • Gene Expression Modulation: In the lipolytic yeast Yarrowia lipolytica, this compound serves as both a carbon source and an inducer for the LIP2 gene, which encodes an extracellular lipase. Studies using a bioreactor showed that low concentrations of this compound can maximize LIP2 induction, leading to high lipase activity (1300 U/mL) in the culture supernatant. This highlights its utility in regulating expression in microbial systems for enzyme production [1].

Key Takeaways

  • Versatile Molecule: this compound is a commercially significant ester with valuable properties as a solvent, excipient, and bioprocessing agent.
  • Sustainable Synthesis: Enzymatic catalysis and advanced reactor engineering (HCR) provide efficient, scalable, and greener synthesis pathways.
  • Analytical Rigor: Well-established GC methods (GC-FID and GC-MS) enable precise quantification and quality control, essential for pharmaceutical applications.
  • Functional Biotech Role: It demonstrates key functional roles in industrial biotechnology, from improving antibiotic fermentation to regulating gene expression in microbial hosts.

References

Comprehensive Technical Analysis of Methyl Oleate as an Amphiphilic Molecule

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Oleate and Amphiphilic Behavior

This compound (9-octadecenoic acid methyl ester) is a fatty acid methyl ester with a cis monounsaturated structure that exhibits typical amphiphilic molecular behavior. At room temperature, it appears as a clear, transparent oily liquid with characteristic physicochemical properties that make it valuable for both industrial and pharmaceutical applications. As an amphiphile, this compound contains both a long hydrophobic hydrocarbon chain and a polar ester headgroup, enabling it to interact with both aqueous and organic phases. This fundamental structure drives its capacity for interfacial activity, self-assembly, and supramolecular interactions that can be exploited in various advanced applications, particularly in drug delivery systems and pharmaceutical formulations [1].

The amphiphilic nature of this compound stems from its molecular architecture: a 17-carbon aliphatic chain with a cis-double bond at the 9th position, terminated by a hydrophilic methyl ester group. This structure results in an immiscible relationship with aqueous systems (logP ≈ 7.3) while maintaining complete miscibility with alcohols, ethers, and hydrocarbon solvents. Although relatively stable thermodynamically, this compound is prone to oxidative degradation during long-term storage, with the peroxide value increasing linearly over time, particularly under light exposure or metal ion catalysis where the double bond region undergoes free radical chain reactions producing hydroperoxide derivatives [1].

Quantitative Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in various applications and are summarized in the table below.

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Conditions Significance
Density 0.8739 g/cm³ 20°C Determines buoyancy, mixing, and flow characteristics
Melting Point -19.9°C - Confirms liquid state at room temperature
Boiling Point 351.4°C (with decomposition) Atmospheric pressure Guides purification and processing parameters
Vacuum Distillation Range 168-218.5°C 10 mmHg Enables low-temperature processing to avoid thermal stress
Refractive Index 1.452-1.454 - Useful for purity assessment and identification
Partition Coefficient (logP) ~7.3 - Quantifies extreme hydrophobicity and membrane permeability

Table 2: Experimentally Determined Parameters from Thermal Studies

Parameter Value Conditions Method
Pyrolysis Activation Energy 190.02 kJ/mol High temperature (2500-3500 K) ReaxFF-MD Simulation [2]
Combustion Activation Energy 144.89 kJ/mol High temperature with O₂ ReaxFF-MD Simulation [2]
Initial Decomposition Temperature ~1600 K Heating rate 20 K/ps ReaxFF-MD Simulation [2]
Main Pyrolysis Products Ethylene, CO, H₂O High temperature ReaxFF-MD Analysis [2]
Main Combustion Products CO₂, H₂O High temperature with O₂ ReaxFF-MD Analysis [2]

Self-Assembly and Supramolecular Chemistry

The amphiphilic character of this compound drives its capacity for supramolecular self-assembly through various mechanisms. When combined with cyclodextrins (CDs) and other host molecules, this compound can form sophisticated supramolecular aggregates with enhanced functional properties. These assemblies form through non-covalent interactions including van der Waals forces, hydrophobic interactions, and hydrogen bonding [3].

Host-Guest Complexation with Cyclodextrins

The formation of inclusion complexes (ICs) between this compound and cyclodextrins represents a particularly valuable mechanism for pharmaceutical applications. In these complexes, the hydrophobic tail of this compound is encapsulated within the hydrophobic cavities of cyclodextrins, while the polar head groups remain associated with the hydrophilic exterior. These primary ICs can further act as building blocks to assemble into more complex higher-order supramolecular structures, responding to changes in concentration, temperature, and other environmental parameters [3].

The self-assembly process depends critically on several factors:

  • Cavity size and modification of the host cyclodextrin
  • Chain length and head group characteristics of the amphiphile
  • Environmental conditions including solvent composition and temperature

Depending on these variables, the resulting CDs-based supramolecular aggregates can manifest as vesicles, nanotubes, hydrogels, or liquid crystals with tailored properties for specific applications [3].

G cluster_0 1. Molecular Components cluster_1 2. Host-Guest Interaction cluster_2 3. Supramolecular Self-Assembly cluster_2a 4. Resulting Structures MO This compound Molecule IC Inclusion Complex (IC) Formation MO->IC Hydrophobic Tail Insertion CD Cyclodextrin (CD) Molecule CD->IC Cavity Encapsulation Assembly Higher-Order Assembly IC->Assembly Vesicle Vesicles Assembly->Vesicle Nanotube Nanotubes Assembly->Nanotube Hydrogel Hydrogels Assembly->Hydrogel

The self-assembly pathway of this compound with cyclodextrins progresses from molecular components to functional supramolecular structures.

Experimental Protocols and Methodologies

Enzymatic Synthesis and Optimization

The synthesis of this compound via enzymatic esterification provides a sustainable approach with mild reaction conditions. The following protocol has been optimized for high conversion yields [1]:

Materials:

  • Oleic acid (substrate)
  • Methanol (substrate)
  • Lipase enzyme (e.g., Candida rugosa lipase)
  • Molecular sieves (3 Å, activated at 250°C for 16 hours)

Procedure:

  • Set up the reaction on a 50 mL scale in baffled Erlenmeyer flasks under solvent-free conditions
  • Use a methanol to oleic acid molar ratio of 1.5:1
  • Add lipase at 0.75 wt% of the total reaction mass
  • Incubate in a shaking incubator at 55°C, 170 rpm, for 24-48 hours
  • Monitor reaction progress by titration of residual free fatty acids

Key Optimization Findings:

  • Equimolar methanol:oleic acid (1:1) yields only 74% conversion
  • Methanol in 50% molar excess (1.5:1) increases conversion to 99%
  • Higher enzyme loading increases initial reaction rate but doesn't affect equilibrium conversion
  • Water removal using molecular sieves slightly improves equilibrium conversion
Characterization of Supramolecular Assemblies

The analysis of this compound-cyclodextrin supramolecular assemblies requires multiple complementary techniques to fully characterize the structures [3]:

Phase Solubility Studies:

  • Determine stability constants and stoichiometric ratios
  • Measure solubility enhancements of this compound in aqueous solutions

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR): Detect inclusion complex formation through chemical shift changes
  • Fluorescence Spectroscopy: Monitor environmental polarity changes during encapsulation
  • Fourier Transform Infrared Spectroscopy (FTIR): Identify functional group interactions

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Characterize thermal behavior and confirm complex formation
  • Isothermal Titration Calorimetry (ITC): Quantify binding constants and thermodynamic parameters

Structural and Morphological Analysis:

  • Transmission Electron Microscopy (TEM): Visualize vesicle formation and morphology
  • Dynamic Light Scattering (DLS): Determine particle size distribution and stability
  • X-ray Diffractometry (XRD): Analyze structural changes from crystalline to amorphous states

Pharmaceutical and Biomedical Applications

The amphiphilic properties of this compound enable diverse applications in pharmaceutical formulations and drug delivery systems, primarily through its role in enhancing solubility, stability, and bioavailability of poorly soluble active compounds.

Drug Delivery Systems

This compound serves as a key component in advanced drug delivery platforms:

Vesicular Systems: this compound can be incorporated into unilamellar and multilamellar vesicles that mimic biological membranes. These structures enable encapsulation of both hydrophilic and hydrophobic drugs, providing controlled release kinetics and enhanced tissue penetration [4].

Microemulsion Formulations: The amphiphilic nature of this compound makes it an effective oil-phase component in microemulsions for topical and transdermal drug delivery. These systems improve skin permeability while maintaining biocompatibility [1].

Stimuli-Responsive Delivery: When combined with dynamic covalent surfactants, this compound can contribute to the formation of stimuli-responsive systems that undergo structural changes in response to pH, temperature, or enzymatic activity, enabling targeted drug release at specific sites [4].

Supramolecular Drug Carriers

The integration of this compound into cyclodextrin-based supramolecular assemblies significantly enhances drug delivery capabilities:

Solubility Enhancement: this compound-cyclodextrin inclusion complexes can increase the aqueous solubility of poorly soluble drugs by orders of magnitude, dramatically improving their bioavailability and therapeutic potential [3].

Stability Improvement: These assemblies protect sensitive drug molecules from photodegradation, oxidation, and hydrolysis, extending shelf life and maintaining efficacy during storage and administration [3].

Targeted Delivery: Functionalized supramolecular structures containing this compound can be engineered for active targeting through surface modifications with ligands that recognize specific cellular receptors, enabling precision medicine approaches [3].

Stability Considerations and Oxidative Behavior

Despite its utility, the cis-double bond in this compound's structure presents stability challenges that must be addressed in pharmaceutical formulations. The thermal oxidation behavior follows a free radical chain reaction mechanism, initiating when hydrogens from allyl groups dissociate to form free radicals that subsequently react with oxygen to form peroxides [5].

The oxidation pathway proceeds through distinct stages:

  • Initiation: Formation of free radicals at the allylic positions
  • Propagation: Peroxidized free radicals entering chain reactions
  • Termination: Formation of stable oxidation products including core aldehydes

Comparative studies with methyl elaidate (the trans-isomer) reveal that this compound exhibits better oxidation stability in free radical reactions but shows similar stability in non-radical reactions. This understanding is crucial for developing effective stabilization strategies in pharmaceutical formulations containing this compound [5].

Stabilization approaches include:

  • Antioxidant incorporation (e.g., tocopherols, ascorbyl palmitate)
  • Oxygen-free packaging and storage conditions
  • Light-protective containers to prevent photooxidation
  • Metal chelators to prevent catalytic oxidation

Future Perspectives and Research Directions

The evolving understanding of this compound's amphiphilic behavior continues to inspire new research directions and application opportunities:

Green Surfactant Development: Growing environmental awareness drives interest in this compound as a sustainable, biodegradable alternative to conventional surfactants. Future work will focus on optimizing its ecological profile while maintaining performance [4].

Advanced Characterization Techniques: Emerging methods like PFG NMR spectroscopy enable detailed study of this compound diffusion in hierarchical pore systems, providing insights for catalyst design and drug delivery optimization [1].

Structural Modification Strategies: Chemical and enzymatic modifications of this compound's structure will yield novel derivatives with tailored amphiphilic properties for specific pharmaceutical applications, including enhanced membrane permeability and receptor targeting.

Multi-functional Delivery Systems: Integration of this compound into multi-compartmental systems that combine controlled release, targeting, and diagnostic capabilities represents the frontier of drug delivery technology, potentially enabling theranostic approaches that unite therapy and monitoring.

References

Experimental Protocols for Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Here are the detailed methodologies for key experiments used to study methyl oleate stability, which can be adapted for pharmaceutical development purposes.

Experiment Type Core Methodology Description Key Conditions & Measurements

| Thermal Conductivity Measurement [1] | Transient hot-wire technique: A thin, electrically heated wire is immersed in the sample. Thermal conductivity is determined from the temperature rise of the wire over time. | - Temp: 302–508 K

  • Pressure: 0.1–42 MPa
  • Uncertainty: < 1% | | Oxidative Stability (Isothermal Thermogravimetry) [2] | Sample mass is continuously measured under a dry air/oxygen flow at constant temperature. The resulting "oxygen uptake" curve tracks mass gain (peroxide formation) and subsequent mass loss (volatile degradation products). | - Analysis Time: 4000–10,000 min
  • Data Fitting: Semi-empirical equation to extract induction time (t₀) and rate constants (λ₀, λ₁). | | Combustion Mechanism (ReaxFF-MD) [3] [4] | Reactive Force Field Molecular Dynamics: Atomic-level simulations model bond breaking/formation during pyrolysis and combustion. Systems are built and equilibrated, then heated to high temperatures (e.g., 2500–3500 K) to observe decomposition pathways. | - Software: LAMMPS
  • Force Field: C/H/O parameters by Chenoweth
  • Output: Reaction pathways, product distributions, activation energies. | | Purity Analysis (Gas Chromatography) [5] | High-Resolution GC: Samples are derivatized into Fatty Acid Methyl Esters (FAMEs), injected into a GC system with a specific column, and separated based on vaporization and interaction with the column's stationary phase. | - Column: FAMEWAX (polyethylene glycol) or Rt-2560 (biscyanopropyl polysiloxane)
  • Detection: Flame Ionization Detector (FID)
  • Identification: Comparison of retention times to known standards. |

Quantitative Stability Data

The following table summarizes key quantitative findings from the research on this compound stability.

Property / Aspect Experimental Findings Conditions & Notes
Thermal Conductivity [1] Correlation developed with ~2.5% relative uncertainty. Liquid phase, 302–508 K
Pyrolysis Activation Energy (Eₐ) [4] 190.02 kJ/mol Determined via ReaxFF-MD simulations.
Combustion Activation Energy (Eₐ) [4] 144.89 kJ/mol Lower Eₐ than pyrolysis, showing oxygen promotes reaction.
Initial Pyrolysis Temperature [4] ~1578–1621 K Heating rate of 20 K/ps in ReaxFF-MD simulation.
Onset of Decomposition [4] ~64–66 ps Corresponds to initial pyrolysis temperature above.
Oxidative Lability [2] Methyl linoleate oxidizes ~41x faster than this compound. Used as a benchmark for stability comparison.
Sample Purity [1] 99.7% Typical purity for research-grade material, stabilized with 0.1 wt% TBHQ.

Stability Pathways and Experimental Workflow

To help visualize the concepts and processes discussed, the following diagrams map out the oxidative degradation pathway and a general workflow for experimental stability assessment.

Start Intact this compound (C19H36O2) Step1 Oxygen Uptake (Initiation) Start->Step1  Heat, O₂  Induction Period Step2 Peroxide Formation (Propagation) Step1->Step2 Step3 Path A: Chain Scission Step2->Step3  Decomposition Step4 Path B: Cross-Linking Step2->Step4  Radical Coupling ProdA Volatile Products (e.g., Aldehydes, Ketones) Step3->ProdA ProdB Higher Molecular Weight Species (Polymerization) Step4->ProdB

Oxidative degradation pathways of this compound, showing competitive routes to volatiles or polymers. [2]

Step1 Sample Preparation (Degassing, Antioxidant Addition) Step2 Purity Verification (GC Analysis) Step1->Step2 Step3 Stability Assay Step2->Step3 Step4 Thermal Analysis (TGA, DSC) Step3->Step4 Step5 Oxidative Stability (Isothermal TGA) Step3->Step5 Step6 Data Analysis & Modeling Step4->Step6 Step5->Step6 Step7 Output: Stability Parameters (Eₐ, Induction Time, etc.) Step6->Step7

General workflow for experimental assessment of this compound stability. [1] [2]

Key Insights for Pharmaceutical Applications

When considering this compound for drug development, several factors from this research are crucial:

  • Oxidative Stability is Critical: this compound is more stable than its polyunsaturated counterparts (like methyl linoleate), but it still undergoes autoxidation. [2] The presence of a single double bond is the primary site for this reaction.
  • The Role of Antioxidants: The use of stabilizers like tert-butylhydroquinone (TBHQ) is standard practice in research to ensure data integrity and can be a vital strategy in formulation to extend shelf-life. [1]
  • Purity is Paramount: High sample purity (99.7%+) is necessary for reliable stability data and should be a key quality control metric. [1] GC analysis is essential for verifying this and monitoring degradation. [5]
  • Stability vs. Temperature: Understanding the activation energies for decomposition helps in predicting stability over time and under various processing or storage conditions. [4]

References

methyl oleate peroxide value increase over time

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Mechanism of Methyl Oleate Oxidation

The oxidation of this compound primarily follows a radical chain reaction, comprising initiation, propagation, and termination steps [1] [2]. This process converts the ester into hydroperoxides (primary oxidation products), which then decompose into secondary products like aldehydes, ketones, and acids [1] [3] [2]. The following diagram illustrates this core mechanism.

G cluster_1 Initiation cluster_2 Propagation cluster_3 Termination RH This compound (RH) R Alkyl Radical (R•) RH->R Initiation (Heat, Light, Metals) ROO Peroxyl Radical (ROO•) R->ROO + O₂ Prod Stable Non-Radical Products R->Prod R• + R• R->Prod R• + ROO• ROOH Hydroperoxide (ROOH) (Measured as Peroxide Value) ROO->ROOH + RH (New R• formed) ROO->Prod ROO• + ROO• ROOH->R Decomposition ROOH->Prod Decomposition to Secondary Products (Acids, Aldehydes, Ketones)

This autoxidation is autocatalytic. The peroxide value (PV), which measures hydroperoxide concentration, typically shows a lag phase followed by a sharp exponential increase during propagation, eventually plateauing as substrates are consumed or termination reactions dominate [2].

Kinetics and Quantitative Data

The formation of peroxides is a function of time and environmental conditions. The table below summarizes key quantitative data on the oxidation kinetics of this compound.

Time (hours) Peroxide Value (meq O₂/kg) Temperature (°C) Experimental Context & Notes
10 ~15 meq/kg 110 Neat this compound, in Rancimat [3].
20 ~32 meq/kg 110 Neat this compound, in Rancimat [3].
30 ~48 meq/kg 110 Neat this compound, in Rancimat [3].
40 ~62 meq/kg 110 Neat this compound, peak value before decrease [3].
50 ~55 meq/kg 110 Neat this compound, indicating hydroperoxide decomposition [3].
100 ~25 meq/kg 110 Neat this compound, significant decomposition [3].

The data shows a clear trend: PV increases to a maximum as hydroperoxides form, then decreases as they decompose into secondary products [3]. This profile is influenced by several critical factors, which are compared in the table below.

Factor Impact on Peroxide Value (PV) Increase Underlying Mechanism
Temperature Dramatic acceleration of PV increase at higher temperatures [1] [2]. Increased energy input accelerates radical generation and hydroperoxide decomposition, propagating the chain reaction faster [2].
Oxygen Availability Increased oxygen speeds up the propagation phase [4]. Oxygen is a direct reactant in the propagation step, forming peroxyl radicals (ROO•) [1] [4].
Chemical Environment Additives can either inhibit (e.g., antioxidants) or accelerate (e.g., pro-oxidants) oxidation [3] [2]. Additives alter the radical chain process. For example, solketal can lead to a higher final concentration of acids and epoxides, suggesting a change in the decomposition pathway of peroxides [3].

Experimental Protocols for Assessment

Reliable measurement of peroxide value and related parameters is crucial. Here are detailed methodologies for key accelerated tests and analytical procedures.

Accelerated Oxidation using Rancimat (Reactor 1)

This protocol is adapted from a standardized procedure for monitoring fuel oxidation, applicable to this compound [1].

  • Determine Average Induction Period (IP):

    • Setup: Clean reaction vessels with compressed air. Using a pipette, fill vessels with 7 mL of fresh this compound sample.
    • Configuration: Set the heating block temperature to 110 °C (± 0.3 °C). Set the air flow rate to 10 L/h. The shutoff criteria can be a conductivity threshold of 400 µS/cm or a software-determined IP.
    • Operation: Start the test. Once the shutoff criterion is met, homogenize the contents of each vessel by manual agitation and transfer them into sealed glass vials for refrigerated storage.
    • Calculation: Determine the IP for each sample by finding the intersection of the extrapolated baseline and the tangent from the inflection point on the conductivity-vs-time curve. Calculate the average IP from valid measurements.
  • Generate Samples with Different Oxidation Levels:

    • Repeat the test in a separate heating block, but set the shutoff criterion to a duration of 4 times the average IP.
    • Manually extract reaction vessels at specific time points: 0.5 IP, 1 IP, 2 IP, and 4 IP.
    • Homogenize and store these samples as above, clearly labeling each with its corresponding oxidation level.
  • Analyze the Generated Samples:

    • Total Acid Number (TAN): Use a micro-TAN method. Weigh 2 g of the sample, dilute in 10 g of isopropanol, and titrate potentiometrically with a 0.1 mol/L KOH solution in isopropanol until the equivalence point. Report TAN in mg KOH/g of sample [1].
    • Gas Chromatography-Mass Spectrometry (GC-MS): Inject 1 µL of the sample into a GC-MS system equipped with an FFAP column. Use a temperature program: hold at 40 °C for 10 min, ramp at 5 °C/min to 100 °C, then at 1 °C/min to 250 °C. Operate the mass spectrometer in full-scan mode for peak identification [1].
Peroxide Value Titration (Wheeler Method)

This is a standard titration method for quantifying peroxides [3] [4].

  • Procedure: Weigh approximately 200 mg of the sample into a flask. Dissolve it in a mixture of 40 mL of isooctane and 20 mL of glacial acetic acid. Add 0.5 mL of a saturated potassium iodide (KI) solution.
  • Reaction: Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute. This allows peroxides in the sample to oxidize iodide to iodine.
  • Titration: Add 100 mL of distilled water and 0.5 mL of starch solution as an indicator. Titrate the liberated iodine with a 0.01 mol/L sodium thiosulfate (Na₂S₂O₃) solution until the blue color just disappears.
  • Calculation: Calculate the Peroxide Value (POV) using the formula: POV = (V - V₀) × c × F / m where:
    • V = volume of Na₂S₂O₃ used for the sample (mL)
    • V₀ = volume of Na₂S₂O₃ used for a blank (mL)
    • c = concentration of Na₂S₂O₃ solution (mol/L)
    • F is a factor (often 1000 for conversion)
    • m = mass of the sample (g) [3].

Key Implications for Research and Development

Understanding this compound oxidation is critical in various fields. In pharmaceutical development, oxidation can compromise the stability, efficacy, and safety of lipid-based formulations [2]. Monitoring PV and TAN during stability studies is essential. The presence of other components, such as the additive solketal, can significantly alter the oxidative pathway and product distribution, underscoring the need to evaluate final formulations as a whole [3].

References

Application Note: Enzymatic Synthesis of Methyl Oleate under Solvent-Free Conditions

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Fatty acid methyl esters (FAMEs) like methyl oleate are valuable compounds used in biofuels, biolubricants, and as chemical intermediates. Enzymatic synthesis using lipases offers a greener alternative to chemical catalysis, characterized by high selectivity, mild reaction conditions, and reduced waste generation. Performing the reaction under solvent-free conditions enhances process sustainability by eliminating volatile organic solvents, reducing costs, and simplifying downstream purification. This document details optimized protocols and critical parameters for the efficient solvent-free synthesis of this compound via lipase-catalyzed esterification.

2. Key Advantages of the Enzymatic Solvent-Free Process

  • High Selectivity: Lipases specifically catalyze the esterification of oleic acid with methanol, minimizing side products [1].
  • Mild Reaction Conditions: Reactions typically proceed efficiently at temperatures between 35°C and 55°C [1] [2].
  • Simplified Downstream Processing: The absence of solvent simplifies product recovery and reduces environmental impact [1].
  • Tolerance to Feedstock Variability: Lipases can effectively process feedstocks containing free fatty acids, making them suitable for lower-cost, non-refined oils [1].

3. Optimized Reaction Parameters and Performance Data The table below summarizes the key optimized parameters and reported performance metrics for the solvent-free enzymatic synthesis of this compound.

Table 1: Optimized Parameters and Performance for Solvent-Free Synthesis

Parameter Optimized Value Effect on Conversion Notes
Methanol/Oleic Acid Molar Ratio 1.5:1 to 3.3:1 [2] Excess methanol drives equilibrium toward ester formation. Higher molar ratios (e.g., >3.3:1) can lead to enzyme inhibition [2].
Enzyme Loading 0.5 - 0.75 wt% (relative to substrates) [2] Increased loading generally increases initial reaction rate. Equilibrium conversion can be reached within 24 hours at these loadings [2].
Temperature 35°C - 55°C [2] Higher temperatures increase reaction rate. Must balance reaction rate with enzyme thermal stability.
Water Removal Use of molecular sieves (3 Å) or super absorbent polymers [2] Shifts equilibrium towards product by removing water by-product. Conversion is only slightly affected in some systems, but critical for high yields in others [2].
Reported Conversion Up to 99% [2] - Achieved with optimized methanol ratio and water removal.
Reaction Time 2.5 - 24 hours [2] - Time to reach maximum conversion varies with other parameters.

4. Experimental Protocol

4.1. Materials

  • Oleic acid (substrate)
  • Methanol (substrate)
  • Immobilized lipase (e.g., Candida antarctica Lipase B, such as Novozym 435, or Thermomyces lanuginosus lipase)
  • Molecular sieves (3 Å), activated at 250°C for 16 hours
  • Baffled Erlenmeyer flasks or sealed bioreactors
  • Shaking incubator or heated stir plate

4.2. Esterification Procedure

  • Setup: In a baffled Erlenmeyer flask, combine oleic acid and methanol at a molar ratio of 1.5:1 (MeOH:Acid) [2].
  • Catalyst Addition: Add the immobilized lipase at a loading of 0.75% by weight relative to the total reaction mass [2].
  • Water Removal: Add pre-dried 3 Å molecular sieves to the reaction mixture to adsorb the water by-product [2].
  • Incubation: Place the flask in a shaking incubator at 55°C and 170 rpm for a period of 24 hours [2].
  • Monitoring: Withdraw samples periodically to monitor reaction progress by analyzing the residual free fatty acid content via acid-value titration [2].
  • Termination & Recovery: After the reaction, separate the enzyme and molecular sieves from the product mixture by simple filtration. The immobilized lipase can often be washed and reused for multiple batches [1].

4.3. Analytical Methods

  • Conversion Analysis: Determine the conversion of oleic acid to this compound by titrating the residual free fatty acids against a standard KOH solution [2].
  • Product Identification: Analyze the product using techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to confirm the formation of this compound and check for purity.

Workflow and Parameter Optimization Diagrams

The following diagrams illustrate the experimental workflow and the relationship between key parameters and reaction outcomes.

G cluster_workflow Experimental Workflow for this compound Synthesis Start Start Reaction Setup S1 Charge Reactants: Oleic Acid & Methanol Start->S1 S2 Add Immobilized Lipase (0.5-0.75 wt%) S1->S2 S3 Add Molecular Sieves (3Å, activated) S2->S3 S4 Incubate at 55°C, 170 rpm, 24h S3->S4 S5 Monitor Conversion by Titration S4->S5 Periodic Sampling S5->S4 Continue Reaction S6 Filter to Recover Enzyme & Product S5->S6 Target Conversion Reached End Product Analysis & Data S6->End

Diagram 1: Step-by-step experimental workflow for the solvent-free enzymatic synthesis of this compound, highlighting the integration of water removal and periodic monitoring.

G P1 Methanol/Oleic Acid Ratio E1 High Ratio can Inhibit Enzyme P1->E1 P2 Enzyme Loading (wt%) E2 Increased Initial Rate P2->E2 P3 Temperature E3 Higher Reaction Rate P3->E3 P4 Water Removal Efficiency E4 Shifts Equilibrium toward Product P4->E4 Outcome Final Conversion Yield of this compound E1->Outcome Negative Effect E2->Outcome Positive Effect E3->Outcome Positive Effect E4->Outcome Positive Effect

Diagram 2: The influence of key reaction parameters on the final conversion yield. Note that while most factors have a positive effect, an excessive methanol ratio can inhibit the enzyme and reduce yield.

Troubleshooting and Best Practices

  • Enzyme Inhibition by Methanol: To mitigate enzyme inactivation, methanol can be added stepwise in small portions throughout the reaction instead of a single initial charge [1].
  • Enzyme Reusability: After filtration, the immobilized lipase can be washed with solvents like tert-butanol or acetone to remove any adsorbed reactants and products, then dried for reuse. Activity should be monitored over successive batches [1].
  • Scale-Up Considerations: For larger scales, ensure efficient mixing to avoid mass transfer limitations and consider using packed-bed reactors for continuous processing with immobilized enzymes [1].

Alternative Feedstocks and Applications

The principles outlined here can be adapted for valorizing low-cost lipid feedstocks. For instance, tannery-derived fatty acid methyl esters (FAMEs) have been successfully purified and epoxidized via enzymatic routes to produce valuable bio-based epoxides, demonstrating the integration of this compound synthesis into broader circular bioeconomy concepts [3]. Furthermore, this compound itself serves as a key precursor for the synthesis of other valuable derivatives, such as bio-based surfactants and epoxides, through subsequent enzymatic steps [3] [4] [5].

References

Application Notes and Protocols: Cross-Metathesis of Methyl Oleate with cis-2-Butene-1,4-diyl Diacetate for Polymer Precursors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

The cross-metathesis (CM) of methyl oleate (1)., derived from renewable plant oils, with cis-2-butene-1,4-diyl diacetate (2)., provides an efficient and sustainable route to α,ω-difunctional substrates., which are valuable intermediates for polymer synthesis [1]. This catalytic reaction, employing ruthenium-based complexes, selectively produces two main products: methyl 11-acetoxyundec-9-enoate (3)., and undec-2-enyl acetate (4). [1]. These compounds serve as functional monomers for synthesizing diverse sustainable polymers, such as polyesters and polyamides, enabling partial substitution of petrochemicals with materials from renewable resources [1] [2].

The primary competing reaction is the self-metathesis of this compound, which yields 9-octadecene (5)., and dimethyl octadec-9-enedioate (6). [1]. A key advantage of this CM reaction is the use of a symmetric, cis-configured co-substrate (2), which exhibits high metathesis reactivity and helps shift the reaction equilibrium towards the desired cross-products when used in excess [1].

Experimental Protocols

Materials and Equipment
  • Chemicals:

    • This compound (≥ 99% purity)
    • cis-2-butene-1,4-diyl diacetate (CAS 18621-75-5)
    • Toluene (anhydrous, dehydrated with metallic Na/benzophenone under reflux)
    • Ruthenium metathesis catalysts (e.g., Grubbs, Hoveyda-Grubbs generations)
    • Phenyltrichlorosilane (PhSiCl₃, for activator role with specific catalysts)
    • n-Dodecane (as internal standard for Gas Chromatography)
    • Argon gas (for inert atmosphere)
  • Equipment:

    • Schlenk flask
    • Magnetic stirrer with heating
    • Reflux condenser
    • Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) system
Catalyst Screening and Optimization Procedure

This protocol outlines the procedure for screening and optimizing catalysts for the cross-metathesis reaction, adapted from the literature [1].

  • Reaction Setup: In an argon-filled glovebox, charge a Schlenk flask with this compound (1, 0.17 mmol), cis-2-butene-1,4-diyl diacetate (2, 0.85 mmol, 5-fold excess), and toluene (to achieve desired concentration).
  • Catalyst Addition: Add the selected ruthenium catalyst (1.0 mol % relative to this compound). For catalysts [Ru]-5 to [Ru]-8, also add phenyltrichlorosilane (100 equivalents relative to the catalyst) as an activator [1].
  • Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and place it in a pre-heated oil bath at 50 °C with stirring at 900 rpm for 5 hours.
  • Reaction Monitoring: Monitor reaction progress by withdrawing aliquots at regular intervals. Quench samples with a small amount of ethyl vinyl ether.
  • Analysis:
    • Dilute quenched samples in dichloromethane.
    • Analyze by GC using n-dodecane as an internal standard.
    • Determine conversions of 1 and yields of products 3, 4, 5, and 6 by integrating respective peaks and comparing to the calibration curve of the internal standard.
General Procedure for Preparative-Scale Synthesis

This protocol is designed for synthesizing larger quantities of cross-metathesis products [1].

  • Reaction Setup: In an argon atmosphere, charge a dried Schlenk flask with this compound (1, 1.0 mmol), cis-2-butene-1,4-diyl diacetate (2, 5.0 mmol), and anhydrous toluene (5 mL).
  • Catalyst Initiation: Add the Hoveyda-Grubbs 2nd generation catalyst (HG2, 1.0 mol %) to the reaction mixture.
  • Reaction Execution: Stir the reaction mixture at 50 °C for 3-5 hours under argon.
  • Completion and Work-up:
    • Monitor reaction by TLC or GC until this compound conversion is complete.
    • Cool the reaction mixture to room temperature.
    • Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes to quench the catalyst.
    • Concentrate the mixture under reduced pressure.
    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the cross-metathesis products 3 and 4.

Results and Data

Catalyst Performance Screening

The table below summarizes the performance of various ruthenium catalysts under standard conditions (1.0 mol % catalyst, 50 °C, 5 h, 5-fold excess of 2), demonstrating significant differences in activity and selectivity [1].

Table 1: Catalyst Screening for Cross-Metathesis of this compound (1) with cis-2-butene-1,4-diyl diacetate (2) [1]

Entry Catalyst Conversion of 1 (%) Yield of 3 (%) Yield of 4 (%) Yield of 5 (%) Yield of 6 (%)
1 [Ru]-1 (Grubbs 1st Gen) 14 3 4 6 5
2 [Ru]-2 (Grubbs 2nd Gen) 48 29 28 10 10
3 [Ru]-3 (Indenylidene-based) 15 4 4 6 6
4 [Ru]-4 (N-heterocyclic carbene) 42 24 26 9 10
5 [Ru]-5 (with PhSiCl₃) 34 15 14 10 11
6 [Ru]-6 (with PhSiCl₃) 35 16 15 9 10
7 [Ru]-7 (with PhSiCl₃) 90 59 58 16 15
8 [Ru]-8 (with PhSiCl₃) 84 53 52 16 16

Key Findings from Catalyst Screening:

  • N-Heterocyclic Carbene (NHC) catalysts ([Ru]-2, [Ru]-4 to [Ru]-8) show superior activity and cross-metathesis selectivity compared to phosphine-based catalysts ([Ru]-1, [Ru]-3) [1].
  • The use of an activator (PhSiCl₃) with specific NHC catalysts ([Ru]-5 to [Ru]-8) significantly enhances conversion and yield, with [Ru]-7 achieving the highest performance [1].
  • Despite high conversion, the self-metathesis of this compound remains a notable side reaction, producing 5 and 6 [1].
Optimized Reaction Conditions

Based on the systematic investigation, the following conditions are recommended for high conversion and selectivity.

Table 2: Summary of Optimized Reaction Conditions

Parameter Optimized Condition Effect / Rationale
Catalyst N-heterocyclic carbene ruthenium complexes (e.g., [Ru]-7) High activity and functional group tolerance [1]
Catalyst Loading 1.0 mol % Balance between cost and efficiency [1]
Temperature 50 °C Mild conditions sufficient for high conversion [1]
Molar Ratio (2:1) 5:1 Shifts equilibrium towards cross-products, suppresses self-metathesis [1]
Reaction Time 3-5 hours Near-quantitative conversion achievable [1]
Solvent Anhydrous Toluene Good solvent for reactants and catalysts [1] [3]

Workflow and Pathway Visualization

The following diagram illustrates the core cross-metathesis reaction and its associated side reaction, providing a clear visual overview of the chemical process and its outcomes.

Cross-Metathesis Reaction Network

Discussion and Applications

The cross-metathesis products methyl 11-acetoxyundec-9-enoate (3) and undec-2-enyl acetate (4) are versatile building blocks. Compound 3 is a protected α-hydroxy-ω-carboxylic acid derivative that can be processed into polyesters or lactones [1]. Compound 4 can be transformed into polyallylic alcohols or serve as a precursor for other specialty chemicals [1]. This methodology valorizes renewable resources like plant oils, contributing to greener polymer chemistry.

A critical factor for success is the cis-configuration of the co-substrate 2. The trans-isomer is less reactive due to its inability to form the necessary metallacyclobutane intermediate efficiently [1]. Furthermore, the use of technical-grade this compound, which contains other fatty acid esters like methyl linoleate, has been demonstrated to be feasible for industrial-scale synthesis of difunctional monomers, enhancing the economic viability of the process [2].

Troubleshooting

  • Low Conversion: Ensure reagents and solvent are anhydrous. Check catalyst activity and integrity. Increase catalyst loading (e.g., to 2.0 mol %) if necessary, or use a more active catalyst such as [Ru]-7.
  • Low Selectivity (High Self-Metathesis): Increase the molar ratio of 2 to 1 (up to 5:1 or higher) to favor cross-metathesis over self-metathesis [1].
  • Isomerization Side Reactions: If isomerization of the double bond occurs, it may indicate catalyst decomposition. Use fresh catalyst batches and ensure reactions are not run at excessively high temperatures.

Conclusion

The cross-metathesis of this compound with cis-2-butene-1,4-diyl diacetate is a robust and efficient method for synthesizing α,ω-difunctional chemical intermediates from renewable resources. Employing N-heterocyclic carbene ruthenium catalysts under optimized mild conditions achieves high conversions and excellent selectivity. The provided protocols enable researchers to reliably reproduce this sustainable transformation for producing polymer precursors.

References

methyl oleate lipase-catalyzed esterification protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Enzymatic Methyl Oleate Synthesis

This compound (9-octadecenoic acid methyl ester) is a fatty acid methyl ester with a cis monounsaturated structure that appears as a clear, transparent oily liquid at room temperature [1]. This compound exhibits typical amphiphilic molecular behavior, being immiscible with aqueous systems but miscible with alcohols, ethers, and hydrocarbon solvents [1]. In industrial applications, this compound serves as a valuable component in plant protection product formulations, fermentation media, and as a model compound for studying diffusion in catalytic systems [1].

The enzymatic synthesis of this compound via lipase-catalyzed esterification has gained significant attention as a green alternative to conventional chemical methods. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are highly versatile biocatalysts that facilitate ester formation between oleic acid and methanol under mild conditions [2] [3]. Their appeal lies in high specificity, excellent regioselectivity, and minimal byproduct formation, aligning well with the principles of green chemistry [2]. Additionally, lipases function effectively under moderate temperature and pH conditions, reducing energy requirements and avoiding the need for corrosive acid catalysts [2].

Materials and Equipment

Lipase Biocatalysts
  • Immobilized lipases: Candidates include Candida antarctica Lipase B (CALB), Rhizomucor miehei lipase, Candida rugosa lipase, or Eversa Transform liquid lipase [2] [1]
  • Form: Preferably immobilized on solid supports for enhanced stability and reusability
Chemical Substrates
  • Oleic acid (≥95% purity)
  • Methanol (anhydrous, ≥99% purity)
  • Molecular sieves (3 Å, activated at 250°C for 16 hours for water removal) [1]
Equipment
  • Baffled Erlenmeyer flasks (50 mL to 1 L scale)
  • Temperature-controlled shaking incubator
  • Titration setup for monitoring free fatty acid content
  • Gas chromatography system for reaction monitoring (optional)

Detailed Experimental Protocol

Step 1: Reaction Setup

Prepare the esterification reaction under solvent-free conditions in baffled Erlenmeyer flasks:

  • Charge substrates in a methanol-to-oleic acid molar ratio of 1.5:1
  • Add lipase biocatalyst at 0.5-0.75% by total weight of substrates [1]
  • Include activated molecular sieves (3 Å) for water adsorption (approximately 10-20% of reaction mass)
  • Seal vessels to prevent methanol evaporation
Step 2: Reaction Execution
  • Incubate the reaction mixture at 55°C with agitation at 170 rpm [1]
  • Monitor reaction progress regularly over 24-48 hours by:
    • Titrimetric analysis: Withdraw aliquots and titrate against standard alkaline solution to determine residual free fatty acid content
    • GC analysis (alternative): Track substrate consumption and product formation
Step 3: Product Recovery
  • Separate catalyst by filtration or centrifugation
  • Recover this compound from the reaction mixture
  • Purify if necessary through vacuum distillation (168-218.5°C at 10 mmHg) [1]
  • Analyze final product for identity and purity using appropriate analytical methods

Key Optimization Parameters and Results

Table 1: Optimization of this compound Synthesis via Lipase-Catalyzed Esterification

Parameter Tested Range Optimal Value Impact on Conversion
Methanol:Oleic Acid Molar Ratio 1:1 to 3.33:1 1.5:1 74% (1:1) → 99% (1.5:1) [1]
Enzyme Loading (% by weight) 0.25% - 0.75% 0.5% - 0.75% Higher loading increases initial rate; all reach equilibrium in 24h [1]
Temperature 35°C - 55°C 55°C Higher temperatures improve kinetics; balance with enzyme stability [1]
Water Removal With/without molecular sieves With molecular sieves Slight improvement in equilibrium conversion [1]
Reaction Time 0-48 hours 24 hours Equilibrium reached within 24 hours under optimal conditions [1]

Table 2: Comparison of Lipase Performance in this compound Synthesis

Lipase Type Optimal Conditions Reported Conversion Key Advantages
Eversa Transform (liquid) 3.33:1 MR, 12% loading, 35.3°C, 2.5h 96.7% [1] Fast reaction, moderate temperature
Candida rugosa (immobilized) 20:1 MR, wrinkled silica support 84% [1] Immobilized for reusability
Standard immobilized lipase 1.5:1 MR, 0.5% loading, 55°C, 24h 99% [1] High conversion, lower methanol load

Mechanism and Kinetic Considerations

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by methanol [3]. The catalytic process relies on the serine-histidine-aspartic acid triad in the enzyme's active site, where the serine residue acts as a nucleophile attacking the carbonyl carbon of the carboxylic acid [2] [3].

Lipases typically feature a lid domain that controls access to the active site, undergoing interfacial activation in non-aqueous environments [2]. This structural rearrangement enables the formation of the acyl-enzyme intermediate essential for the catalytic cycle.

Excess methanol beyond the optimal ratio can lead to enzyme inhibition, reducing reaction rates and final conversion [1]. The progressive increase in medium hydrophobicity as this compound forms can create a biphasic system that facilitates product separation [4].

Troubleshooting and Technical Constraints

Common challenges in enzymatic this compound synthesis include:

  • Methanol Inhibition: High methanol concentrations can denature the enzyme

    • Solution: Use stepwise methanol addition or maintain molar ratio ≤1.5:1 [1]
  • Water Management: Equilibrium limitation due to water byproduct formation

    • Solution: Implement continuous water removal via molecular sieves or mild vacuum [1]
  • Enzyme Cost: High biocatalyst expense impacts process economics

    • Solution: Use immobilized enzymes for reuse over multiple cycles [4]

Advanced Applications of this compound

Beyond its use as a chemical intermediate, this compound has demonstrated significant value in biotechnological applications:

  • Fermentation enhancement: Serves as an optimal carbon source in Echinocandin B fermentation, achieving titers of 3148±100 mg/L - twice the level obtained with mannitol [1]
  • Gene expression modulation: Acts as an inducer for LIP2 expression in the lipolytic yeast Yarrowia lipolytica, with maximal induction at low concentrations [1]
  • Diffusion studies: Used as a probe molecule for investigating mass transfer in hierarchical micro-/mesoporous catalyst systems [1]

Visual Overview of Experimental Workflow

The following diagram illustrates the complete experimental workflow for this compound synthesis:

Start Start SubstratePrep Prepare Substrates: Methanol:Oleic Acid (1.5:1 molar ratio) Start->SubstratePrep EnzymeAddition Add Lipase Biocatalyst (0.5-0.75% w/w) SubstratePrep->EnzymeAddition WaterRemoval Add Molecular Sieves (3Å, activated) EnzymeAddition->WaterRemoval Reaction Incubate at 55°C, 170 rpm, 24-48h WaterRemoval->Reaction Monitoring Monitor Reaction: Titration or GC analysis Reaction->Monitoring ProductRecovery Recover this compound: Filtration & Purification Monitoring->ProductRecovery End End ProductRecovery->End

Discussion and Future Perspectives

The enzymatic synthesis of this compound represents a sustainable alternative to conventional chemical methods, offering high conversion yields under mild reaction conditions. The optimized protocol achieving 99% conversion with a methanol to oleic acid ratio of 1.5:1 and enzyme loading of 0.5-0.75% demonstrates the efficiency of biocatalytic approaches [1].

Future developments in this field should focus on enzyme engineering to enhance activity and specificity, expanding substrate scope, and improving operational stability of biocatalysts [2]. The economic viability of enzymatic processes could be further improved through the development of cost-effective immobilization techniques and continuous process integration [4].

The application of this compound in fermentation processes and as a gene expression modulator highlights the compound's versatility beyond its traditional uses, suggesting promising research directions for biotechnology applications [1].

References

Comprehensive Application Notes and Protocols: Utilizing Methyl Oleate as Carbon Source in Yarrowia lipolytica Cultures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Oleate Utilization in Yarrowia lipolytica

This compound (C₁₉H₃₆O₂), the methyl ester of oleic acid, serves as an excellent hydrophobic carbon source for cultivating the oleaginous yeast Yarrowia lipolytica. This yeast possesses a natural affinity for lipid-type substrates, making it particularly suitable for bioconversion processes involving this compound. The non-conventional yeast Y. lipolytica is classified as Generally Recognized as Safe (GRAS) by the FDA, allowing its application in pharmaceutical and nutraceutical production [1] [2]. When provided with this compound, Y. lipolytica efficiently hydrolyzes it into oleic acid and methanol through extracellular lipases, then transports the free fatty acids into cells where they enter lipid accumulation pathways or are degraded for energy production via β-oxidation [3] [1].

The utilization of this compound offers several advantages over conventional carbon sources: it is often available as industrial by-product at lower cost, promotes high lipid accumulation in biomass, enhances production of lipophilic compounds, and enables synthesis of specialized lipid-based molecules. Additionally, this compound serves as both carbon source and potential precursor for value-added lipophilic compounds such as carotenoids, polyunsaturated fatty acids (PUFAs), and other specialty lipids [4] [5]. This protocol details the methodology for efficient cultivation of Y. lipolytica on this compound, incorporating recent advances in strain engineering and process optimization.

Metabolic Engineering Strategies for Enhanced this compound Utilization

Strain Engineering Approaches

Yarrowia lipolytica can be metabolically engineered to significantly enhance its native capabilities for this compound utilization and conversion to valuable products. Key engineering targets include pathways for lipid transport, activation, and intracellular processing:

  • Fatty acid transport and activation: Overexpression of FAA1 (YALI0D17864g) gene encoding fatty acyl-CoA synthetase improves the conversion of free fatty acids to acyl-CoAs, facilitating their entry into metabolic pathways [5]. This is particularly important for this compound hydrolysis products.

  • Lipid accumulation engineering: Simultaneous overexpression of DGA1 (diacylglycerol acyltransferase) and GPD1 (glycerol-3-phosphate dehydrogenase) enhances the conversion of free fatty acids into triacylglycerols (TAGs), enabling higher lipid accumulation capacity [5].

  • Blocking competitive pathways: Knocking out genes encoding lipases TGL3 and TGL4 (YALI0D17534g and YALI0F10010g) minimizes TAG degradation back to free fatty acids, thereby increasing lipid yields by up to 57% [5]. Additionally, disrupting the β-oxidation pathway through deletion of multiple POX genes (particularly POX1-6) prevents fatty acid degradation and redirects carbon flux toward product accumulation [3].

  • Acetyl-CoA precursor enhancement: Overexpression of acetyl-CoA carboxylase (ACC1)* and ATP-citrate lyase (ACL) increases malonyl-CoA availability, a key precursor for fatty acid synthesis [3]. Engineering alternative cytosolic acetyl-CoA pathways, such as the pyruvate-acetate route or peroxisomal carnitine acetyltransferase (Cat2) overexpression, can boost lipid titers by 75% [3].

Pathway Engineering for Specialty Products

This compound can serve as a precursor for high-value fatty acid-derived products through engineered pathways:

  • Polyunsaturated fatty acid (PUFA) production: Introduction of Δ12-desaturase (FAD2), Δ15-desaturase, and C18/C20 elongase enzymes enables conversion of oleic acid to linoleic acid (LA), γ-linolenic acid (GLA), and eicosapentaenoic acid (EPA) [5] [1]. The engineered DuPont strain Y8412 produces EPA at 56% of total fatty acids [5].

  • Odd-chain fatty acid production: Co-feeding this compound with propionate and deleting PHD1 (encoding 2-methylcitrate dehydratase) redirects metabolism toward odd-chain fatty acid synthesis, achieving 46.82% of total lipids [6].

  • Carotenoid production: Engineering the acetyl-CoA pathway enhances production of lipophilic compounds like β-carotene, with engineered strains achieving production 48 hours earlier than wild-type strains [4].

The figure below illustrates the primary metabolic pathways involved in this compound utilization and engineering targets in Y. lipolytica:

Figure 1: Metabolic Pathway of this compound Utilization in Engineered Y. lipolytica. Key engineering targets shown in red diamonds enhance this compound conversion to valuable products while blocking competing pathways. Abbreviations: TAGs - Triacylglycerols; PUFAs - Polyunsaturated Fatty Acids; FA - Fatty Acid.

Cultivation Protocols

Culture Media and Preparation

Standard growth medium for Y. lipolytica cultivations with this compound consists of:

  • Basal salts medium: (NH₄)₂SO₄ (5.0 g/L), KH₂PO₄ (3.0 g/L), Na₂HPO₄ (1.0 g/L), MgSO₄·7H₂O (0.5 g/L), yeast extract (1.5 g/L) [5] [2].

  • Trace elements solution: FeSO₄·7H₂O (10 mg/L), ZnSO₄·7H₂O (3.9 mg/L), CuSO₄·5H₂O (0.38 mg/L), MnSO₄·4H₂O (0.3 mg/L) [5].

  • Vitamin solution: Thiamine hydrochloride (1.5 mg/L) [5].

  • This compound preparation: this compound should be added at concentrations ranging from 10-80 g/L depending on strain capability and cultivation mode. For initial screening, 20 g/L is recommended. The this compound should be sterilized by filtration (0.2 μm membrane) and added to sterile medium to prevent thermal degradation [2].

  • Emulsification: To improve bioavailability, this compound can be emulsified using Tween series surfactants (0.1-0.5% v/v) or through mechanical homogenization. Y. lipolytica itself produces biosurfactants that aid in substrate emulsification during cultivation [2].

Inoculum Preparation and Cultivation Conditions

Inoculum development follows a sequential propagation strategy:

  • First stage: Inoculate a single colony from YPD agar plate into 10 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) in a 100 mL flask. Incubate at 28°C with shaking at 200 rpm for 24 hours [5].

  • Second stage: Transfer the entire culture to 100 mL of fresh YPD medium in a 1 L flask. Incubate under same conditions until late exponential phase (OD₆₀₀ ≈ 15-20, typically 16-18 hours) [5].

  • Third stage: Harvest cells by centrifugation (3000 × g, 10 min), wash with sterile basal salts medium, and resuspend in this compound medium to initial OD₆₀₀ of 0.5-1.0 [2].

Optimal cultivation parameters for this compound-based medium:

Table 1: Optimal Cultivation Parameters for Y. lipolytica on this compound

Parameter Optimal Range Notes
Temperature 28-30°C Consistent temperature critical for lipid accumulation
pH 5.5-6.5 Controlled with 2M NaOH or 2M H₃PO₄
Aeration 0.5-1.5 vvm Higher aeration improves oxygen transfer for lipid synthesis
Agitation 200-500 rpm Dependent on bioreactor configuration
Dissolved Oxygen >30% Critical for maintaining growth and product formation
Inoculum Size 2.5-10% (v/v) 2.5% recommended for high-density cultures [2]
Cultivation Time 48-144 hours Duration depends on product type and titer targets
Fed-Batch and High-Density Cultivation Strategies

For enhanced biomass and product yields, fed-batch cultivation is recommended:

  • Initial phase: Begin with 20 g/L this compound in batch mode to support rapid growth.

  • Feeding phase: Once initial this compound is depleted (typically after 24-48 hours), initiate feeding with concentrated this compound emulsion (200-400 g/L) at feeding rate of 5-15 g/L/h [4] [5].

  • Carbon co-feeding: For strains engineered for specialty products, consider co-feeding strategies with glucose (5-10 g/L) or glycerol to maintain metabolic energy while directing this compound toward product synthesis [5] [6].

  • Two-stage cultivation: For products like carotenoids or PUFAs, employ two-stage approach - growth phase with glucose or glycerol followed by production phase with this compound feeding [4].

The experimental workflow for cultivation and monitoring is summarized below:

G Start Strain Selection & Inoculum Preparation Media Culture Media Preparation Start->Media Inoc Inoculation & Pre-culture Media->Inoc Batch Batch Cultivation (24-48 h) Inoc->Batch Decision Substrate Depletion? (Monitoring) Batch->Decision Feeding Fed-Batch Operation (this compound feeding) Decision->Feeding Yes Harvest Culture Harvest (72-144 h) Decision->Harvest No Feeding->Harvest Analysis Product Analysis & Quantification Harvest->Analysis M1 Biomass Monitoring (OD600, DCW) M1->Batch M2 Substrate Consumption (this compound residual) M2->Decision M3 Product Formation (Lipids, carotenoids, PUFAs) M3->Feeding

Figure 2: Experimental Workflow for Y. lipolytica Cultivation on this compound. The diagram outlines the sequential steps from strain preparation to product analysis, with key monitoring points indicated.

Analytical Methods

Biomass and Lipid Quantification

Biomass determination:

  • Dry Cell Weight (DCW): Harvest 10 mL culture by centrifugation (10,000 × g, 10 min), wash with distilled water, and dry at 105°C until constant weight (typically 24-48 hours) [4] [5].

  • Optical Density: Measure absorbance at 600 nm against culture medium as blank. Correlate with DCW using established calibration curves (OD₆₀₀ of 1.0 typically corresponds to 0.3-0.4 g/L DCW) [5].

Lipid extraction and quantification:

  • Total lipid extraction: Use modified Bligh and Dyer method. Mix cell pellet with chloroform:methanol (2:1 v/v), vortex vigorously for 30 min, centrifuge (5000 × g, 15 min), collect organic phase, and evaporate under nitrogen stream [4] [2].

  • Gravimetric analysis: Weigh extracted lipids after complete solvent evaporation. Calculate lipid content as % (g/g) of DCW [4].

  • Fatty acid methyl ester (FAME) analysis: Transesterify lipids with 2% H₂SO₄ in methanol at 80°C for 1 hour, extract FAMEs with hexane, and analyze by GC-MS or GC-FID using appropriate standards [5] [2].

This compound Residual and Product Analysis

Substrate utilization monitoring:

  • Residual this compound: Extract 1 mL culture supernatant with hexane, analyze by GC-FID with methyl heptadecanoate as internal standard [2].

  • Free fatty acid release: Monitor oleic acid concentration in culture broth using HPLC with UV detection (205 nm) or enzymatic assays to track hydrolysis efficiency [1].

Product quantification:

  • β-carotene and carotenoids: Extract with acetone:methanol (7:3 v/v), analyze by HPLC with diode array detector at 450 nm [4].

  • Polyunsaturated fatty acids: Analyze FAME profiles using GC with highly polar capillary columns (CP-Sil 88, SP-2560) for separation of geometric and positional isomers [5].

  • Lipase activity: Measure using p-nitrophenyl palmitate (pNPP) as substrate. Mix culture supernatant with pNPP solution, incubate at 37°C, measure absorbance at 410 nm [2].

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions

Table 2: Troubleshooting Guide for Y. lipolytica Cultivation on this compound

Problem Potential Causes Solutions
Foam formation Surfactant properties of this compound and biosurfactants Use antifoam agents (polypropylene glycol), reduce aeration rate, implement mechanical foam breakers
Slow growth or lag phase Inhibitors in this compound, low inoculum viability Purity this compound source, increase inoculum size to 10% (v/v), pre-adapt culture to this compound
Low lipid accumulation Nitrogen not limiting, suboptimal C/N ratio Adjust C/N ratio to >50, ensure nitrogen depletion triggers lipid accumulation
Poor this compound utilization Insufficient emulsification, low lipase production Add emulsifiers (Tween 80, 0.1-0.5%), use engineered strains with enhanced lipase expression
Culture instability Contamination, strain reversion Maintain sterile technique, use antibiotic markers in engineered strains, verify strain purity regularly
Low product yields Metabolic bottlenecks, precursor limitation Engineer metabolic pathways, implement co-feeding strategies, optimize feeding rates
Process Optimization Strategies

Maximizing biomass and productivity:

  • Inoculum optimization: Studies show that 2.5% (v/v) inoculum provides optimal conditions for growth and substrate utilization with lipid wastes [2].

  • Carbon source blending: Mixing this compound with 10-30% glucose can improve growth rates while maintaining high product yields, particularly for engineered strains [5].

  • Oxygen transfer enhancement: Increasing oxygen availability through higher agitation rates (up to 500 rpm) or enriched oxygen can improve lipid yields by 15-25% due to the high oxygen demand for lipid synthesis [4].

  • C/N ratio optimization: A C/N ratio of 60-100 typically maximizes lipid accumulation, with nitrogen limitation triggering storage lipid synthesis [3] [2].

Applications and Product Profiles

Value-Added Products from this compound

This compound serves as excellent substrate for producing diverse valuable compounds in Y. lipolytica:

  • Single-cell oils (SCOs): Engineered strains can achieve lipid contents exceeding 67% of DCW with this compound feeding, suitable for biodiesel production or specialty lipid applications [4].

  • Polyunsaturated fatty acids: EPA production can reach 56% of total fatty acids in engineered strains like Y8412, providing sustainable source of omega-3 fatty acids [5].

  • Carotenoids: β-carotene production benefits from enhanced acetyl-CoA flux, with engineered strains reaching production peaks 48 hours earlier than wild-type strains [4].

  • Odd-chain fatty acids: Through co-feeding with propionate and metabolic engineering, odd-chain fatty acid production can reach 46.82% of total lipids, valuable for pharmaceutical applications [6].

  • Lipases and biosurfactants: this compound induces lipase production and biosurfactant synthesis, with emulsification indices up to 62% reported [2].

The successful implementation of these protocols enables researchers to leverage Y. lipolytica as a versatile microbial platform for converting this compound into valuable biochemicals, supporting sustainable biomanufacturing initiatives in pharmaceutical, nutraceutical, and industrial biotechnology sectors.

References

Comprehensive Application Notes and Protocols: Optimization of Methyl Oleate Production Using Response Surface Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Industrial Context

Methyl oleate (a fatty acid methyl ester commonly known as biodiesel) represents a sustainable alternative to petroleum-derived fuels and serves as a key intermediate in producing biolubricants, surfactants, and other value-added oleochemicals. The esterification of oleic acid with methanol to produce this compound typically faces challenges related to reaction efficiency, catalyst recovery, and process optimization. Traditional one-factor-at-a-time (OFAT) optimization approaches not only require extensive experimental resources but also fail to capture interactive effects between process variables, potentially leading to suboptimal conditions [1]. Response Surface Methodology (RSM) has emerged as a powerful statistical framework that systematically evaluates the combined influence of multiple factors while significantly reducing the number of required experiments, enabling researchers to identify optimal reaction conditions with greater precision and efficiency [2].

The production of this compound has gained significant industrial importance due to its applications as both biodiesel and a precursor for high-value chemicals. For instance, this compound serves as a feedstock for producing trimethylolpropane fatty acid triester (TFATE), a high-performance biolubricant with superior oxidative stability and excellent low-temperature properties compared to conventional mineral-based lubricants [3]. Recent studies have demonstrated that optimized this compound production can be further converted to methyl ester sulfonate (MES), a biodegradable surfactant with promising applications in detergent and personal care industries [4]. These diverse applications underscore the critical need for efficient and optimized production methods that maximize yield while minimizing production costs and environmental impact.

Table 1: Comparison of Optimization Approaches for this compound Production

Optimization Method Experimental Requirements Interactions Captured Optimal Yield Range Key Advantages
Traditional OFAT High (20+ runs) No 80-85% Simple implementation
RSM (CCD) Moderate (15-30 runs) Yes 90-93% Comprehensive factor interaction analysis
RSM (BBD) Moderate (15-30 runs) Yes 89-92% Avoids extreme factor levels
Machine Learning Low-Moderate (15+ runs) Yes 91-94% Handles complex nonlinearities

Fundamental Principles of Response Surface Methodology

Response Surface Methodology represents a collection of statistical techniques that combines experimental design, regression analysis, and optimization methods to evaluate the relationship between multiple input variables and one or more response variables. The fundamental objective of RSM is to optimize a response (e.g., this compound yield) that is influenced by several independent variables (e.g., temperature, catalyst concentration, molar ratio, reaction time) by modeling the response surface using a polynomial equation [2]. The methodology follows a structured sequence of operations: identification of input variables and their levels, selection of appropriate experimental design, execution of experiments, development of empirical model, statistical analysis, and finally, determination of optimal conditions through response surface analysis [2].

The most common RSM designs employed in this compound production optimization include Central Composite Design (CCD) and Box-Behnken Design (BBD), each with distinct characteristics and applications. CCD consists of a two-level factorial design augmented with center points and axial (star) points that enable estimation of curvature in the response surface, making it particularly suitable for fitting second-order models [5] [2]. In contrast, BBD is a three-level spherical design where treatment combinations are located at the midpoints of the edges of the process space and at the center, requiring fewer experimental runs than CCD when the number of factors is moderate [1] [2]. BBD does not contain embedded factorial or fractional factorial designs and is particularly advantageous when experiments at the extreme values of factors (corners of the cube) are expensive, dangerous, or impossible to implement [2].

Table 2: Comparison of Experimental Designs for RSM Optimization

Design Type Number of Experiments (for k=4 factors) Factor Levels Model Capability Key Features
Full Factorial 81 (3^4) 3 or more Quadratic and higher Comprehensive but resource-intensive
CCD 25-30 5 Full quadratic Includes axial points for curvature estimation
BBD 25-29 3 Full quadratic Avoids extreme factor combinations; spherical design

The following workflow diagram illustrates the systematic approach to RSM implementation for process optimization:

G Start Problem Definition and Objective Setting Step1 1. Factor Identification and Level Selection Start->Step1 Step2 2. Experimental Design Selection (CCD/BBD) Step1->Step2 Step3 3. Experimental Execution and Data Collection Step2->Step3 Step4 4. Model Development and Statistical Analysis Step3->Step4 Step5 5. Response Surface Analysis and Optimization Step4->Step5 Step6 6. Model Validation and Verification Step5->Step6 End Optimal Conditions Identified Step6->End

Catalyst Synthesis and Characterization

Amino Acid Ionic Liquid Catalyst ([Lys][CF₃SO₃]₂)

The synthesis of lysine-based ionic liquid catalyst involves an ion-exchange reaction between lysine and trifluoromethanesulfonic acid, resulting in a catalyst with both Brønsted and Lewis acid characteristics [1]. In a typical synthesis procedure, 0.1 mol of L-lysine is dissolved in 100 mL of deionized water under continuous stirring at room temperature. To this solution, 0.2 mol of trifluoromethanesulfonic acid is added dropwise over a period of 30 minutes using a pressure-equalizing dropping funnel, while maintaining the reaction temperature below 30°C using an ice-water bath. The resulting mixture is then stirred for 6-8 hours at room temperature to ensure complete reaction. The water is subsequently removed by rotary evaporation at 60°C, and the residual product is further dried under vacuum desiccation for 24 hours at 70°C to obtain a viscous, pale-yellow ionic liquid [1].

The synthesized [Lys][CF₃SO₃]₂ ionic liquid catalyst requires comprehensive characterization to confirm its structural integrity and acidic properties. Fourier-Transform Infrared Spectroscopy (FTIR) should show characteristic absorption bands at 1072 cm⁻¹ (P=O), 955 cm⁻¹ (W=O), 882 cm⁻¹ (W-Oc-W), and 715 cm⁻¹ (W-Oe-W), confirming the successful incorporation of the trifluoromethanesulfonate anions [1]. Thermogravimetric Analysis (TGA) typically demonstrates high thermal stability up to 300°C, making it suitable for esterification reactions that typically occur between 60-80°C. Acidity measurements through NH₃-Temperature Programmed Desorption (TPD) and Pyridine-Infrared Spectroscopy (Py-IR) can quantify the density of Brønsted and Lewis acid sites, with reported values of 83.69 μmol/g for Lewis acidic sites and 9.98 μmol/g for Brønsted acidic sites in similar catalysts [5].

Heterogeneous Brønsted-Lewis Acidic Catalyst (PW/UiO/CNTs-OH)

For heterogeneous catalysis applications, a bifunctional Brønsted-Lewis acidic catalyst can be synthesized through a one-step hydrothermal method [5]. The preparation involves functionalizing multi-walled carbon nanotubes (MWCNTs) through hydroxylation treatment to create MWCNTs-OH with significantly improved hydrophilicity (contact angle reduced from 140° to 35°). In a typical procedure, 0.5 g of hydroxylated MWCNTs are dispersed in 50 mL of N,N-dimethylformamide (DMF) via ultrasonication for 30 minutes. Then, 1.2 g of zirconium chloride (ZrCl₄) and 0.8 g of terephthalic acid are added to the mixture, followed by the addition of 0.3 g of 12-tungstophosphoric acid (H₃[P(W₃O₁₀)₄]). The mixture is transferred to a Teflon-lined autoclave and maintained at 120°C for 24 hours. The resulting solid product is collected by filtration, washed thoroughly with DMF and ethanol, and finally dried under vacuum at 80°C for 12 hours [5].

The synthesized PW/UiO/CNTs-OH catalyst exhibits enhanced catalytic performance due to the synergistic effect between its components. X-ray Diffraction (XRD) patterns show decreased intensity of characteristic UiO-66 peaks at 2θ = 7.36°, 8.51°, 25.74°, and 30.78°, indicating successful incorporation of HPW and interaction with the MWCNTs-OH support [5]. Scanning Electron Microscopy (SEM) reveals that the MWCNTs-OH become encapsulated within the composite structure, creating a hierarchical porous structure favorable for mass transfer during the esterification reaction. Electrochemical Impedance Spectroscopy (EIS) analysis demonstrates higher electron migration efficiency compared to pure UiO-66 or PW/UiO composites, contributing to its superior catalytic activity in this compound production [5].

Experimental Setup and Protocol

Esterification Reaction Procedure

The esterification of oleic acid with methanol to produce this compound follows a standardized protocol that ensures reproducibility and safety. In a typical experiment, a predetermined amount of oleic acid (0.1 mol) and methanol (varied molar ratio from 6:1 to 12:1 methanol to oleic acid) are added to a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer. The catalyst (ionic liquid or heterogeneous catalyst) is added at a concentration ranging from 0.5-2.0 wt% relative to the oleic acid mass. The reaction mixture is heated to the desired temperature (60-80°C) using a temperature-controlled oil bath with continuous stirring at a constant rate of 400-600 rpm to ensure proper mixing and minimize mass transfer limitations [1] [5].

The reaction progress is monitored by periodic sampling (approximately 0.2 mL aliquots) at predetermined time intervals. Each sample is immediately cooled to room temperature and centrifuged to separate the catalyst (in the case of heterogeneous catalysts) or dissolved in a known volume of solvent for analysis. The conversion of oleic acid is determined using gas chromatography (GC-FID) with a capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 μm) and helium as carrier gas. The temperature program typically includes an initial hold at 150°C for 2 minutes, followed by a ramp of 10°C/min to 240°C, with a final hold for 5 minutes. The injector and detector temperatures are maintained at 250°C and 300°C, respectively [1] [5]. This compound is identified by comparison with authentic standards, and quantification is performed using the internal standard method (with methyl heptadecanoate as a typical internal standard).

Experimental Design and Optimization

For RSM optimization, four key factors are typically selected as independent variables: reaction temperature (A), molar ratio of methanol to oleic acid (B), catalyst concentration (C), and reaction time (D). Each factor is investigated at three coded levels (-1, 0, +1) with appropriate ranges based on preliminary experiments. A Box-Behnken Design (BBD) with four factors requires 27 experimental runs plus center points for replication to estimate experimental error [1]. The experimental design matrix is constructed using statistical software such as Design-Expert, Minitab, or R. The following diagram illustrates the complete experimental workflow from setup to analysis:

G Start Experimental Design (RSM-BBD with 4 factors) Step1 Reaction Setup: - Oleic Acid + Methanol - Catalyst Addition - Temperature Control Start->Step1 Step2 Esterification Reaction: - Time Course Monitoring - Periodic Sampling Step1->Step2 Step3 Sample Analysis: - Centrifugation/Separation - GC-FID Analysis - Conversion Calculation Step2->Step3 Step4 Data Collection: - this compound Yield - Record All Response Data Step3->Step4 Step5 Statistical Analysis: - Model Fitting - ANOVA Evaluation - Lack-of-Fit Test Step4->Step5 Step6 Optimization: - Response Surface Analysis - Contour Plot Interpretation - Optimal Condition Prediction Step5->Step6 End Validation Experiment at Predicted Optimum Step6->End

Table 3: Typical Experimental Range for RSM Optimization of this compound Production

Independent Variable Symbol Unit Coded Level -1 Coded Level 0 Coded Level +1
Reaction Temperature A °C 60 70 80
Methanol to Oleic Acid Ratio B mol/mol 6:1 9:1 12:1
Catalyst Concentration C wt% 0.5 1.25 2.0
Reaction Time D h 2 3 4

Statistical Analysis and Optimization

Model Development and Interpretation

The experimental data obtained from the RSM design is analyzed using multiple regression analysis to fit a quadratic polynomial model that describes the relationship between the independent variables and the response (this compound yield). The general form of the second-order model is:

Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ + ε

Where Y is the predicted response (this compound yield), β₀ is the constant coefficient, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, βᵢⱼ are the interaction coefficients, Xᵢ and Xⱼ are the coded values of the independent variables, and ε is the random error term [1] [2]. The statistical significance of the model and its terms is evaluated using Analysis of Variance (ANOVA) with a 95% confidence level (p-value < 0.05). The model's adequacy is further verified by checking the coefficient of determination (R²), adjusted R², predicted R², and the lack-of-fit test [4] [2].

A typical ANOVA table for this compound production optimization reveals that linear terms (A, B, C, D) and certain quadratic terms (A², B²) are usually highly significant (p < 0.01), while some interaction terms (A×B, A×C) may also show statistical significance. For instance, in one study, the interaction between CO₂ concentration and reaction temperature was highly significant (P = 0.0082), while the interaction between reaction duration and liquid-solid ratio was less significant (P = 0.6905) [6]. The model's predictive ability is confirmed when the adjusted R² value is close to the value (preferably with a difference less than 0.2), indicating that non-significant terms have not been included in the model. Additionally, an adequate precision value greater than 4 is desirable, as it measures the signal-to-noise ratio and indicates whether the model can navigate the design space effectively [1] [2].

Optimization and Validation

The optimization process involves analyzing the response surface plots to understand the relationship between variables and identify the optimal conditions that maximize this compound yield. For example, the interaction between reaction temperature and catalyst concentration often shows a significant curvature, indicating the existence of an optimum value beyond which further increases may decrease the yield due to side reactions or catalyst deactivation [1]. The numerical optimization feature in statistical software utilizes desirability functions that range from 0 (undesirable) to 1 (highly desirable) to identify operating conditions that satisfy all constraints while maximizing the response.

Validation experiments are critical confirmatory steps to verify the predictive capability of the developed model. Typically, triplicate experiments are conducted under the predicted optimal conditions to compare the experimental yield with the model prediction. A successful optimization demonstrates close agreement between predicted and experimental values, with deviations typically less than 2% [1]. For instance, in one study optimizing this compound production using a synthesized [Lys][CF₃SO₃]₂ ionic liquid catalyst, the verified computational results showed only 0.17% deviation from the predicted values [1]. This validation step confirms the reliability of the RSM model and ensures that the optimal conditions are practically achievable in laboratory settings before scaling up to industrial applications.

Applications and Industrial Relevance

The optimization of this compound production extends beyond biodiesel applications to include high-value derivatives with significant market potential. This compound serves as a key precursor for biolubricants, particularly trimethylolpropane fatty acid triester (TFATE), which exhibits superior oxidative stability and low-temperature performance compared to petroleum-based lubricants [3]. Recent studies have demonstrated that optimized this compound can be converted to TFATE with selectivity up to 95.6% under optimized conditions using K₂CO₃ as a catalyst and nitrogen gas stripping to remove methanol, significantly reducing energy consumption compared to vacuum operations [3]. This application is particularly relevant for automotive and industrial sectors seeking sustainable alternatives to conventional lubricants.

Another promising application of optimized this compound is in the production of methyl ester sulfonates (MES), biodegradable surfactants with excellent cleaning properties and environmental compatibility [4]. The sulfonation process can be further optimized using advanced modeling techniques such as Adaptive Neuro-Fuzzy Inference System (ANFIS) coupled with Particle Swarm Optimization (PSO), which has been shown to outperform traditional RSM in predicting optimal conditions for MES synthesis [4]. These advanced optimization approaches can achieve MES yields up to 74.82% under identified optimal conditions (96.84°C temperature, 2.68 h time, and 0.92:1 mol/mol NaHSO₃/ME molar ratio) [4]. The integration of machine learning techniques with traditional RSM represents the future direction for process optimization in oleochemical industries, enabling more efficient and sustainable production of value-added products from renewable resources.

For industrial implementation, the optimized conditions must be evaluated for economic viability and environmental sustainability. Life cycle assessment studies consistently show that optimized processes significantly reduce energy consumption and waste generation compared to conventional methods. For example, implementing an optimized mineralization process in the Chinese steel industry could enable an estimated annual capture of 27.4 million tons of CO₂ while producing valuable by-products [6]. Similarly, optimized this compound production processes can be integrated into biorefinary concepts where multiple value-added products are generated from renewable feedstocks, creating economically viable and environmentally sustainable production systems that align with circular economy principles [3] [4].

Conclusion

Response Surface Methodology provides a systematic framework for optimizing this compound production by efficiently exploring the relationship between critical process parameters and reaction yield. The integration of RSM with advanced catalysts such as amino acid ionic liquids [1] or Brønsted-Lewis acidic composites [5] enables researchers to achieve this compound yields exceeding 90% while minimizing experimental resources. The protocol outlined in this document provides comprehensive guidance for designing experiments, developing empirical models, and identifying optimal conditions that can be successfully validated experimentally. As the demand for sustainable chemicals and fuels continues to grow, these optimization methodologies will play an increasingly important role in developing efficient and economically viable production processes that maximize resource utilization while minimizing environmental impact.

References

Application Notes: Probing Methyl Oleate Diffusion in Hierarchical Porous Catalysts Using PFG NMR

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pulsed Field Gradient Nuclear Magnetic Resonance (PFG NMR) is a powerful, non-invasive technique for directly measuring the self-diffusion coefficients of molecules within porous materials. For catalytic processes involving large molecules like methyl oleate (a C19 long-chain ester), mass transport within the catalyst's pore network often limits the overall reaction rate. Hierarchical catalysts, which combine micro- and mesopores, are designed to mitigate this. This application note details the use of PFG NMR to quantify this compound diffusion, providing crucial insights for rational catalyst design [1] [2] [3].

Key Experimental Findings and Quantitative Data

The following tables summarize core quantitative findings from recent PFG NMR studies on diffusion in hierarchical catalysts.

Table 1: Key Diffusion Findings for this compound in TS-1 Catalysts

Parameter Finding Significance Source
Self-diffusion Coefficient Up to two orders of magnitude lower inside catalyst pores compared to bulk liquid. Directly quantifies the severe spatial confinement and transport resistance experienced by large molecules. [1]
Mesopore Accessibility Alkaline treatment of microporous TS-1 creates mesopores accessible to this compound. Validates the hierarchical design strategy for accommodating bulky molecules. [1]
Probe Molecule Range PFG NMR is feasible for long-chain hydrocarbons and functionalized derivatives up to C19. Establishes the methodology's capability for studying molecules relevant to biofuels and fine chemicals. [1]
Composite Catalysts TS-1/Spherical Activated Carbon (SAC) composites show up to 7x greater Ti-site normalized activity. PFG NMR rationalizes enhanced activity via improved dispersion and pore space arrangement. [3]

Table 2: General PFG NMR Guidelines for Tuning Catalyst Morphology

Parameter Optimal Range / Finding Impact on Diffusivity Source
Pore Size > 17.0 nm Diffusivity increases rapidly up to this size, then reaches a plateau. [2]
Macropore Content > 27% Major geometrical restrictions on diffusion are removed above this threshold. [2]
Surface Chemistry Significant impact in small-pore materials with no macropores. Hydroxylated probes (water, methanol) interact with pore walls, further reducing diffusion. [2]
NMR Instrument Bench-top (low-field) PFG NMR instruments are sufficient. Makes the technique more accessible for routine diffusion studies in industrial labs. [2]

Detailed Experimental Protocols

Protocol: PFG NMR Measurement of this compound Diffusion in Hierarchical TS-1

This protocol is adapted from Dvoyashkin et al. for studying titanium silicalite-1 (TS-1) catalysts [1].

1. Catalyst Preparation and Characterization

  • Synthesis of Hierarchical TS-1: Start with a conventional microporous TS-1 catalyst. Introduce mesoporosity via a post-synthetic alkaline treatment (e.g., using a solution of NaOH or TPAOH). The treatment conditions (concentration, temperature, time) control the resulting mesopore volume and size.
  • Textural Characterization: Characterize the parent and treated catalysts using:
    • N₂ Physisorption: To determine BET surface area, microporous and mesoporous volume, and pore size distribution.
    • Electron Microscopy (SEM/TEM): To visualize the morphology and hierarchical pore structure.

2. Sample Preparation for PFG NMR

  • Saturation: Place the hierarchical TS-1 catalyst particles (typically ~50-100 mg) into a standard NMR tube. Under an inert atmosphere, add an excess of This compound (≥99% purity) to the catalyst bed.
  • Equilibration: Allow the sample to equilibrate for several hours (e.g., 12-24 hours) to ensure complete saturation of the pore network. The sample should be homogeneous with no separate liquid phase visible, ensuring that measured diffusion reflects intra-pore confinement.
  • Sealing: Seal the NMR tube to prevent evaporation or contamination.

3. PFG NMR Data Acquisition

  • Instrument Setup: Use a NMR spectrometer equipped with a pulsed-field gradient unit and a dedicated diffusion probe. While high-field instruments are used, bench-top systems are also viable [2].
  • Pulse Sequence: Employ the Pulsed Gradient Stimulated Echo (PGSTE) sequence. This sequence is robust for measuring diffusion in systems with short relaxation times.
  • Key Acquisition Parameters:
    • Magnetic Field Strength: e.g., 400 MHz or 600 MHz for ¹H.
    • Gradient Pulse Duration (δ): Typically 1-5 ms.
    • Diffusion Time (Δ): Typically 10-100 ms. This must be carefully chosen to be long enough to probe displacements over the characteristic pore dimensions.
    • Gradient Strength (g): Varied linearly from a minimal value (e.g., 2 G/cm) to a maximum value (e.g., 1500-2000 G/cm) over 16-32 steps. The maximum value should be sufficient to attenuate the echo signal by over 90%.
    • Number of Scans: 8-16 scans per gradient step to ensure an adequate signal-to-noise ratio.

4. Data Analysis

  • The NMR signal attenuation, I(δ,g,Δ), is related to the experimental parameters by the Stejskal-Tanner equation: I = I₀ * exp(-D * (γ * δ * g)² * (Δ - δ/3)) where:
    • I and I₀ are the echo intensities with and without the gradient.
    • D is the self-diffusion coefficient.
    • γ is the gyromagnetic ratio of the nucleus (¹H).
  • Fitting: Plot ln(I/I₀) against k = (γ * δ * g)² * (Δ - δ/3). The slope of the resulting linear fit is -D, yielding the self-diffusion coefficient of this compound within the catalyst pores.
Protocol: Rational Catalyst Design using Bench-Top PFG NMR

This protocol, based on Forster et al., outlines a general workflow for tuning catalyst transport properties [2].

1. Catalyst Series Synthesis

  • Prepare a series of catalyst supports (e.g., alumina from boehmite) by systematically varying synthesis parameters like mixing time and calcination temperature to generate a range of pore sizes and macropore contents.

2. Mass Transport Screening with PFG NMR

  • Probe Molecule Selection: Use n-octane as a standard non-polar probe. For specific interactions, use molecules like water, methanol, or ethanol.
  • Rapid Measurement: Use a bench-top PFG NMR instrument to measure the diffusivity of the probe molecule in each catalyst variant.
  • Data Correlation: Correlate the measured diffusivities with the textual properties (pore size, macropore content) determined from N₂ physisorption and mercury porosimetry.

3. Catalyst Performance Optimization

  • Identify the morphological thresholds (e.g., pore size >17 nm, macropore content >27%) where diffusivity plateaus, indicating optimal mass transport.
  • Use these guidelines to tailor future catalyst preparation procedures for maximum efficiency in target applications.

Workflow and Data Interpretation Diagrams

The following diagram illustrates the integrated experimental and decision-making process for using PFG NMR in catalyst development.

G Start Start: Catalyst Synthesis Char Characterize Catalyst (BET, SEM, TEM) Start->Char PFGPrep PFG NMR Sample Prep. (Saturate catalyst with probe molecule) Char->PFGPrep PFGRun Run PFG NMR Experiment (PGSTE sequence) PFGPrep->PFGRun DataAnalysis Data Analysis (Fit to Stejskal-Tanner equation) PFGRun->DataAnalysis Decision Diffusion Coefficient Optimal? DataAnalysis->Decision Apply Apply Catalyst in Target Reaction Decision->Apply Yes Redesign Re-design Catalyst Morphology Decision->Redesign No Redesign->Start

Figure 1: PFG NMR Workflow for Catalyst Development. This flowchart outlines the iterative process of synthesizing catalysts, characterizing their pore structure, measuring molecular diffusion via PFG NMR, and using the data to either apply or re-design the catalyst material.

The interpretation of PFG NMR diffusion data is critical for understanding mass transport mechanisms within hierarchical pores, as illustrated below.

G Input Measured Diffusion Coefficient (D) Q1 How does D compare to bulk liquid diffusion (D₀)? Input->Q1 Q2 Is D significantly lower than D₀? Q1->Q2 D < D₀ A1 Diffusion is not confined. Pores are large (>17 nm). Q1->A1 D ≈ D₀ A2 Diffusion is confined. Molecule-pore wall interactions dominate. Q2->A2 Yes Q3 Does D meet process targets? A3 Mass transport is sufficient. Focus on active site engineering. Q3->A3 Yes A4 Mass transport is a bottleneck. Increase pore size/macropore content. Q3->A4 No A2->Q3

Figure 2: Data Interpretation Logic for PFG NMR Diffusion Coefficients. This decision tree guides the interpretation of a measured diffusion coefficient (D) by comparing it to the bulk value (D₀) and process requirements to diagnose transport limitations and guide catalyst redesign.

Troubleshooting and Best Practices

  • Signal-to-Noise Ratio (SNR): For low-SNR samples, increase the number of scans or use a longer relaxation delay. Ensure the sample is fully saturated but has no free liquid.
  • Gradient Calibration: Precisely calibrate the gradient strength using a standard sample with a known diffusion coefficient (e.g., pure water at 25°C, D = 2.30 × 10⁻⁹ m²/s).
  • Diffusion Time (Δ): If Δ is too short, molecules do not probe the pore geometry. If Δ is too long, signal attenuation due to spin-spin relaxation (T₂) may be too severe. Perform experiments at multiple Δ values to check for restricted diffusion.
  • Probe Molecule Selection: For polar surfaces, the choice between an inert probe (n-octane) and an interacting probe (methanol) can decouple geometric and chemical effects on diffusion [2].

Conclusion

PFG NMR spectroscopy is an indispensable tool for directly quantifying molecular diffusion in complex hierarchical catalysts. The protocols and data outlined herein provide a clear roadmap for researchers to understand and optimize mass transport, particularly for challenging large molecules like this compound. By integrating these diffusion measurements into the catalyst development cycle, scientists can make rational, data-driven decisions to design more efficient catalytic processes.

References

methyl oleate oxidative cleavage to azelaic acid monomethyl ester

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Oxidative Cleavage of Methyl Oleate

The core reaction involves cleaving the double bond at the 9th carbon of this compound. In the presence of an oxidant and a catalyst, this yields methyl hydrogen azelate (also known as methyl 9-oxononanoate or methyl azelaaldehydate) and nonanal. The aldehyde can be further oxidized to methyl azelate (the diester) and pelargonic acid.

G MO This compound (C19H36O2) MES Methyl 9,10-epoxystearate (MES) MO->MES Epoxidation MDS Methyl 9,10-dihydroxystearate (MDS) MO->MDS Hydrolysis (Side Reaction) MAA Methyl Azelaaldehydate (MAA, C10H18O3) MHA Methyl Hydrogen Azelate (MHA, C10H18O4) MAA->MHA Oxidation NA Acid-catalyzed cleavage PA Pelargonic Acid (PA, C9H18O2) NA->PA Oxidation MES->MAA

Figure 1: Proposed reaction pathway for the WO₃–STS catalyzed oxidative cleavage of this compound, illustrating the main route to desired products and a key side reaction. [1]

Comparative Performance of Catalytic Systems
Catalyst System Oxidant Reaction Conditions This compound Conversion Selectivity to Cleavage Products Key Findings/Advantages
WO₃ + Spongy Titanosilicate (STS) [1] H₂O₂ (30 wt%) 80 °C, 4-8 h, t-BuOH solvent 94.4% 63.1% STS co-catalyst reduces tungsten leaching to 1.2%, enabling reuse for 8 cycles.
Tungsten-based Catalysts [2] H₂O₂ Varies High ~79-89% (by GC/MS) General class of effective catalysts; often suffer from metal leaching.
Ruthenium-based Catalyst [3] H₂O₂ Information missing from abstract Not specified Not specified Presented as an efficient method in the abstract.

Detailed Experimental Protocols

Protocol 1: Binary WO₃–STS Catalytic System [1]

This method is highly recommended for its excellent reusability and minimized metal leaching.

  • Reagents: this compound (0.5 mmol, ~0.15 g), WO₃ (0.085 mmol, ~0.01 g), Spongy Titanosilicate (STS) zeolite (10 wt% with respect to this compound, ~0.015 g), H₂O₂ (30 wt%, 2.5 mmol, ~0.28 g), tert-butyl alcohol (t-BuOH, 20 mmol, ~1.48 g).
  • Procedure:
    • Charge a round-bottom flask with this compound, WO₃, STS, and t-BuOH.
    • Add H₂O₂ to the mixture.
    • Equip the flask with a condenser and place it in an oil bath at 80 °C with magnetic stirring for 4-8 hours.
    • After the reaction, cool the mixture to room temperature.
    • Recover the catalyst by centrifugation (6000 rpm) for reuse.
    • Analyze the products using GC-MS or GC with an internal standard (e.g., methyl palmitate).
  • Notes: The role of STS is twofold: it catalyzes the epoxidation of this compound to the epoxide (MES), and it decomposes residual H₂O₂, promoting the precipitation of tungsten species onto its high-surface-area structure, which drastically reduces leaching.
Protocol 2: Chemo-Enzymatic Route (Oleic Acid Precursor) [4]

This sustainable, multi-step protocol uses oleic acid, which can be hydrolyzed from this compound.

  • Reagents: Oleic acid, Lipase (e.g., from Candida antarctica), H₂O₂ (35%), Acid catalyst (e.g., H₂SO₄), Fe(NO₃)₃·9H₂O, TEMPO, NaCl, Oxygen.
  • Procedure:
    • Self-Epoxidation: React oleic acid with H₂O₂ (35%) in the presence of a lipase to generate peroleic acid in situ, which epoxidizes the double bond to form 9,10-epoxystearic acid.
    • Hydrolytic Ring-Opening: Without purification, subject the epoxide to in situ acid-catalyzed hydrolysis to yield 9,10-dihydroxystearic acid (10), which crystallizes from the reaction medium.
    • Oxidation to Diketone: Chemically oxidize the diol (10) using atmospheric O₂ as a stoichiometric oxidant with catalytic Fe(NO₃)₃·9H₂O, TEMPO, and NaCl to form 9,10-dioxostearic acid (11).
    • Oxidative Cleavage: Cleave the diketone (11) using H₂O₂ (35%) under mild conditions (no catalyst required) to produce azelaic acid and pelargonic acid.
  • Overall Yield: Azelaic acid is produced in 44% isolated yield over three steps after crystallization, avoiding column chromatography. [4]

Key Considerations for Implementation

  • Oxidant Safety: Hydrogen peroxide, especially at high concentrations, is a hazardous reagent. Its decomposition is exothermic, and concentrated aqueous solutions (>70 wt%) pose significant risks. Always review safety data sheets (SDS) and implement appropriate safety measures. [2]
  • Analytical Methods: For accurate quantification of conversion and selectivity, use Gas Chromatography (GC) with a Flame Ionization Detector (FID) and an internal standard (e.g., methyl palmitate). [1] Product identification can be confirmed by GC-Mass Spectrometry (GC-MS). [1]
  • Industrial Context: While ozonolysis is the current industrial standard for this cleavage, it requires high energy and specialized equipment. Methods using H₂O₂ are the subject of intense research as cleaner, more sustainable alternatives. [2] The chemo-enzymatic route represents a particularly green pathway under development. [4]

Conclusion

For laboratory-scale synthesis of azelaic acid monoester derivatives, the binary WO₃-STS catalytic system offers a robust and reusable method with high conversion. For researchers prioritizing a sustainable approach without transition metals, the chemo-enzymatic pathway provides an excellent, though longer, alternative. The choice of method depends on the specific requirements for yield, sustainability, and equipment availability.

References

methyl oleate epoxidation reaction conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Oleate Epoxidation

Epoxidized this compound serves as a valuable intermediate in producing bio-based polymers, plasticizers, lubricants, and other industrial chemicals. As industries shift toward sustainable feedstocks, efficient epoxidation of this compound derived from vegetable oils has gained significant research interest. This protocol compares multiple catalytic systems for this transformation, emphasizing green chemistry principles through heterogeneous catalysis and environmentally benign oxidants.

The fundamental reaction involves converting the double bond in this compound to an epoxide (oxirane) ring. Traditional methods using homogeneous acids face challenges including side reactions and difficult separations. This document outlines optimized procedures using titanium silicate catalysts, molybdenum complexes, and reaction engineering approaches to maximize conversion and selectivity while enabling catalyst recycling.

Experimental Protocols for this compound Epoxidation

Protocol 1: Epoxidation Using Hierarchical TS-1 (HTS-1) Catalyst

This method utilizes a titanium silicate catalyst with hierarchical pore structure for improved accessibility to active sites [1].

Materials and Equipment:

  • This compound (≥95% purity)
  • Hierarchical TS-1 (HTS-1) catalyst [1]
  • Hydrogen peroxide (30% aqueous solution)
  • Acetonitrile (solvent)
  • Three-necked round-bottom flask (50 mL)
  • Reflux condenser
  • Magnetic stirrer with temperature control
  • Centrifuge for catalyst separation

Procedure:

  • Reaction Setup: Charge 10 mmol this compound and 0.05 g HTS-1 catalyst into the reactor with 10 mL acetonitrile [1].
  • Oxidant Addition: Slowly add 12 mmol H₂O₂ (30% aqueous) dropwise to minimize exothermic effects [1] [2].
  • Reaction Execution: Maintain temperature at 50°C with continuous stirring (450 rpm) for 5 hours [2].
  • Product Recovery: Centrifuge to separate catalyst. Recover products from supernatant by rotary evaporation.
  • Catalyst Recycling: Wash catalyst with acetonitrile, dry at 110°C overnight, and calcine at 550°C for 5 hours before reuse [2].

Optimization Notes: Response Surface Methodology (RSM) with Box-Behnken Design identified optimal parameters: H₂O₂/C=C molar ratio of 1.2:1, catalyst loading of 5 wt%, and temperature of 50°C [1].

Protocol 2: Epoxidation Using Ti-Silica Catalysts by Grafting Method

This approach employs titanium grafted onto mesoporous silica supports, providing highly accessible active sites [3].

Materials:

  • Ti/MCM-41 or Ti/MCM-48 catalyst (pre-grafted)
  • This compound
  • tert-Butyl hydroperoxide (TBHP, anhydrous)
  • Toluene as solvent
  • Naphthalene internal standard for GC analysis

Procedure:

  • Reaction Mixture: Combine this compound (10 mmol), catalyst (0.5 g), and toluene (10 mL) [4] [3].
  • Oxidation: Add TBHP (11 mmol) and heat to 70°C with stirring for 24 hours [4].
  • Monitoring: Track reaction progress by GC sampling with naphthalene as internal standard [4].
  • Workup: Separate catalyst by filtration, wash with toluene, and recover epoxidized product by solvent evaporation.

Key Parameters: TBHP to this compound molar ratio of 1.1:1, catalyst loading of 5 wt%, and temperature of 70°C [4].

Protocol 3: Epoxidation Using Molybdenum Catalyst in Ionic Liquids

This method employs a homogeneous molybdenum complex in recyclable ionic liquid solvent [5].

Materials:

  • MoO(O₂)₂·2QOH catalyst (QOH = 8-quinilinol) [5]
  • Ionic liquids ([bmim][BF₄], [hydemim][BF₄], or [bmim][PF₆])
  • Hydrogen peroxide (30%)
  • Sodium bicarbonate (co-catalyst)
  • Diethyl ether (for extraction)

Procedure:

  • Catalyst Preparation: Synthesize MoO(O₂)₂·2QOH from MoO₃·2H₂O and 8-quinilinol in acetic acid [5].
  • Reaction Setup: Dissolve 0.1 mmol catalyst in 5 mL ionic liquid, add 1 mmol NaHCO₃ and 10 mmol this compound [5].
  • Oxidation: Add 12 mmol H₂O₂ slowly with stirring at room temperature for 6 hours.
  • Product Extraction: Extract products with diethyl ether (3 × 5 mL).
  • Recycling: Retain ionic liquid phase with catalyst for subsequent runs after drying [5].

Comparative Performance Data for Epoxidation Catalysts

Table 1: Performance of Different Catalytic Systems in this compound Epoxidation

Catalyst System Reaction Conditions Conversion (%) Selectivity (%) Reusability
HTS-1 [1] 50°C, 5 h, H₂O₂, MeCN 85-90 90-95 >5 cycles
Ti/MCM-41 [3] 70°C, 24 h, TBHP, toluene 89 91 (80% cis) 4 cycles
MoO(O₂)₂·2QOH in [hydemim][BF₄] [5] RT, 6 h, H₂O₂, NaHCO₃ 96 (MO), 89 (ML)* 95 5 cycles
TiO₂/SiO₂ (sol-gel) [2] 50°C, 5 h, H₂O₂, MeCN 75-85 85-90 3 cycles
Amorphous Ti-SiO₂ [4] 70°C, 24 h, TBHP, toluene 80-90 85-95 3-4 cycles

*MO = this compound, ML = methyl linoleate in technical mixture [5]

Table 2: Optimization Parameters for this compound Epoxidation Using RSM

Parameter Range Optimal Value Influence on OHV
Mole Ratio (EMO:Glycerol) [6] 1:5 - 1:10 1:10 Significant positive effect
Catalyst Loading (wt%) [6] [1] 0.15 - 0.55 0.18-0.20 Moderate effect, optimal mid-range
Temperature (°C) [6] 90 - 150 120 Significant effect, optimal mid-range
H₂O₂/C=C Molar Ratio [1] 1.0 - 1.5 1.2 Critical for conversion

Workflow and Analytical Methods

Experimental Workflow

G Start Start: Catalyst Preparation Step1 Reaction Setup: Mix MO, catalyst, solvent Start->Step1 Step2 Oxidant Addition: Slow H₂O₂/TBHP addition Step1->Step2 Step3 Epoxidation Reaction: Heating with stirring Step2->Step3 Step4 Product Separation: Centrifugation/filtration Step3->Step4 Step5 Analysis: GC, FTIR, NMR Step4->Step5 Step6 Catalyst Recycling: Washing, drying, calcination Step5->Step6 Reuse pathway End End: Product Characterization Step5->End

Catalyst Characterization and Reaction Monitoring

Catalyst Characterization:

  • XRD: Confirm MFI structure for TS-1 with peaks at 7.8°, 8.8°, 23.2°, 23.8°, and 24.3° [1]
  • DR-UV-Vis: Identify tetrahedral Ti sites (absorption at 210-220 nm) [1] [4]
  • BET Surface Area: Measure surface area and pore size distribution [4] [2]
  • FT-IR: Verify epoxide formation at 820-830 cm⁻¹ [6]

Reaction Monitoring:

  • GC-FID: Use DB-5 column (30 m × 0.32 mm × 0.25 µm) with naphthalene internal standard [4] [2]
  • Conversion Calculation: % Conversion = [(MO_in - MO_out)/MO_in] × 100 [2]
  • Selectivity Calculation: % Selectivity = [Product_out/(MO_in - MO_out)] × 100 [2]
  • Hydroxyl Value Determination: mg KOH/g sample (for ring-opening products) [6]

Troubleshooting and Optimization Guidelines

Common Issues and Solutions
  • Low Conversion:

    • Ensure fresh oxidant supply (H₂O₂ concentration verification)
    • Check catalyst activation (calcination temperature profile)
    • Optimize catalyst loading (typically 0.2-5 wt%)
  • Poor Selectivity:

    • Control reaction temperature to prevent over-oxidation
    • Implement slow oxidant addition to minimize side reactions
    • Consider solvent effects (acetonitrile generally provides best results)
  • Catalyst Deactivation:

    • Regenerate by calcination at 550°C for 5 hours in air [2]
    • Avoid catalyst poisoning by using purified substrates
    • Implement proper washing between cycles (acetonitrile recommended)
Scale-up Considerations

For larger scale operations (up to 4L reactors):

  • Maintain similar mass transfer conditions (agitator design)
  • Control exothermicity through jacketed temperature control
  • Implement gradual oxidant addition to manage heat release [4]
  • Mechanical stirring recommended over magnetic stirring for larger volumes [4]

Conclusion and Implementation Notes

The epoxidation of this compound can be efficiently performed using various catalytic systems, with titanium-based heterogeneous catalysts providing an optimal balance of activity, selectivity, and recyclability. The hierarchical TS-1 catalyst system offers excellent performance under mild conditions with aqueous H₂O₂ as a green oxidant.

For researchers selecting a specific protocol, consider:

  • Ti-Silica systems for highest sustainability and ease of separation
  • Molybdenum/ionic liquid systems for maximum conversion at room temperature
  • Conventional Ti/MCM-41 for established performance with TBHP

Successful implementation requires careful attention to oxidant addition rates, catalyst activation, and proper characterization of both starting materials and products to accurately assess reaction performance.

References

methyl oleate Ru(acac)3/dipicolinic acid catalyst system

Author: Smolecule Technical Support Team. Date: February 2026

Individual Components: Properties and Preparation

While the combined system is not described, the properties and preparation of the core components are well-documented. The following table summarizes key information for ruthenium(III) acetylacetonate (Ru(acac)₃) and dipicolinic acid.

Component Chemical Structure Physical Form Key Properties & Uses Preparation Summary

| Ru(acac)₃ (Ruthenium(III) acetylacetonate) [1] | Ru³⁺ coordinated to three acetylacetonate (O₂C₅H₇⁻) ligands | Dark red, crystalline solid [1] | - Soluble in most organic solvents [1].

  • Used as a precursor to other ruthenium complexes [1].
  • Paramagnetic [1]. | Reaction of RuCl₃·3H₂O with acetylacetone in the presence of a base like potassium bicarbonate [1]. | | Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid) [2] [3] | A pyridine ring with carboxylic acid groups at the 2 and 6 positions | White, crystalline powder (inferred from standard state) | A common chelating ligand used to form complexes with various metal ions, including vanadium and others [2] [3]. | Commercially available; can be used directly as a reagent [2]. |

Proposed Protocol for Catalyst Exploration

Since a direct protocol is unavailable, here is a proposed methodology for investigating this catalyst system, based on general practices in organometallic chemistry and the information gathered.

Objective

To synthesize and evaluate the catalytic activity of a putative ruthenium complex formed in situ from Ru(acac)₃ and dipicolinic acid for potential application in organic transformations.

Materials
  • Catalyst Precursors: Ru(acac)₃ [1], Dipicolinic acid [2].
  • Solvents: Anhydrous toluene or dimethyl sulfoxide (DMSO), given their use in similar catalytic systems [4] [2].
  • Substrates: High-purity Methyl oleate [5].
  • Co-catalyst/Activator: Modified Methylaluminoxane (MMAO) may be considered, as it is commonly used to activate metal complexes in oligomerization reactions [2].
  • Equipment: Schlenk line or glove box for handling air-sensitive compounds, reflux condenser, heating mantle, and standard analytical tools (GC-MS, NMR).
Experimental Workflow

The following diagram outlines the key stages of the proposed experimental process.

A Prepare Catalyst System B Evaluate Catalytic Activity A->B A1 Mix Ru(acac)₃ and dipicolinic acid in anhydrous solvent A->A1 C Reaction Work-up & Analysis B->C B1 Add this compound and/or other substrates B->B1 D Characterize Reaction Products C->D C1 Quench reaction (e.g., acid/methanol) C->C1 D1 Analyze via GC-MS, NMR, IR D->D1 A2 Stir/Reflux to form potential complex A1->A2 A2->B B2 Add activator (e.g., MMAO) if required B1->B2 B3 Heat with stirring (Monitor reaction) B2->B3 B3->C C2 Extract and isolate products C1->C2 C2->D

Key Parameters to Investigate
  • Molar Ratio: Systematically vary the ratio of dipicolinic acid to Ru(acac)₃ (e.g., 1:1, 2:1).
  • Activator: Test the necessity and optimal loading of MMAO or other activators [2].
  • Solvent and Temperature: Screen different solvents (toluene, DMSO) and a range of temperatures (e.g., 65°C to 110°C) [4] [2].
  • Reaction Atmosphere: Conduct reactions under an inert nitrogen atmosphere to prevent catalyst decomposition [2].

Analytical and Characterization Methods

To understand the system, characterization of both the catalyst and products is crucial.

  • For the Catalyst System:

    • FT-IR Spectroscopy: Monitor shifts in the carbonyl (C=O) stretches of both acetylacetonate and dipicolinate ligands upon coordination to ruthenium [2].
    • UV-Vis Spectroscopy: Observe changes in the dark red color of Ru(acac)₃, which may indicate formation of a new complex [1].
    • Mass Spectrometry (MALDI-TOF): Attempt to identify the molecular ion of any newly formed complex [2].
  • For Reaction Products (e.g., from this compound):

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying products like dimers or oligomers of this compound [5].
    • NMR Spectroscopy: ¹H and ¹³C NMR can confirm molecular structures and identify new functional groups formed during reaction.

Important Considerations and Safety

  • Stability: The active catalytic species in this proposed system is unknown. It may be sensitive to air and moisture, requiring rigorous anaerobic techniques [2].
  • Reproducibility: Results may be highly dependent on the specific source and purity of Ru(acac)₃, dipicolinic acid, and the activator.
  • Safety: Always consult Safety Data Sheets (SDS) for all chemicals. Ru(acac)₃ carries hazard warnings (H302, H315, H319, H335) [1]. Methylaluminoxane is pyrophoric (ignites in air) and must be handled under inert atmosphere.

Future Research Directions

If initial experiments show promising activity, further studies could focus on:

  • Isolating and fully characterizing the proposed Ru-dipicolinic complex using X-ray crystallography.
  • Studying the reaction kinetics to optimize efficiency.
  • Exploring the substrate scope beyond this compound, such as other olefins or organic transformations where ruthenium catalysts are effective (e.g., C-H functionalization) [4].

References

Comprehensive Application Notes and Protocols: Cell-Bound Lipase from Geotrichum sp. for Methyl Oleate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cell-Bound Lipase from Geotrichum sp.

Microbial lipases represent one of the most versatile enzyme classes in biotechnology, catalyzing the hydrolysis, synthesis, and transesterification of ester bonds. Among these, cell-bound lipase (CBL) from Geotrichum sp. offers unique advantages as a natural immobilized enzyme system that demonstrates exceptional catalytic efficiency and reusability. This enzyme is particularly valuable for the synthesis of methyl oleate, an important biodiesel component and industrial ester, through esterification reactions in microaqueous environments. The cell-bound nature of this lipase eliminates the need for complex purification and external immobilization procedures, making it an economically viable biocatalyst for industrial applications.

Geotrichum species are yeast-like fungi belonging to the phylum Ascomycota, order Saccharomycetales, widely distributed in soil, fruits, dairy products, and various environmental niches [1] [2]. While primarily known for their role in food fermentation and occasional opportunistic infections, certain strains have been harnessed for their remarkable enzymatic capabilities. The CBL from Geotrichum sp. functions as a triacylglycerol acyl hydrolase (EC 3.1.1.3) that catalyzes the hydrolysis of long-chain triglycerides into fatty acids, diacylglycerols, monoacylglycerols, and glycerol [3]. More importantly for industrial applications, it also catalyzes the reverse reaction of esterification in non-aqueous media, enabling the synthesis of valuable esters like this compound.

Strain Characteristics and Enzyme Properties

Geotrichum sp. Strain Features

The Geotrichum genus encompasses several species with diverse morphological and physiological characteristics. The strain referenced in these application notes produces substantial amounts of extracellular and cell-bound lipases when cultivated under optimized conditions. This particular strain shares characteristics with other Geotrichum species that have demonstrated remarkable biotechnological potential in various applications, including environmental remediation of heavy metals [4], wine quality improvement [5], and degradation of bioplastics [6]. The fungus exhibits typical hyphal growth that fragments into arthroconidia, and under optimized conditions, produces lipases that remain predominantly cell-associated rather than being secreted into the fermentation medium.

Biochemical Properties of Cell-Bound Lipase

The CBL from Geotrichum sp. demonstrates several biochemical properties that make it particularly suitable for industrial applications. The enzyme is active over a wide range of temperatures with an optimum around 33°C, and maintains stability in both aqueous and microaqueous environments. It functions efficiently in organic solvents commonly used for ester synthesis, with hexane proving particularly effective for this compound production. The enzyme exhibits high regioselectivity and substrate specificity for long-chain fatty acids like oleic acid, making it ideal for this compound synthesis. As a natural immobilized enzyme, the CBL demonstrates exceptional operational stability, maintaining significant activity through multiple reaction cycles.

Table 1: Biochemical Properties of Cell-Bound Lipase from Geotrichum sp.

Property Characteristics Optimal Conditions/Values
Enzyme Type Triacylglycerol acyl hydrolase (EC 3.1.1.3) Serine hydrolase, 19-60 kDa molecular mass range
Catalytic Activities Hydrolysis, esterification, transesterification Esterification favored in low-water environments
Temperature Optimum 33°C Range: 25-40°C
pH Stability Neutral to slightly alkaline pH 7.0-8.0
Solvent Tolerance High tolerance to organic solvents Hexane, heptane, isooctane
Substrate Specificity Prefers long-chain fatty acids Oleic acid, linoleic acid
Immobilization Form Naturally cell-bound No external immobilization required
Reusability High stability in repeated batches 70% residual activity after 8 cycles

Optimization of Lipase Production

Medium Composition and Cultural Conditions

Maximum lipase production from Geotrichum sp. requires careful optimization of nutritional and physical parameters. Through an integrated optimization strategy employing factorial designs, researchers have identified critical factors influencing CBL yield. The carbon and nitrogen sources play pivotal roles in enzyme production, with specific combinations significantly enhancing lipase titers. The physical parameters, particularly temperature and aeration, also dramatically affect both microbial growth and enzyme synthesis.

Table 2: Optimized Culture Conditions for Cell-Bound Lipase Production from Geotrichum sp.

Parameter Optimal Condition Significance
Carbon Source Mixture of olive oil (1.64% v/v) and citric acid Induces lipase production; olive oil serves as both carbon source and inducer
Nitrogen Source Mixture of corn steep liquor and NH₄NO₃ (1.49% w/v) Provides balanced organic and inorganic nitrogen for growth and enzyme production
Temperature 33.0°C Optimal for microbial growth and enzyme synthesis
pH Neutral (7.0) Maintains physiological conditions for fungal metabolism
Aeration Shake flasks at 150-200 rpm Ensures adequate oxygen supply for aerobic metabolism
Inoculum Age 24-48 hours Mid-logarithmic phase cells for maximum viability
Fermentation Time 72-96 hours Stationary phase typically yields maximum enzyme production
Statistical Optimization and Yield Enhancement

The optimization of CBL production employed a sequential statistical approach that significantly enhanced enzyme yield. Initial single factorial designs identified appropriate carbon and nitrogen sources, followed by Plackett-Burman design to evaluate the effects of 13 different variables. This screening identified three statistically significant factors: temperature, olive oil concentration, and NH₄NO₃ concentration. Finally, response surface methodology was applied to determine the optimal levels of these critical parameters, resulting in a 4.45-fold increase in CBL production from an initial 5.2 U/mL to 23.15 U/mL [7] [8].

This systematic optimization approach demonstrates the importance of statistical experimental design in bioprocess optimization. The interaction between temperature and nutrient concentrations proved particularly significant, with the optimized conditions yielding enzyme preparations with enhanced catalytic efficiency for this compound synthesis. The reproducibility of these optimized conditions has been validated in shake flask cultures, providing a solid foundation for scale-up to bioreactor systems.

Application in this compound Synthesis

Reaction System and Parameters

The synthesis of this compound using CBL from Geotrichum sp. is performed in a microaqueous solvent system that favors esterification over hydrolysis. The reaction system typically consists of organic solvents with minimal water content, creating an environment where the equilibrium shifts toward synthesis rather than hydrolysis. The reaction parameters have been optimized to maximize conversion yield while maintaining enzyme stability and functionality. Under these conditions, the CBL demonstrates exceptional catalytic efficiency, achieving high conversion rates of oleic acid to this compound.

Table 3: Optimized Reaction Parameters for this compound Synthesis Using Cell-Bound Lipase

Parameter Optimal Condition Effect on Reaction
Solvent System Hexane (microaqueous) Favors esterification; maintains enzyme activity
Alcohol:Acid Ratio Methanol:oleic acid (1:1 to 1.2:1) Balanced stoichiometry with slight alcohol excess
Enzyme Loading 20-50 U/mL reaction volume Sufficient catalyst for complete conversion
Temperature 30-37°C Compromise between reaction rate and enzyme stability
Reaction Time 24 hours >94% conversion achieved
Agitation Speed 150-200 rpm Enhances mass transfer without damaging enzyme
Water Content <5% (v/v) Minimal to favor synthesis but maintain enzyme hydration
Substrate Concentration 0.1-0.5 M Balance between productivity and substrate inhibition
Performance Metrics and Operational Stability

The CBL from Geotrichum sp. demonstrates exceptional performance in this compound synthesis, achieving 94% conversion of oleic acid to this compound within 24 hours under optimized conditions [7]. This high conversion efficiency is comparable to many commercial lipase preparations, with the added advantage of the enzyme being naturally immobilized on the fungal cells. The operational stability of the biocatalyst is particularly noteworthy, with the CBL maintaining approximately 70% residual activity after eight consecutive batch cycles of 24 hours each [7] [8]. This remarkable stability translates to consistent production efficiency, with the enzyme still achieving 69% conversion in the eighth cycle.

The economic viability of industrial processes using this biocatalyst is significantly enhanced by its reusability, reducing enzyme replacement costs and downtime. The consistent performance over multiple cycles demonstrates the robustness of the cell-bound enzyme formulation, which outperforms many artificially immobilized enzyme systems in terms of stability and retention of catalytic activity. This extended operational lifespan makes the CBL from Geotrichum sp. particularly suitable for continuous or repeated-batch industrial processes for this compound production.

Detailed Experimental Protocols

Production of Cell-Bound Lipase from Geotrichum sp.
5.1.1 Materials and Equipment
  • Microorganism: Geotrichum sp. strain (maintained on potato dextrose agar slants at 4°C)
  • Culture Media:
    • Seed medium: 10 g/L glucose, 5 g/L peptone, 3 g/L yeast extract, 5 g/L NaCl
    • Production medium: 1.64% (v/v) olive oil, 1.49% (w/v) NH₄NO₃, 0.5% (w/v) corn steep liquor, 0.1% (w/v) citric acid, 0.1% (w/v) KH₂PO₄, 0.05% (w/v) MgSO₄·7H₂O, 0.01% (w/v) CaCl₂, pH 7.0
  • Equipment: Sterile shake flasks (250 mL), orbital shaker incubator, centrifuge, autoclave, laminar flow cabinet, pH meter, spectrophotometer
5.1.2 Step-by-Step Procedure
  • Inoculum Preparation:

    • Transfer a loopful of Geotrichum sp. from stock culture to 50 mL seed medium in a 250 mL Erlenmeyer flask.
    • Incubate at 30°C with agitation at 180 rpm for 24-48 hours until reaching mid-logarithmic growth phase (OD₆₀₀ ≈ 2.0-3.0).
  • Production Culture:

    • Prepare production medium with the optimized composition outlined above.
    • Adjust pH to 7.0 using 1M NaOH or 1M HCl before sterilization.
    • Autoclave at 121°C for 15 minutes; allow to cool to room temperature.
    • Inoculate with 5% (v/v) of the seed culture (e.g., 5 mL inoculum in 100 mL production medium).
    • Incubate at 33°C with agitation at 180 rpm for 72-96 hours.
  • Harvesting and Preparation of Cell-Bound Lipase:

    • Harvest cells by centrifugation at 8,000 × g for 15 minutes at 4°C.
    • Wash cell pellet twice with 50 mM phosphate buffer (pH 7.0).
    • Resuspend cells in a minimal volume of the same buffer.
    • Use directly for this compound synthesis or lyophilize for storage.
  • Lipase Activity Assay:

    • Determine lipase activity using p-nitrophenyl palmitate (pNPP) as substrate.
    • Reaction mixture: 0.1 mL enzyme preparation, 0.9 mL 50 mM phosphate buffer (pH 7.0), 1.0 mL pNPP solution (1 mM in ethanol with 0.1% arabic gum).
    • Incubate at 37°C for 30 minutes with continuous shaking.
    • Stop reaction by placing tubes in ice and adding 2.0 mL 0.1 M Na₂CO₃.
    • Measure absorbance at 410 nm; one unit of lipase activity defined as amount of enzyme releasing 1 μmol p-nitrophenol per minute under assay conditions.

The following workflow diagram illustrates the complete process for production and application of cell-bound lipase from Geotrichum sp.:

G Start Start Strain Maintenance Inoculum Inoculum Preparation (24-48 hours, 30°C) Start->Inoculum Production Production Culture (72-96 hours, 33°C) Olive Oil 1.64%, NH₄NO₃ 1.49% Inoculum->Production Harvest Harvest Cells (Centrifugation 8,000 × g, 15 min) Production->Harvest CBL Cell-Bound Lipase Preparation (23.15 U/mL yield) Harvest->CBL Reaction This compound Synthesis (24 hours, microaqueous hexane) CBL->Reaction Product This compound (94% conversion) Reaction->Product Reuse Enzyme Reuse (8 cycles, 70% residual activity) Product->Reuse Enzyme Recovery Reuse->Reaction Next Cycle

Synthesis of this compound Using Cell-Bound Lipase
5.2.1 Materials and Equipment
  • Biocatalyst: Cell-bound lipase from Geotrichum sp. (prepared as in Section 5.1)
  • Substrates: Oleic acid (≥98% purity), methanol (anhydrous)
  • Solvent: n-Hexane (anhydrous)
  • Equipment: Screw-capped reaction vessels, orbital shaker, gas chromatography system with FID detector, centrifuge
5.2.2 Step-by-Step Procedure
  • Reaction Mixture Preparation:

    • In a 50 mL screw-capped reaction vessel, add 10 mmol oleic acid (2.82 g) and 12 mmol anhydrous methanol (0.385 g).
    • Add n-hexane to make a total volume of 20 mL.
    • Add cell-bound lipase preparation (20-50 U/mL of reaction mixture).
    • Seal vessels tightly to prevent solvent evaporation.
  • Esterification Reaction:

    • Incubate reaction vessels at 33°C with continuous agitation at 180 rpm for 24 hours.
    • Maintain consistent temperature throughout the reaction period.
  • Product Recovery:

    • Terminate reaction by removing enzyme through centrifugation at 8,000 × g for 10 minutes.
    • Separate the supernatant containing the reaction products.
    • Wash the enzyme pellet with hexane for reuse in subsequent batches.
  • Analysis of this compound:

    • Analyze reaction mixture by gas chromatography using a capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 μm).
    • Operating conditions: Injector temperature 250°C, detector temperature 260°C, oven temperature program: 100°C for 1 min, ramp to 200°C at 10°C/min, hold for 5 min.
    • Use internal standard method (methyl heptadecanoate) for quantification.
    • Calculate conversion percentage based on oleic acid consumption or this compound formation.
  • Enzyme Reusability Assessment:

    • After each reaction cycle, recover enzyme by centrifugation.
    • Wash with hexane to remove residual substrates and products.
    • Resuspend in fresh reaction medium for subsequent cycles.
    • Monitor residual enzyme activity and conversion efficiency over multiple cycles.

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Low Conversion Yields: Ensure minimal water content in the reaction system. Use molecular sieves (3Å) if necessary to maintain microaqueous conditions. Verify the alcohol:acid ratio and consider stepwise addition of methanol to prevent enzyme inhibition.

  • Enzyme Deactivation: Monitor temperature control carefully as fluctuations beyond 33°C can reduce enzyme stability. Avoid exposure to polar solvents that might strip essential water from the enzyme microenvironment.

  • Substrate Limitation: Ensure proper emulsification of substrates. Oleic acid and methanol have limited miscibility; the hexane solvent and continuous agitation facilitate proper interaction between substrates and enzyme.

  • Reduced Reusability: Gentle handling during enzyme recovery is essential. Avoid vigorous shaking or harsh centrifugation conditions that might damage the cellular structure bearing the lipase.

Scale-Up Considerations

For industrial application, scale-up of the process requires attention to several factors:

  • Bioreactor Design: Use stirred-tank reactors with precise temperature control and efficient mixing for large-scale enzyme production.

  • Reactor Configuration: For this compound synthesis, consider packed-bed reactors with immobilized cells for continuous operation, which may provide better productivity than batch systems.

  • Downstream Processing: Develop efficient separation processes for product recovery and enzyme reuse at commercial scale.

  • Economic Optimization: Balance reaction time, enzyme loading, and substrate concentrations to optimize productivity while maintaining cost-effectiveness.

Conclusion and Future Perspectives

The cell-bound lipase from Geotrichum sp. represents a highly efficient biocatalyst for this compound synthesis with significant advantages over conventional free enzymes. The natural immobilization of the enzyme on fungal cells eliminates the need for complex and expensive immobilization procedures while providing exceptional operational stability and reusability. The optimization of both production and application parameters has resulted in a process that achieves high conversion yields (94%) with excellent economic viability due to the enzyme's retention of 70% activity after eight reuse cycles.

Future research directions should focus on strain improvement through genetic engineering to enhance lipase production and stability, process intensification through novel reactor designs, and expansion of substrate range to include various fatty acids and alcohols for production of diverse esters. The integration of this biocatalytic process with renewable resource utilization aligns with green chemistry principles and sustainable bioprocess development. The remarkable versatility of Geotrichum spp. enzymes, as demonstrated in other applications including environmental remediation [4] and food processing [5], suggests substantial potential for further biotechnological exploitation of this valuable microbial resource.

References

methyl oleate synthesis conversion rate optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question 1: What are the most effective modern methods to maximize methyl oleate conversion?

Recent research highlights several advanced methods that surpass conventional heating and stirring.

  • Hybrid Radiation Reactors: Using a combination of microwave (MW) and near-infrared (NIR) radiation in a continuous flow reactor can significantly intensify the synthesis. The synergistic effect enhances heat and mass transfer, reduces reaction time, and improves penetration depth compared to using either radiation type alone. This method has been shown to achieve high yields while potentially lowering power requirements [1].
  • Continuous Flow Systems: Moving from batch to continuous flow reactors, such as a Modified Rotating Packed Bed Recycle Reactor (MRPBR), helps overcome mass and heat transfer limitations. The rotating action and recycling of unconverted reactants improve mixing and shift the reaction equilibrium towards higher product yield [1].
  • Machine Learning Optimization: Instead of relying solely on traditional one-factor-at-a-time experiments, you can use data-driven models like Random Forest Regression combined with Response Surface Methodology (RSM). This approach systematically identifies optimal conditions for variables like temperature, molar ratio, and catalyst loading with fewer experimental trials, achieving predictions with very high accuracy (e.g., less than 0.2% deviation from experimental results) [2].
Question 2: Which catalysts are both highly active and easy to recover?

The choice of catalyst is crucial for both activity and recyclability. The table below summarizes high-performance catalysts from recent studies.

Catalyst Type Key Features Reported Performance Source
Brönsted–Lewis Acid Catalyst (PW/UiO/CNTs-OH) [3] Bifunctional acidic sites; High electron migration efficiency; Hydrophilic. 92.9% biodiesel yield; 82.3% yield after 4 cycles. [3]
Amino Acid Ionic Liquid ([Lys][CF₃SO₃]₂) [2] Derived from lysine; Mitigates product separation issues; Environmentally benign. High conversion rate; Optimized via machine learning. [2]
Nano-Zinc-Titanate Coated Beads [1] Coated on glass beads for use in rotating packed bed reactors; reduces mass transfer resistance. High yield in a continuous flow system under hybrid radiation. [1]
Sulfonated Graphene (SGR) [4] Expansive surface area; high chemical reactivity. Up to 94% biodiesel yield from waste feedstocks. [4]
Question 3: How can I troubleshoot low conversion rates in esterification?

Low conversion is often due to equilibrium limitations, mass transfer issues, or suboptimal conditions. Here is a troubleshooting guide and a proven experimental protocol.

Troubleshooting Guide:

  • Problem: Reaction equilibrium limiting yield.
    • Solution: Use a recycle reactor operation to reintroduce unreacted starting materials, shifting equilibrium towards product formation [1]. Alternatively, employ molecular sieves (3 Å) to remove water, the by-product of esterification, thus driving the reaction forward [5].
  • Problem: Mass transfer limitations in a heterogeneous system.
    • Solution: Intensify mixing. Use a rotating packed bed reactor or incorporate ultrasonic irradiation to improve contact between immiscible reactants (oleic acid and methanol) and the solid catalyst [1] [4].
  • Problem: Inefficient heating leading to non-uniform temperature.
    • Solution: Adopt hybrid MW-NIR radiation for more uniform and rapid heating throughout the reaction mixture, which also enhances penetration depth [1].

Detailed Experimental Protocol: Enzymatic Synthesis (A Solvent-Free, Mild Alternative)

This protocol is adapted from a recent study on a green, enzymatic approach [6].

  • Reagents: Oleic acid, Methanol, Immobilized Lipase (e.g., Candida rugosa), Molecular sieves (3 Å).
  • Equipment: Baffled Erlenmeyer flasks, Shaking incubator.
  • Procedure:
    • Activation of Molecular Sieves: Dry molecular sieves at 250°C for 16 hours [5] (or 250°C for 2 hours [6]) prior to use.
    • Reaction Setup: In a baffled flask, combine oleic acid and methanol at a 1.5:1 molar ratio (methanol:oleic acid).
    • Add Catalyst & Additives: Add the immobilized lipase at a loading of 0.5-0.75% by weight and the activated molecular sieves.
    • Incubate: Place the flask in a shaking incubator at 55°C and 170 rpm.
    • Monitor Reaction: Track progress by titrating residual free fatty acids. >99% conversion can be achieved within 24-48 hours under these optimized conditions [5].

The workflow for this enzymatic synthesis is summarized below.

Start Start Reaction Setup Step1 Activate Molecular Sieves (250°C for 2-16 hours) Start->Step1 Step2 Combine in Baffled Flask: - Oleic Acid - Methanol (1.5:1 Molar Ratio) Step1->Step2 Step3 Add Catalysts & Aids: - Lipase (0.5-0.75 wt%) - Activated Molecular Sieves Step2->Step3 Step4 Incubate with Shaking (55°C, 170 rpm, 24-48h) Step3->Step4 Step5 Monitor via Titration (Titrate Residual Free Fatty Acids) Step4->Step5 End >99% Conversion Achieved Step5->End

Advanced Optimization & Scale-Up Strategies

For researchers planning to move beyond the lab scale, here are two key strategies.

  • Process Modeling and Scale-Up: Lab-scale reactor operations can be successfully scaled up—for example, by a factor of 1000—using simulation tools like ASPEN PLUS and ensuring geometric similarity to the original design [1].
  • Data-Driven Multi-Objective Optimization: When dealing with multiple performance goals (e.g., maximizing yield while minimizing energy use and emissions), a hybrid analytical approach is effective. One study used Pearson correlation analysis to understand parameter relationships, the Analytic Hierarchy Process (AHP) to assign priority weights, and k-means clustering to group and identify the best-performing experimental trials [4]. This method is excellent for handling complex, non-linear relationships in chemical processes.

References

Why Does Self-Metathesis Occur and How Can It Be Suppressed?

Author: Smolecule Technical Support Team. Date: February 2026

Self-metathesis of methyl oleate is a natural and often dominant side reaction because this compound molecules can react with each other. The key to suppressing it lies in shifting the reaction equilibrium towards the desired cross-pathway. This is primarily achieved through strategic catalyst selection and careful control of reaction conditions [1] [2].

Optimizing Catalyst and Conditions

The table below summarizes how different factors influence the selectivity between cross-metathesis (CM) and self-metathesis (SM).

Factor Recommendation for High CM Selectivity Rationale & Effect
Catalyst Type Use N-Heterocyclic Carbene (NHC)-based Ru catalysts (e.g., Grubbs 2nd Gen, Hoveyda-Grubbs 2nd Gen) over phosphine-based catalysts [1] [2]. NHC catalysts have higher activity and functional group tolerance, favoring the more challenging CM reaction over SM [1].
Cross-Partner Excess Use a significant excess (e.g., 5-fold molar excess) of the symmetric cross-metathesis partner [1] [2]. Increases the probability of the catalyst encountering the cross-partner rather than another this compound molecule, driving the equilibrium towards CM products [1].
Substrate Configuration Ensure the cross-partner is in the cis (Z) configuration [1] [2]. The trans isomer has difficulty forming the necessary metallacyclobutane intermediate, drastically reducing reactivity [1].
Catalyst Additives Consider catalysts pre-treated with additives like phenylsilane (PhSiCl₃) [1] [2]. Certain additives can further enhance the activity of NHC catalysts, leading to higher CM conversions and yields [1].

Catalyst Performance Comparison

The following table provides specific experimental data from the cross-metathesis of this compound with cis-2-butene-1,4-diyl diacetate, illustrating the performance of different catalysts [1] [2]. The desired CM products are 3 (methyl 11-acetoxyundec-9-enoate) and 4 (undec-2-enyl acetate), while the SM by-products are 5 (octadec-9-ene) and 6 (dimethyl octadec-9-enedioate).

Catalyst (1.0 mol%) This compound Conversion (%) Combined CM Yield 3 & 4 (%) Combined SM Yield 5 & 6 (%)
[Ru]-1 (Grubbs 1st Gen) 14 ~7 ~11
[Ru]-2 (Grubbs 2nd Gen) 48 ~57 ~20
[Ru]-4 (Hoveyda-Grubbs 2nd Gen) 42 ~50 ~19
[Ru]-7 (with PhSiCl₃) 90 ~117 * ~31

Note: The yield appears to exceed 100% due to the calculation method based on the internal standard and the fact that one mole of this compound can theoretically yield one mole of product 3, with product 4 coming from the cross-partner [1].

Detailed Experimental Protocol

Here is a step-by-step methodology based on the optimized conditions reported in the literature [1] [2].

Objective: To perform the cross-metathesis of this compound with cis-2-butene-1,4-diyl diacetate, maximizing the yield of cross-products while minimizing self-metathesis.

Materials:

  • Substrates: this compound, cis-2-butene-1,4-diyl diacetate
  • Catalyst: A second-generation NHC-ruthenium catalyst (e.g., Grubbs 2nd Generation, Hoveyda-Grubbs 2nd Generation, or a catalyst system activated with PhSiCl₃)
  • Solvent: Anhydrous Toluene
  • Equipment: Schlenk flask, magnetic stirrer, oil bath, inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere using standard Schlenk techniques, charge the Schlenk flask with this compound (0.17 mmol) and cis-2-butene-1,4-diyl diacetate (0.85 mmol, a 5-fold excess).
  • Solvent Addition: Add anhydrous toluene to the flask to achieve a substrate concentration suitable for stirring.
  • Catalyst Addition: Add the chosen ruthenium catalyst (1.0 mol % relative to this compound). If using catalysts like [Ru]-5 to [Ru]-8, include 100 equivalents of PhSiCl₃ relative to the catalyst.
  • Initiation: Seal the flask and place it in a pre-heated oil bath at 50°C with stirring (e.g., 900 rpm).
  • Reaction Monitoring: Let the reaction proceed for 5 hours. Monitor the conversion and product distribution by withdrawing small aliquots at intervals and analyzing them via Gas Chromatography (GC) with an internal standard.
  • Reaction Termination: After 5 hours, cool the reaction mixture and expose it to air, which will quench the catalyst. The products can then be isolated and purified.

Key Workflow for Reaction Optimization

The following diagram illustrates the logical workflow for troubleshooting and optimizing your this compound cross-metathesis reaction.

Start Start: High Self-Metathesis Step1 1. Check Catalyst Type Start->Step1 Step2 2. Use Excess Cross-Partner Step1->Step2 Use NHC-Ru Catalysts Step3 3. Verify Cis-Configuration Step2->Step3 Apply 5-fold Excess Step4 4. Consider Catalyst Additives Step3->Step4 Ensure Z-Isomer Success Achieved High CM Selectivity Step4->Success Add e.g., PhSiCl₃

References

methyl oleate reaction equilibrium shift water removal

Author: Smolecule Technical Support Team. Date: February 2026

The Principle of Equilibrium Shift in Esterification

The synthesis of methyl oleate from oleic acid and methanol is an equilibrium-controlled reaction. The reaction produces water as a by-product.

[ \ce{Oleic Acid + Methanol <=> this compound + Water} ]

To drive this reversible reaction toward a higher yield of this compound, it is crucial to remove water from the system. This shifts the equilibrium to the right, in accordance with Le Chatelier's principle [1]. This principle is universally applicable, including in related transesterification reactions for products like biolubricants, where removing methanol pushes the equilibrium toward the desired product [2] [3].

Experimentally Proven Water Removal Techniques

The table below summarizes practical methods for water removal, with data from research experiments.

Method Key Operational Parameters Reported Efficacy/Outcome Practical Considerations
Molecular Sieves [4] [5] 3 Å pore size; activated at 250°C for 16 hours before use [5]. Increased conversion from ~74% to 99% in a 48-hour reaction [5]. Highly effective for small-scale batch reactions; requires pre-drying; can be difficult to scale up.
Nitrogen (N₂) Gas Stripping [2] N₂ flow rate: 1000 mL/min; Temperature: 120°C; Agitation: 400 rpm [2]. Achieved 95.6% selectivity for the target product (biolubricant) in transesterification [2]. Energy-efficient alternative to vacuum; facilitates continuous removal of by-product (methanol/water).
Vacuum Application [2] Pressure: 200 Pa (approx. 20 mbar); Temperature: 128°C [2]. Achieved 85.7% yield of target product (biolubricant) [2]. Highly effective but can be energy-intensive, especially for maintaining deep vacuum over long periods.

Frequently Asked Questions & Troubleshooting

Q1: Why did my reaction plateau at a low conversion, even with an excess of methanol? A: This is a classic sign that the reaction has reached equilibrium without sufficient by-product removal. The water produced is inhibiting further progress. Integrating one of the water removal techniques listed above, such as adding molecular sieves or applying a mild vacuum with heating, should help push the conversion higher [1] [5].

Q2: My reaction yield decreased when I tried to scale it up. What could be wrong? A: Scaling up often introduces mass transfer limitations.

  • Check Agitation: Ensure adequate agitation (e.g., 400 rpm) to minimize mass transfer resistance, especially in heterogeneous systems [2].
  • Gas Sparging Efficiency: If using N₂ gas stripping, verify that the gas distribution is uniform throughout the larger volume. The flow rate may need optimization.
  • Sieves Efficiency: For molecular sieves, ensure the mass of sieves is scaled appropriately and that they are fully activated (dried) before use [5].

Q3: Is there a way to monitor the reaction progress in real-time? A: Yes, you can track the reaction by monitoring the consumption of oleic acid.

  • Titration Method: Periodically withdraw a small sample and titrate the residual free fatty acid (FFA) content. A decreasing FFA value indicates progression [5].
  • Gas Chromatography (GC): For a more detailed analysis, use GC to measure the concentration of this compound and other species directly [1].

Detailed Experimental Protocol: Enzymatic Synthesis with Molecular Sieves

Here is a detailed methodology based on a published, solvent-free enzymatic synthesis [5]:

1. Objective: To synthesize this compound from oleic acid and methanol using a lipase catalyst, achieving high conversion by shifting equilibrium via water removal with molecular sieves.

2. Materials:

  • Reactants: Oleic acid, Methanol
  • Catalyst: Lipase (e.g., Candida rugosa)
  • Additive: Molecular sieves (3 Å), activated at 250°C for 16 hours.

3. Procedure:

  • Setup: Conduct the reaction in a baffled Erlenmeyer flask on a shaking incubator.
  • Conditions:
    • Molar Ratio: Charge oleic acid and methanol at a 1:1.5 molar ratio.
    • Catalyst Loading: Use 0.5% by weight of lipase relative to the reaction mixture.
    • Water Removal: Add a sufficient quantity of pre-activated 3 Å molecular sieves to the reaction flask.
    • Temperature & Agitation: Incubate at 55°C with constant shaking at 170 rpm.
  • Monitoring: Track the reaction over 24-48 hours by periodically analyzing the Free Fatty Acid (FFA) content via titration.

4. Key Notes:

  • A 50% excess of methanol beyond the 1:1 stoichiometric ratio is crucial for achieving >99% conversion [5].
  • The use of baffled flasks and sufficient shaking is vital to ensure good mixing and mass transfer, especially in a solvent-free system.

Workflow Diagram: Shifting Equilibrium for this compound Synthesis

This diagram visualizes the cause-and-effect relationship of different strategies on the reaction equilibrium.

Start Reaction at Equilibrium Water Water By-product Accumulates Start->Water LowYield Low this compound Yield Water->LowYield ShiftEquilibrium Apply Equilibrium-Shifting Strategy LowYield->ShiftEquilibrium MS Method: Add Molecular Sieves ShiftEquilibrium->MS Gas Method: N₂ Gas Stripping ShiftEquilibrium->Gas Vac Method: Apply Vacuum ShiftEquilibrium->Vac Effect1 Effect: Water is Adsorbed MS->Effect1 Effect2 Effect: MeOH/Water is Removed Gas->Effect2 Effect3 Effect: Water is Evaporated Vac->Effect3 HighYield High this compound Yield Effect1->HighYield Effect2->HighYield Effect3->HighYield

References

preventing methyl oleate double bond isomerization

Author: Smolecule Technical Support Team. Date: February 2026

Preventing Isomerization: Strategies & Additives

Unwanted isomerization, particularly from cis to trans, can be catalyzed by residual metals, acids, or radicals. The table below summarizes methods to suppress this reaction.

Method / Additive Mechanism of Action Application Notes Key Citations
Phosphorus-based Additives (e.g., Trisnonylphenol phosphite) Poisoning residual isomerization catalysts (e.g., ruthenium carbene complexes) by binding to the metal center. Directly add to the metathesis reaction mixture; effective for suppressing isomerization during subsequent heating or distillation. [1]
Radical Scavengers Quenching thiyl radicals (RS•), which are known to catalyze cis-trans isomerization. Use in systems prone to radical-initiated isomerization; consider biocompatible photo-triggered precursors for controlled studies. [2]
Solvent & Catalyst Selection Using specific solvents (e.g., hexane) with certain catalysts (e.g., Raney Nickel) can reduce trans bond formation compared to catalyst use alone. The choice of solvent system is a critical parameter in hydrogenation reactions to control isomer levels. [3]

Analytical Methods for Detecting Isomers

Confirming the success of your prevention strategies requires robust analytical techniques to separate and identify the positional and geometrical isomers of methyl oleate.

  • Gas Chromatography (GC): This is a standard technique. For baseline separation of cis and trans isomers (like this compound and methyl elaidate), use highly polar stationary phases such as SP-2340 or OV-275 on an inert support like Chromosorb P AW-DMCS [4] [5]. The high nitrile content of these phases is key to the separation.
  • Silver-Ion High-Performance Liquid Chromatography (HPLC): This method is particularly powerful for analyzing complex mixtures of geometrical isomers. The stationary phase consists of silica gel with bonded sulfonic acid groups loaded with silver ions. The silver ions interact with the double bonds, allowing for excellent separation of cis and trans isomers. Detection is often done using UV after converting the fatty acids to phenacyl esters [4].

Experimental Workflow for Isomerization Control

The following diagram outlines a core workflow for an experiment involving this compound, integrating preventive measures and analytical verification.

Start Start: Experiment Design Prevention Add Preventive Agent (e.g., Phosphite Additive) Start->Prevention RunReaction Run Reaction Prevention->RunReaction Sample Sample Reaction Mixture RunReaction->Sample Analyze Analyze by GC or HPLC Sample->Analyze Decision Isomer Ratio Acceptable? Analyze->Decision Success Success: Proceed Decision->Success Yes Troubleshoot Troubleshoot Decision->Troubleshoot No Troubleshoot->Prevention Adjust additive type/ concentration

Troubleshooting Guide

If analysis shows unacceptable levels of isomerization, consult this guide to identify potential causes and solutions.

Problem Possible Cause Suggested Solution

| High trans isomer formation | 1. Residual metal catalysts (e.g., from metathesis). 2. Reaction conditions promoting radical formation (e.g., light, initiators). 3. Acidic catalysts or supports. | 1. Add a phosphite-based poison to the mixture [1]. 2. Include radical scavengers and avoid unnecessary light exposure [2]. 3. Use purified reagents and neutral conditions. | | Poor separation of isomers in analysis | 1. Non-polar GC column used. 2. Incorrect column temperature. | 1. Use a highly polar GC column (e.g., SP-2340, OV-275) [4] [5] or a silver-ion HPLC column [4]. 2. Optimize the temperature program for better resolution. | | Isomerization during work-up | 1. Heating the product mixture with residual active catalysts present. | 1. Add catalyst poisons (e.g., phosphites) before any heating or distillation steps [1]. 2. Use lower temperatures during solvent removal. |

Key Takeaways

To effectively manage this compound isomerization in the lab, remember these core principles:

  • Prevention is primary: Incorporate additives like phosphites directly into your reaction mixture to deactivate catalysts that cause isomerization [1].
  • Verification is crucial: Always analyze your products using appropriate chromatographic methods (polar GC or silver-ion HPLC) to monitor isomer ratios [4] [5].
  • Context matters: The optimal strategy can depend on your specific reaction. Consider whether your system involves metal catalysts, radical pathways, or acidic conditions to select the most effective approach.

References

Technical Guide: Enhancing Fermentation with Methyl Oleate & Microparticles

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides a detailed methodology based on a study that significantly increased the fermentation titer of Echinocandin B (ECB), a key antifungal precursor, using methyl oleate as a carbon source and talcum powder as a microparticle [1] [2] [3].

Experimental Objective

To investigate the synergistic effects of this compound and talcum powder microparticles on the fermentation titer of Echinocandin B (ECB) in Aspergillus nidulans [2].

Key Findings & Quantitative Data Summary

The table below summarizes the core quantitative results from the study for easy comparison [1] [2] [3].

Parameter Investigated Condition / Material Key Result Titer / Concentration Achieved
Carbon Source This compound Highest ECB titer, increased L-threonine (key precursor) 2133 ± 50 mg/L
Mannitol Lower performance compared to this compound ~50% lower than this compound
Intracellular Metabolite L-Threonine (with this compound) Precursor concentration at 168 h 275 mg/L
L-Threonine (with Mannitol) Lower precursor concentration ~2.5x lower than with this compound
Morphology Engineering Talcum Powder (45 µm, 20 g/L) Maximum ECB titer with optimized pellets 3148 ± 100 mg/L
Detailed Step-by-Step Protocol

Step 1: Prepare the Inoculum and Basal Fermentation Medium

  • Start with the standard fermentation medium for your production strain (e.g., Aspergillus nidulans for ECB) [2].

Step 2: Optimize the Carbon Source

  • Add this compound as the sole or primary carbon source to the fermentation medium [2] [3].
  • This step is crucial for shifting the fungal morphology to a pelleted form and promoting the accumulation of key precursors like L-threonine [1].

Step 3: Apply Microparticle-Enhanced Cultivation (MPEC)

  • Select the microparticle: Use sterile talcum powder.
  • Determine the optimal size: Use a defined diameter of 45 µm [1] [2].
  • Determine the optimal concentration: Add at 20 grams per liter (20 g/L) of fermentation medium [3].
  • Add the microparticles directly to the fermentation broth at the beginning of the cultivation [2].

Step 4: Monitor and Control the Fermentation Process

  • Allow the fermentation to proceed, typically for several days (e.g., up to 168 hours) [1].
  • The combined action of this compound and talcum powder will promote the formation of compact, well-structured mycelial pellets with an improved internal structure, facilitating better nutrient and oxygen transfer [1] [2].

Step 5: Harvest and Analyze

  • Terminate the fermentation and separate the biomass.
  • Analyze the broth for the target product (e.g., ECB titer) using appropriate analytical methods like HPLC [2].
Process Workflow Diagram

The following diagram illustrates the logical flow and key relationships in the optimized fermentation process.

fermentation_workflow Start Start Fermentation Process CarbonSource Add this compound as Carbon Source Start->CarbonSource MorphologyEffect1 Effect: Induces Mycelial Pellet Formation CarbonSource->MorphologyEffect1 PrecursorEffect Effect: Boosts L-Threonine Accumulation CarbonSource->PrecursorEffect AddMicroparticles Add Talcum Powder Microparticles (20 g/L, 45 µm) MorphologyEffect1->AddMicroparticles Outcome Result: Maximized ECB Titer (3148 ± 100 mg/L) MorphologyEffect1->Outcome PrecursorEffect->Outcome MorphologyEffect2 Effect: Improves Pellet Internal Structure AddMicroparticles->MorphologyEffect2 MorphologyEffect2->Outcome

Diagram: The workflow shows how this compound and talcum powder microparticles work together to optimize fungal morphology and precursor levels, leading to a maximized fermentation titer.

Frequently Asked Questions (FAQs)

Q1: Why is mycelial pellet morphology preferred over dispersed filaments in this fermentation? A1: Pellet morphology is beneficial for secondary metabolite production like ECB because it reduces broth viscosity, which improves mass transfer of oxygen and nutrients throughout the culture. This creates a more favorable microenvironment for product synthesis [2] [4].

Q2: What is the proposed mechanism by which microparticles like talcum powder improve the titer? A2: Inert microparticles act as a physical dispersant and nuclei for hyphal growth. They help control the size and density of the mycelial pellets by preventing excessive branching and clumping. This results in smaller, more compact pellets with a larger surface area for interaction with the medium and a less dense core, preventing diffusion limitations and cell death inside the pellet [1] [4].

Q3: My titer improvement is lower than expected. What could be the issue? A3: The most critical factors to check are:

  • Microparticle Concentration and Size: Ensure you are using the precise concentration (20 g/L) and particle size (45 µm). Deviations can lead to suboptimal morphology control [2] [3].
  • Carbon Source Purity and Quality: Verify the quality of your this compound. Impurities or degradation (it is prone to oxidation) can negatively impact its effectiveness as a carbon source and inducer [5].
  • Strain Physiology: Confirm that your production strain is genetically stable and that the inoculum is in a healthy, vigorous growth phase.

Q4: Can I use other types of microparticles besides talcum powder? A4: Yes, other inert microparticles such as aluminum oxide or titanium silicate have been reported in other fungal fermentation systems [4]. The choice, optimal size, and concentration of microparticle can be strain-specific and product-specific, so experimentation may be necessary if switching from talcum powder.

References

methyl oleate catalyst loading optimization cross-metathesis

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Performance & Reaction Optimization

The choice of catalyst and reaction conditions significantly impacts conversion and selectivity. The table below compares the performance of different ruthenium-based catalysts in the cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate [1] [2].

Catalyst Type This compound Conversion (%) Yield of Cross-Metathesis Products (%) Key Findings
First-Generation Grubbs ([Ru]-1) Phosphine-based 14 3-4 Low activity; significant self-metathesis observed [1].
Second-Generation Grubbs ([Ru]-2) N-Heterocyclic Carbene (NHC) 48 28-29 Higher activity & cross-metathesis selectivity [1].
Second-Generation Hoveyda-Grubbs ([Ru]-7) NHC (with additive) 90 58-59 High conversion & yield achieved with phenylsilane additive [1].

Key factors for optimization include:

  • Catalyst Type: Second-generation N-heterocyclic carbene (NHC) catalysts (e.g., Grubbs 2nd, Hoveyda-Grubbs 2nd) show superior performance and functional group tolerance compared to first-generation phosphine-based catalysts [1] [2] [3].
  • Reactant Ratio: Using an excess of the cross-partner (5:1 to 20:1) shifts the equilibrium towards the desired cross-metathesis products and suppresses this compound self-metathesis [1] [3].
  • Additives: Adding 100 equivalents of phenylsilane (PhSiCl₃) relative to the ruthenium catalyst can significantly boost conversion and yield for some NHC catalysts [1] [2].
  • Co-catalysts: Copper(I) iodide (CuI) acts as a phosphine scavenger and catalyst stabilizer, allowing for faster reactions with lower catalyst loadings in refluxing diethyl ether [4].

Detailed Experimental Protocols

Here are detailed methodologies for key optimization strategies cited in the research.

Standard Cross-Metathesis with Second-Generation Catalysts

This is a general protocol adapted from studies with cis-2-butene-1,4-diyl diacetate and cinnamaldehyde [1] [3].

  • Catalyst: Second-generation Hoveyda-Grubbs (HG2) catalyst.
  • Catalyst Loading: 1.0 mol% relative to this compound.
  • Reaction Setup: Charge a Schlenk flask with this compound (0.17 mmol) and your cross-partner (a five-fold molar excess, 0.85 mmol). Add dry, degassed toluene as solvent.
  • Reaction Conditions: Stir the mixture at 50°C for 5 hours under an inert argon atmosphere [1] [3].
  • Analysis: Monitor conversion and yield by gas chromatography (GC) using an internal standard [1].
Enhanced Protocol Using Copper(I) Iodide Co-catalyst

This method, using CuI, improves efficiency and avoids chlorinated solvents [4].

  • Catalyst: Second-generation Grubbs catalyst (1-3 mol%).
  • Co-catalyst: Copper(I) iodide (CuI, 4-6 mol%).
  • Reaction Setup: Combine the substrates, Grubbs-2 catalyst, and CuI in dry diethyl ether.
  • Reaction Conditions: Stir the reaction mixture at 35°C (refluxing Et₂O) for 3 hours at a concentration of 0.1 M [4].
  • Mechanism: CuI serves a dual purpose: the iodide ion stabilizes the ruthenium catalyst, while the copper(I) acts as a phosphine scavenger to generate the active metathesis species more efficiently [4].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in this compound cross-metathesis.

Problem Possible Cause Suggested Solution
Low Conversion Insufficient catalyst activity or deactivation. Switch to a second-generation NHC catalyst (e.g., [Ru]-2, [Ru]-7). Use CuI as a co-catalyst [1] [4].
Low Selectivity / High Self-Metathesis Equimolar reactant ratio. Use a large excess (5-20 fold) of the cross-metathesis partner [1] [3].
Isomerization Side Reactions Catalyst decomposition or impurities. Use high-purity substrates. For methyl 10-undecenoate, adding 1,4-benzoquinone can suppress isomerization [5].
Poor Results with Acrylonitrile Competitive coordination deactivating the catalyst. Use a slow, portion-wise addition of the catalyst and CuI in Et₂O. Avoid a large excess of acrylonitrile [4].
Inactive Reaction with Amines The amino group poisons the catalyst. Protect the amine first (e.g., acetylation with acetic anhydride) before conducting the metathesis reaction [6].

The following diagram illustrates the decision-making process for optimizing your reaction, based on the troubleshooting guide above.

Start Start: Low Yield/Selectivity CatalystCheck Using 2nd-gen NHC catalyst? Start->CatalystCheck RatioCheck Using 5-20x excess of cross-partner? CatalystCheck->RatioCheck Yes TryCuI Implement CuI co-catalyst protocol CatalystCheck->TryCuI No SolventCheck Using correct solvent and conditions? RatioCheck->SolventCheck Yes IncreaseExcess Increase molar ratio of cross-partner RatioCheck->IncreaseExcess No SubstrateCheck Problematic substrate? (e.g., acrylonitrile, amine) SolventCheck->SubstrateCheck Yes StandardProtocol Follow standard protocol with optimized conditions SolventCheck->StandardProtocol No SubstrateCheck->StandardProtocol No SpecialCase Apply specialized protocol for challenging substrate SubstrateCheck->SpecialCase Yes

Key Takeaways for Your Research

  • Catalyst is Key: For high conversion and selectivity, second-generation ruthenium NHC catalysts are strongly recommended over first-generation catalysts.
  • Leverage Co-catalysts: Don't overlook the power of additives. Phenylsilane and especially CuI can dramatically improve reaction outcomes and allow for milder conditions.
  • Solvent Matters: You can achieve high efficiency in refluxing diethyl ether using the CuI method, providing a safer alternative to chlorinated solvents.
  • Handle with Care: Substrates with amines require protection, and challenging partners like acrylonitrile need specialized slow-addition techniques.

References

methyl oleate long-term storage oxidative degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Methyl Oleate Oxidative Degradation

This guide helps diagnose and resolve common issues related to this compound instability.

Problem & Signs Potential Root Causes Recommended Solutions & Preventive Actions

| Rapid increase in acidity | • Metal ion contamination (e.g., from copper, lead surfaces) catalyzing oxidation [1] [2]. • Hydrolysis due to moisture exposure. | • Use high-purity this compound (>99%) [3]. • Avoid metal contact; use stainless steel or glass [2]. • Ensure airtight storage with inert gas (N₂/Ar) blanketing [3]. | | Formation of gums, polymers, or insoluble deposits | • Advanced autoxidation leading to polymerization of degradation products [4]. • Decomposition of primary oxidation products (hydroperoxides) into reactive species [5]. | • Add synthetic antioxidants like TBHQ or Pyrogallol [6] [2]. • Store at low temperatures (<15°C) and in the dark [3]. • Monitor Peroxide Value (POV) to catch oxidation early [7] [5]. | | Color darkening and foul odor | • Formation of secondary oxidation products (aldehydes, ketones, short-chain acids) [1] [5]. | • Use antioxidants to inhibit the radical chain reaction [6] [5]. • Purify this compound to remove pro-oxidant impurities. | | Shortened induction period (IP) | • Presence of pro-oxidants (metal ions, pre-existing peroxides) [2]. • High concentration of bis-allylic sites in related impurities [4]. | • Test for and remove metal contaminants [2]. • Use antioxidants like Pyrogallol (for IP < 3000 ppm) or TBHQ (for IP > 3000 ppm) [2]. |

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation products of this compound, and what is their significance? The primary oxidation products of this compound are hydroperoxides [8] [5]. Eight isomeric allylic hydroperoxides can form, with oxygen adding to carbons 8, 9, 10, or 11 [8]. These hydroperoxides are unstable and decompose into a wide range of secondary products, including aldehydes, ketones, alcohols, and carboxylic acids, which are responsible for off-odors, increased acidity, and gum formation [1] [5]. Monitoring hydroperoxides via Peroxide Value is crucial for early detection of oxidation.

Q2: How do metal surfaces catalyze the degradation of this compound? Metals like copper (Cu) and lead (Pb) are strong pro-oxidants. They catalyze the decomposition of hydroperoxides into highly reactive alkoxyl and peroxyl radicals, dramatically accelerating the oxidation chain reaction [1] [2]. One study found that exposure to a copper surface led to a significant decrease in this compound concentration and the generation of new oxidation products over time [1]. It is critical to avoid contact with these metals during storage and processing.

Q3: What is the most effective antioxidant for this compound? Effectiveness depends on the system and concentration:

  • Pyrogallol (PY) is very effective at lower concentrations (less than 3000 ppm) [2].
  • tert-Butylhydroquinone (TBHQ) performs best at higher concentrations (above 3000 ppm) [6] [2].
  • Other antioxidants like 2-tert-butylhydroquinone (HCA) and 2,2′-methylene-bis(4-methyl-6-tert-butylphenol) (BPh) have also shown superior performance in maintaining oxidative stability compared to others like BHT [6].

The following diagram illustrates the core mechanism of oxidation and how antioxidants intervene.

G Initiation Initiation (Heat, Light, Metals) Radical Allylic Radical (R•) Initiation->Radical PeroxylRadical Peroxyl Radical (ROO•) Radical->PeroxylRadical + O₂ Hydroperoxide Hydroperoxide (ROOH) PeroxylRadical->Hydroperoxide + RH (Propagation) StableProduct Stable, Non-Radical Product PeroxylRadical->StableProduct Chain Termination Hydroperoxide->Radical Metal Catalysis SecondaryProducts Secondary Products (Aldehydes, Ketones, Acids) Hydroperoxide->SecondaryProducts Decomposition Antioxidant Antioxidant (AH) Antioxidant->PeroxylRadical Reaction

Detailed Experimental Protocols

Here are standardized methods for key stability tests referenced in the literature.

Protocol 1: Accelerated Aging via Rancimat Method (EN 14112)

This method determines the Induction Period (IP), a key indicator of oxidative stability [7].

  • Principle: A sample is heated under a constant air flow. Volatile acidic by-products of oxidation are trapped in water, and the increase in conductivity is measured over time. The IP is the time point when a rapid increase in conductivity occurs.
  • Materials:
    • Rancimat apparatus (e.g., Metrohm 743)
    • Air supply
    • Deionized water
    • Heating block
  • Procedure:
    • Place 20 g of this compound sample into the reaction vessel.
    • Set the air flow rate to 166.7 mL/min and the temperature to 110 °C.
    • The eluate vessel should be filled with 50 mL of deionized water to trap volatile acids.
    • Start the experiment and record the conductivity continuously.
    • The Induction Period (IP) in hours is automatically determined by the apparatus as the point of maximum curvature on the conductivity-time graph.
  • Application: Ideal for comparing the effectiveness of different antioxidants and assessing the pro-oxidant effects of contaminants [7] [2].
Protocol 2: Monitoring Oxidation Kinetics

This protocol tracks the formation of primary and secondary oxidation products over time [7].

  • Principle: Samples are subjected to accelerated aging, and key parameters like Peroxide Value (POV) and Acid Value (AV) are measured at regular intervals to map the progression of oxidation.
  • Procedure:
    • Aging: Subject this compound samples to accelerated aging (e.g., in an oven at a controlled temperature like 43°C or 110°C, with or without air flow) for set durations (e.g., every 10 hours up to 100 hours) [6] [7].
    • Peroxide Value (POV) Measurement (Wheeler Method - EN ISO 3960) [7]:
      • Dissolve a 200 mg sample in a mixture of 40 mL isooctane and 60 mL glacial acetic acid.
      • Add 0.5 mL of saturated potassium iodide (KI) solution.
      • Shake and let it sit in the dark for a set time, then add 100 mL of distilled water.
      • Titrate with 0.01 M sodium thiosulfate (Na₂S₂O₃) using 0.5 mL of starch solution as an indicator until the blue color disappears.
      • Calculate POV: POV = [(V_sample - V_blank) × C_Na₂S₂O₃ × 1000] / Sample Weight (g)
    • Acid Value (AV) Measurement (EN 14104) [7]:
      • Weigh 1 g of sample into a titration beaker.
      • Dissolve it in a suitable solvent (e.g., ethanol:toluene mixture).
      • Titrate potentiometrically with 0.5 M methanolic potassium hydroxide (KOH).
      • Calculate AV: AV = (V_KOH × C_KOH × 56.1) / Sample Weight (g)
  • Data Interpretation: Initially, POV will rise as hydroperoxides form. Eventually, it may plateau or fall as they decompose, which often coincides with a rise in AV due to acid formation [5].

References

improving methyl oleate yield in enzymatic esterification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common challenges in optimizing methyl oleate synthesis:

  • Q: What are the key factors to optimize for high this compound yield?

    • A: The most critical factors are the molar ratio of methanol to oleic acid, the enzyme loading, and effective water removal. A methanol to oleic acid molar ratio of 1.5:1 is often optimal, as a large excess (e.g., 20:1) can inhibit the enzyme and reduce conversion [1]. Enzyme loading should be balanced to ensure high conversion without unnecessary cost [2].
  • Q: How can I prevent the reaction from reversing due to water byproduct?

    • A: Esterification is an equilibrium reaction, and water removal is essential to drive it forward. Effective methods include:
      • Adding molecular sieves (3 Å, activated at 250°C) to the reaction mixture [1].
      • Using a Three-Liquid-Phase System (TLPS) based on sodium citrate and PEG, which localizes the product away from the enzyme and water, effectively shifting the equilibrium [3].
      • Purging with inert gas (e.g., N₂) or applying vacuum to evaporate water [1].
  • Q: My enzyme seems to be losing activity. What could be the cause?

    • A: Enzyme inhibition or deactivation can occur due to:
      • Methanol inhibition: High concentrations of methanol can denature the enzyme. Using a stepwise addition of methanol or maintaining a moderate molar ratio (e.g., 1.5:1) can mitigate this [1].
      • Thermal denaturation: High reaction temperatures, especially in microwave-assisted systems, can denature the protein. Monitoring and controlling temperature is crucial [4].
      • Water accumulation: In hydrophobic systems, water can build up inside the biocatalyst particle, creating a diffusion barrier. Using hydrophobic supports or systems that manage water activity can help [2] [5].

Troubleshooting Guide

The table below outlines common problems, their potential causes, and solutions based on current research.

Problem Possible Cause Suggested Solution
Low Conversion Incorrect molar ratio (too much or too little methanol) Optimize methanol to oleic acid ratio to 1.5:1 [1].
Insufficient enzyme loading or activity Increase enzyme loading (e.g., 0.5-0.75 wt%); consider immobilized lipases for better stability and reusability [1] [5].
Water byproduct reversing the reaction Integrate water removal methods like molecular sieves or perform the reaction in a TLPS [1] [3].
Long Reaction Time Suboptimal reaction conditions leading to slow kinetics Use the Substrate-Enzyme Relation (SER) tool to find the optimal balance between substrate mass and biocatalyst loading [2].
Low reaction rate Adopt microwave assistance to drastically reduce reaction time from hours to minutes [4].
Difficulty in Product/Enzyme Recovery Use of conventional solvent systems Implement a Three-Liquid-Phase System (TLPS), which automatically separates the product (top phase) from the enzyme (middle phase) for easy recovery and enzyme reuse [3].

Experimental Protocol & Optimization Tools

For researchers designing or refining their experiments, here are two key methodologies.

Standard Protocol for Solvent-Free Enzymatic Synthesis

The following workflow outlines a standard optimization procedure. You can use the Substrate-Enzyme Relation (SER) as a simple mathematical tool to reduce the number of experiments needed. The formula is: SER = (mass of alcohol - mass of acid) / mass of biocatalyst. Studies suggest that for long-chain substrates like oleic acid and methanol, high conversions are often achieved when the SER value is close to 0 [2].

G start Start Experiment Setup step1 Set up solvent-free reaction in baffled Erlenmeyer flask start->step1 step2 Set molar ratio of methanol to oleic acid to 1.5:1 step1->step2 step3 Add lipase biocatalyst (0.25 - 0.75 wt% of substrates) step2->step3 step4 Add activated molecular sieves (3Å, dried at 250°C) step3->step4 step5 Incubate in shaking incubator: 55°C, 170 rpm for 24h step4->step5 step6 Monitor reaction progress by titrating residual free fatty acid step5->step6 end Analyze this compound Yield step6->end

Advanced System: Three-Liquid-Phase System (TLPS)

This innovative system is highly efficient for reactions involving two hydrophobic reactants. The diagram below illustrates the setup and phase separation that facilitates high-yield synthesis and easy recovery.

G a1 Set up sodium citrate dihydrate/PEG600 system a2 Add substrates: Oleic Acid & Methanol a1->a2 a3 Add lipase biocatalyst (e.g., Lipozyme TL100L) a2->a3 a4 Incubate with mixing a3->a4 a5 Stop reaction and allow phases to separate a4->a5 a6 Product (this compound) in top phase a5->a6 a7 Enzyme enriched in middle phase a5->a7 a8 By-product water in bottom phase a5->a8

Key Advantages of TLPS: This system enhances the esterification rate by providing a large interfacial area for the reaction. The product is automatically separated into the top phase, while the enzyme is retained in the middle phase, allowing for straightforward recovery and enzyme reuse [3].

Advanced Optimization Techniques

For further yield enhancement, consider these cutting-edge approaches:

  • Microwave Assistance: Using microwave irradiation can dramatically reduce reaction time. One study achieved over 90% conversion of similar esters in just 5 minutes. Key parameters to optimize are microwave power, catalyst weight, and molar ratio [4].
  • Machine Learning (ML) for Optimization: Beyond traditional RSM, ML models like Random Forest Regression can predict optimal conditions (temperature, molar ratio, catalyst loading, reaction time) with high accuracy, significantly reducing the number of lab trials required [6].
  • Immobilized Enzyme Engineering: The choice of immobilization method (e.g., sol-gel, cross-linked enzyme crystals - CLEC) impacts enzyme performance. These methods can enhance enzyme stability under harsh conditions and mitigate internal diffusion effects, thereby improving the reaction rate [5].

References

Experimental Protocol for Acid-Catalyzed Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

The hydrolysis of epoxidized methyl oleate can be performed using a solid sulfonic acid as a heterogeneous catalyst. Below is a methodology based on a current research article [1].

  • Reaction Setup: Combine your epoxidized this compound substrate with the solid sulfonic acid catalyst in a suitable reaction vessel.
  • Catalyst Identification: The specific study uses a class of catalysts known as sulfonic solids. You will need to select a commercial solid acid catalyst (e.g., acidic ion-exchange resins, sulfonated silica) or refer to the cited paper for its exact catalyst synthesis details [1].
  • Reaction Monitoring: The primary goal of the hydrolysis is to produce polyhydroxylated fatty esters. The reaction progress should be monitored using analytical techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the epoxide and the formation of the diol product [1].
  • Work-up Procedure: Upon reaction completion, the benefit of a heterogeneous catalyst is its easy removal. The mixture can be filtered to separate the solid sulfonic acid catalyst from the liquid reaction mixture containing your product.

Troubleshooting Common Scenarios

The table below outlines potential issues and investigative steps based on general principles, as specific pH data was not available.

Problem Possible Cause Investigation & Solution
Low Conversion Inefficient catalyst, suboptimal temperature/duration, or incorrect reagent ratios. Confirm catalyst activity and increase reaction temperature or time within stability limits. [1]
Low Selectivity / Side Products Acid-catalyzed epoxide ring-opening can lead to side reactions. A different catalytic system, such as enzymatic conversion using unspecific peroxygenases (UPOs), can provide superior selectivity under mild, non-acidic conditions. [2]
Difficulty isolating polyol product Complex mixture of hydroxylated intermediates and unreacted material. Use GC-MS for detailed separation and identification of all hydroxylated products to understand the reaction profile and optimize selectivity. [3]

Workflow for Reaction Optimization

The following diagram outlines the decision-making workflow for establishing and optimizing your hydrolysis experiment based on the available information.

start Start: Plan this compound Epoxide Hydrolysis decision1 Primary Goal? start->decision1 opt_synth Optimize Synthesis for High Yield decision1->opt_synth Synthesis opt_anal Optimize Analysis & Characterization decision1->opt_anal Analysis path1 Path A: Use Solid Sulfonic Acid (Heterogeneous Catalyst) opt_synth->path1 path2 Path B: Use Homogeneous Acid (e.g., H₂SO₄, H₃PO₄) opt_synth->path2 path3 Path C: Use Enzymatic System (UPOs for Selectivity) opt_synth->path3 monitor2 Characterize via: - GC-MS - FTIR - NMR opt_anal->monitor2 monitor1 Monitor Reaction via: - TLC - GC path1->monitor1 path2->monitor1 path3->monitor1 outcome1 Obtain Polyhydroxyalted Fatty Esters monitor1->outcome1 outcome2 Obtain Separated & Identified Reaction Intermediates/Products monitor2->outcome2

References

troubleshooting low methyl oleate conversion in lipase reactions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: How can I prevent water from slowing down my esterification reaction? The production of water is a by-product of the esterification reaction and can favor the reverse reaction (hydrolysis), reducing your yield [1] [2]. Effective water removal is crucial.

Method Description Efficacy & Notes
Superabsorbent Polymers (SAPs) Add materials like Aquasorb (polyacrylate) or other SAPs directly to the reaction medium to absorb water [1] [2]. Increased lipase activity by 20-40%; raised conversion from 60% to 93% in one study [1]. Another achieved 96.7% conversion [2].
Molecular Sieves Add activated (dried) molecular sieves (e.g., 3 Å) to the reaction mixture [3]. A common and effective method to shift equilibrium toward ester production [3].

Q2: My enzyme seems to be getting inhibited. What could be causing this? Methanol, while a necessary substrate, can inhibit or even deactivate many lipases at high concentrations [4] [3].

  • Problem: Adding all the methanol at once, especially at high molar ratios.
  • Solutions:
    • Stepwise Addition: Add methanol in several batches over the course of the reaction instead of all at the beginning [4]. This maintains a low, non-inhibitory concentration in the medium.
    • Optimize Molar Ratio: While a stoichiometric ratio is 1:1 (acid:alcohol), a slight excess of methanol may be needed. However, avoid large excesses. Studies have successfully used ratios from 1.5:1 to 3.44:1 (methanol to oleic acid) [3] [2].
    • Use Methanol-Stable Lipases: Explore lipases known for methanol tolerance, such as Staphylococcus haemolyticus L62, which can perform one-step transesterification even at a 6:1 methanol-to-oil ratio [5].

Q3: How can I make my lipase more stable and reusable? Immobilizing the enzyme on a solid support can enhance its stability, ease its reuse, and sometimes improve its activity.

Support Material Enzyme Source Key Outcome
Calcium Carbonate (Adsorption) Proteus vulgaris Immobilized lipase retained 60% activity after 10 months at 4°C and could be reused for six cycles with consistent efficiency [6].
Diatomaceous Earth (Celite) (for sol-gels) Burkholderia cepacia This double immobilization technique produced a mechanically stable catalyst with improved mass transfer and higher conversion compared to free enzymes or unsupported sol-gels [4].

Q4: What other reaction parameters should I check if my conversion is low? Beyond the factors above, systematically optimize these key parameters, as they significantly impact conversion yields [3] [2]:

  • Enzyme Loading: Test different concentrations (e.g., 0.25-0.75% wt% for some systems, or higher for others like 11.98% [3] [2]). Higher loading typically increases the initial reaction rate.
  • Temperature: Optimize for your specific lipase. Common ranges in studies are 30-55°C [3] [6]. Higher temperatures can increase activity but may risk deactivation.
  • Solvent vs. Solvent-Free: Evaluate whether a solvent (e.g., toluene, hexane) is necessary. Solvent-free systems at elevated temperatures can achieve high conversions [3].
  • Type of Lipase: Different lipases (e.g., from Candida rugosa, Penicillium camemberti, Candida antarctica (Novozym 435), or Staphylococcus haemolyticus L62) have varying activities and stabilities. Screening several might be beneficial [1] [5].

Troubleshooting Workflow

The following diagram outlines a logical pathway to diagnose and address low conversion issues in your experiments.

Start Low Methyl Oleate Conversion Step1 Check for Water Buildup Start->Step1 Step2 Evaluate Methanol Inhibition Start->Step2 Step3 Assess Enzyme Stability/Reusability Start->Step3 Step4 Review Reaction Parameters Start->Step4 Sol1 Solution: Add SAPs or Molecular Sieves Step1->Sol1 Detected Sol2 Solution: Stepwise Methanol Addition Optimize Molar Ratio Step2->Sol2 Suspected Sol3 Solution: Immobilize Enzyme on a Solid Support Step3->Sol3 Needed Sol4 Solution: Optimize Temperature, Enzyme Loading, Solvent Step4->Sol4 Required

References

methyl oleate catalyst selection for high cross-metathesis selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Performance & Selection Guide

The choice of catalyst is critical for maximizing both conversion and cross-metathesis (CM) selectivity, while minimizing competing self-metathesis reactions [1].

The table below summarizes the performance of various catalysts with different co-substrates.

Catalyst Co-substrate Key Reaction Condition MO Conversion CM Selectivity Key Findings
HG2 (Hoveyda-Grubbs 2nd gen) Cinnamaldehyde 323 K, R(CA/MO)=20 [2] Effectively 100% [2] 100% of product mixture [2] High selectivity requires high co-substrate ratio.
Nitro-Grela-I₂ SIPr Allyl alcohol building block N₂ sparging, 3x10 mol% catalyst [1] -- 48% isolated yield [1] Effective for challenging substrates with free alcohol groups.
[Ru]-2 (NHC-based) cis-2-butene-1,4-diyl diacetate 50°C, 5-fold excess co-substrate [3] 48% [3] ~60% (Yield of 3 & 4) [3] Superior to phosphine-based catalysts [4] [3].
[Ru]-7 (NHC-based) cis-2-butene-1,4-diyl diacetate 50°C, 5-fold excess co-substrate, PhSiCl₃ additive [3] 90% [3] ~65% (Yield of 3 & 4) [3] High conversion with good selectivity.
N-aryl, N-alkyl NHC Ethylene (Ethenolysis) 40°C, 150 psi ethylene [5] -- Up to 95% for terminal olefins [5] Designed for high methylidene stability; selective for ethenolysis over self-metathesis.

Standard Experimental Protocol for CM with Cinnamaldehyde

This procedure, adapted from a study using the Hoveyda-Grubbs 2nd generation (HG2) catalyst, is a robust starting point [2].

  • Step 1: Reaction Setup: Conduct reactions under an inert atmosphere (e.g., argon) in a Schlenk flask at atmospheric pressure.
  • Step 2: Reagent Preparation: Use anhydrous toluene as a solvent. Prepare a mixture of methyl oleate (MO) and cinnamaldehyde (CA) with a high CA/MO molar ratio (R(CA/MO) = 20) to drive the equilibrium toward CM products [2].
  • Step 3: Catalyst Addition: Add the HG2 catalyst to initiate the reaction.
  • Step 4: Reaction Execution: Stir the reaction mixture at a moderate temperature (e.g., 323 K or 50°C) and monitor conversion over time [2] [3].

workflow A Set up Schlenk flask under inert gas (Argon) B Add anhydrous solvent (Toluene) A->B C Add substrates: This compound (MO) & Cinnamaldehyde (CA) (High CA/MO ratio) B->C D Add catalyst (Hoveyda-Grubbs 2nd Gen) C->D E Stir at set temperature (e.g., 323K / 50°C) D->E F Monitor reaction progress (e.g., GC) E->F G Work-up and product isolation F->G

Troubleshooting Common Experimental Issues

  • Problem: Low Conversion of this compound

    • Cause: Inactive catalyst or low catalyst loading.
    • Solution: Ensure catalyst is fresh and stored properly. Optimize catalyst loading. For CM with cis-2-butene-1,4-diyl diacetate, adding 1.0 mol% of a highly active NHC ruthenium catalyst like [Ru]-7 can achieve 90% MO conversion [3].
  • Problem: Low Selectivity for Cross-Metathesis Products

    • Cause: Competing self-metathesis of this compound or the co-substrate is significant [2] [1].
    • Solution: Use a large excess of the co-substrate to shift reaction equilibrium toward CM products [4] [2] [3]. Consider switching to a more selective catalyst, such as N-aryl, N-alkyl NHC complexes for ethenolysis or catalysts designed to suppress isomerization [1] [5].
  • Problem: Undesired Double-Bond Isomerization

    • Cause: Decomposition of standard Ru catalysts to ruthenium hydride (Ru-H) species, which catalyze isomerization [1].
    • Solution: Use specialized catalysts resistant to forming Ru-H. Apeiron's Nitro-Grela-I₂ SIPr or CAAC-containing catalysts are designed to prevent this side reaction, even with challenging substrates [1].
  • Problem: Catalyst Deactivation in Z-Selective Metathesis

    • Cause: Harsh conditions (high T, conc.) can degrade Z-selective catalysts via mechanisms like 1,2-sulfide shift [6].
    • Solution: For Z-retentive synthesis, use thermally stable catalysts like the dithioquinoxaline-ligated Ru complex (Ru3), which maintains selectivity at high temperatures and concentrations [6].

Key Technical Considerations for Experimental Design

  • Co-substrate Molar Ratio: Using a high molar ratio of co-substrate to this compound is one of the most effective strategies to suppress self-metathesis and achieve high CM selectivity [4] [2].
  • Catalyst Stability: For reactions requiring propagation of a ruthenium methylidene species (e.g., ethenolysis), catalyst stability is paramount. N-aryl, N-alkyl NHC catalysts show improved stability and selectivity in these transformations [5].

References

enzymatic vs chemical synthesis methyl oleate performance comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview at a Glance

The table below summarizes the core differences between enzymatic and chemical synthesis pathways for methyl oleate, helping to guide your initial method selection.

Feature Enzymatic Synthesis Chemical Synthesis
Primary Catalyst Lipases (e.g., from Candida rugosa, Aspergillus oryzae) [1] [2] Homogeneous bases (KOH, EtONa) or acids [3]
Typical Conditions Mild (35-60°C), atmospheric pressure [1] Elevated temperatures (70-100°C), often under vacuum (e.g., 10 mbar) [3]
Reaction Medium Solvent-free, aqueous, or mild organic solvents (e.g., t-butanol) [1] [2] Often requires organic solvents or neat reactions [3]
Selectivity & Side Reactions High selectivity; minimal side reactions [2] Prone to side reactions like saponification [4]
Downstream Processing Simpler; easier catalyst separation (if immobilized) [4] [3] More complex; requires neutralization and wastewater treatment [4]
Environmental & Safety Greener profile; biodegradable catalyst, less hazardous waste [2] Harsh chemicals; toxic waste streams [3]
Catalyst Cost & Reusability Higher initial cost but often reusable (e.g., >7 cycles with >82% yield) [4] [3] Low cost but typically single-use [3]

Detailed Performance Data and Experimental Context

For a deeper dive, the table below compares the quantitative performance of both methods under optimized conditions as reported in recent literature.

Aspect Enzymatic Synthesis Chemical Synthesis
Conversion / Yield Up to 99% conversion of oleic acid [1] Up to 100% conversion of fatty acid ethyl esters (FAEEs) [3]
Reaction Time ~24 hours to reach equilibrium [1] ~1 hour for full conversion [3]
Catalyst Loading 0.5-0.75 wt% (low loading) [1] 1-5 mol% (relative to substrate) [3]
Key Optimized Parameters Molar ratio (MeOH:OA = 1.5:1), use of molecular sieves [1] Vacuum (10 mbar), molar ratio (Alcohol:Ester = 1.5:1) [3]
Typical Setup & Scale 50 mL scale, shaken baffled flasks [1] Not specified, but techniques applicable to large-scale biodiesel production exist [4]
Associated Experimental Protocols

The high performance metrics in the tables above are derived from specific, optimized laboratory protocols:

  • Protocol for High-Yield Enzymatic Synthesis [1]:

    • Setup: A 50 mL baffled Erlenmeyer flask.
    • Reaction Mixture: Oleic acid and methanol are combined at a molar ratio of 1:1.5.
    • Catalyst: 0.5-0.75 wt% of a lipase (e.g., Candida rugosa) is added.
    • Conditions: The reaction is incubated in a shaking incubator at 55°C and 170 rpm for about 24 hours.
    • Equilibrium Shift: To achieve near-quantitative yields, molecular sieves (3 Å) are added to the reaction mixture to remove water, shifting the equilibrium toward ester formation.
  • Protocol for Efficient Chemical Synthesis (Transesterification) [3]:

    • Setup: A reactor system capable of maintaining a high vacuum.
    • Reaction Mixture: Fatty acid ethyl esters (FAEEs) and an alcohol like 2-ethyl-1-hexanol are combined at a molar ratio of 1:1.5.
    • Catalyst: 1 mol% of Ethoxide (EtONa) is used.
    • Conditions: The reaction is conducted at 90°C under a hard vacuum of 10 mbar. The vacuum is crucial for removing the ethanol byproduct and driving the reversible reaction to completion.
    • Duration: Full conversion can be achieved within 1 hour.

Synthesis Workflow and Key Decision Pathways

The following diagram maps out the logical decision-making process for selecting and executing a synthesis method, from catalyst selection to final product isolation.

Interpretation of Comparative Data

The choice between enzymatic and chemical synthesis involves clear trade-offs:

  • Choose Enzymatic Synthesis for Green Chemistry and Specificity: This method excels in sustainability and selectivity. It operates under mild, energy-efficient conditions and generates minimal hazardous waste, aligning with green chemistry principles [2]. The high selectivity of lipases minimizes side products, simplifying purification. While the catalyst cost is higher, the potential for reuse and the avoidance of complex waste treatment can make it cost-effective, especially for high-value applications in pharmaceuticals or cosmetics [1] [2].

  • Choose Chemical Synthesis for Speed and Cost-Efficiency at Scale: Traditional base catalysis is unmatched for speed and low initial cost. It achieves high conversions in a fraction of the time required by enzymatic methods and uses inexpensive, widely available catalysts [3]. This makes it particularly suitable for large-scale production, such as in the biodiesel industry, where throughput and raw material cost are paramount [4]. The main drawbacks are the need for extreme conditions (high temperature, vacuum) and the generation of toxic waste that requires processing.

References

methyl oleate diffusion coefficient bulk vs confined mesopores

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Methyl Oleate Diffusion Coefficients

Environment / Catalyst System Temperature Self-Diffusion Coefficient (m² s⁻¹) Reduction Factor (Compared to Bulk)
Bulk Liquid Phase [1] 298 K ( 1.7 \times 10^{-10} ) (Baseline)
Inter-crystalline Space (within catalyst pellet) [1] 298 K ( \sim 5 \times 10^{-11} ) ~3 times
Confined in Hierarchical TS-1 Mesopores [2] [1] 298 K ( 1.1 \times 10^{-12} ) to ( 3.0 \times 10^{-12} ) ~56 to 150 times

Experimental Protocol: PFG NMR Diffusion Measurement

The core data was obtained using Pulsed Field Gradient (PFG) NMR, a powerful non-invasive technique for quantifying molecular diffusion [2] [1]. The following workflow outlines the key steps of the experimental protocol cited in the search results.

f start Start: Sample Preparation step1 1. Catalyst Saturation This compound (MO) is introduced into the porous catalyst structure. start->step1 step2 2. NMR Tube Loading The saturated catalyst is packed into an NMR tube for analysis. step1->step2 step3 3. PFG NMR Pulse Sequence A series of magnetic field gradients and radio-frequency pulses are applied. step2->step3 step4 4. Signal Attenuation Measurement The NMR signal intensity is measured as a function of the gradient strength. step3->step4 step5 5. Data Fitting & Calculation The signal decay is fitted to extract the self-diffusion coefficient (D). step4->step5 end End: Data Interpretation step5->end

Key Technical Details:

  • Principle: The technique measures the random motion (self-diffusion) of molecules by tagging their spatial position with a magnetic field gradient pulse and detecting the signal loss after a precisely controlled diffusion time (Δ) [1].
  • Sample Preparation: The hierarchical TS-1-based catalyst pellets are saturated with this compound, creating a system with both bulk and confined MO molecules [1].
  • Data Analysis: The resulting signal attenuation curves are non-monoexponential, indicating multiple populations of MO molecules with different mobilities. The data is fitted with a multi-exponential model to separate the diffusion coefficients of the bulk MO (D₁), MO in the inter-crystalline space (D₂), and MO confined within the mesopores (D₃) [1].
  • Observation Times: Diffusion was measured over a range of times (e.g., from 8 ms to 160 ms) to probe diffusion paths of different lengths [1].

Scientific Context and Significance

  • Molecular Size Constraint: this compound is a large molecule (with C–C segments ~2.5 nm long) trying to diffuse within the very narrow pores of standard TS-1 catalysts (~0.58 nm wide). This creates severe mass-transfer limitations [1].
  • Role of Hierarchical Pores: The introduction of mesoporosity (pores 2-50 nm) via post-synthetic alkaline treatment creates larger channels that improve the accessibility of the active titanium sites for MO, which is directly linked to higher catalytic activity in epoxidation reactions [2] [1] [3].
  • Impact on Catalysis: The direct measurement of diffusion coefficients confirms that while confinement drastically slows down molecular motion, the engineered mesopores in hierarchical TS-1 do allow for the transport of large molecules like MO, which would be impossible in purely microporous catalysts [2] [1].

References

methyl oleate adjuvant properties benchmark chemical alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Oleate: Properties and Industrial Applications

This compound is a fatty acid methyl ester derived from renewable sources like vegetable oils, known for its low toxicity and biodegradability. The table below summarizes its key characteristics and benchmarks it against general alternative substances.

Aspect This compound Petroleum-Based Solvents Ethyl Oleate
Chemical Profile Ester of oleic acid and methanol; C19H36O2 [1] Complex hydrocarbon mixtures Ester of oleic acid and ethanol
Key Properties High solvency, low toxicity, readily biodegradable, good lubricity [2] [3] High solvency, often volatile and flammable Similar solvency and biodegradability to this compound [4]
Primary Uses Agrochemicals, metalworking fluids, cleaning chemicals, biodiesel, cosmetics, lubricants [1] [2] [5] Industrial solvents, fuels, lubricants Used in lubricants, cosmetics, and as a pharmaceutical excipient [1]
Performance Pros Effective as emulsifier, wetting agent, stabilizer, and plasticizer; enhances skin absorption in cosmetics [1] [3] Historically lower cost, well-established performance in many applications Potentially lower toxicity profile in some contexts; used in pharmaceutical formulations [1]
Performance Cons Can be more expensive than conventional options; performance can vary with purity [1] [5] [6] Increasingly regulated due to toxicity and environmental persistence [5] [3] Can be more costly than this compound; seen as a direct substitute, restraining this compound demand [1]
Industrial Demand Driver Shift towards bio-based and eco-friendly products across sectors [1] [2] [5] Declining use due to environmental and health regulations Demand as a less toxic alternative in specific niches [1]

Experimental Context in Agrochemical Research

While not related to vaccines, one research paper details the use of this compound in a model system to study agrochemical adjuvants. This methodology focuses on how adjuvants disrupt plant cuticles to enhance pesticide delivery.

  • Objective: To quantify and rank the efficacy of various adjuvant components, including this compound, in disrupting a model plant cuticle [7].
  • Model System: Tristearin, a well-characterized triglyceride, was used as a standardized model for the complex epicuticular wax layer of plants [7].
  • Methodology:
    • Sample Preparation: Adjuvants or their components were either premixed with tristearin in a solvent or applied to the surface of a pre-cast tristearin film [7].
    • Differential Scanning Calorimetry (DSC): The samples were heated at a controlled rate (e.g., 5°C/min). The interaction between the adjuvant and tristearin causes a change in the melting behavior of the tristearin's α-crystallite form, observed as a change in the peak area on the DSC thermogram [7].
    • Data Analysis: A greater reduction in the α-crystallite peak area indicates a more effective disruption of the crystalline structure, allowing researchers to rank the aggressiveness or "adjuvancy" of different substances [7].
  • Key Finding: this compound was confirmed as an effective component in agrochemical adjuvants, with this model providing a high-throughput method to quantify its effect compared to other oils and surfactants [7].

The following diagram illustrates the experimental workflow for this agrochemical study:

G cluster_1 Experimental Workflow: Agrochemical Adjuvant Study Prep1 Sample Preparation (Premixing or Surface Application) DSC Differential Scanning Calorimetry (DSC) Prep1->DSC Data Data Analysis: α-crystallite peak area DSC->Data Rank Rank Adjuvant Efficacy Data->Rank Model Tristearin Model Cuticle Model->Prep1 Adj Adjuvant/Component (e.g., this compound) Adj->Prep1

The Established Landscape of Vaccine Adjuvants

The search results reveal a well-defined field of vaccine adjuvants, but this compound is not listed among established or investigational platforms.

  • Mechanisms of Action: Vaccine adjuvants typically work either as delivery systems (carriers that present antigen to immune cells) or immunostimulants (molecules that activate innate immune pathways like TLRs) [8] [9].
  • Commonly Used Adjuvants: These include aluminum salts (alum), oil-in-water emulsions (MF59, AS03), saponins (QS-21 in AS01), and TLR agonists (MPL, CpG) [8] [9] [10].
  • Evidence Gap: Comprehensive reviews and primary research articles on vaccine adjuvants do not mention this compound as a candidate, suggesting it is not a current focus in immunological research for human vaccines [8] [9] [10].

How to Proceed with Your Research

The absence of evidence in the search results suggests that investigating this compound as a vaccine adjuvant would be a highly novel area of research. If you wish to explore this, here are suggested steps:

  • Conduct a Targeted Literature Review: Search specialized scientific databases (e.g., PubMed, Scopus) specifically for "this compound immunology", "this compound vaccine", or "this compound innate immunity" to see if any foundational studies exist.
  • Design Preliminary Experiments: You could adapt established adjuvant screening protocols. A logical starting point would be to test this compound in vitro with immune cells (e.g., dendritic cells) to check for activation of immune pathways, and in vivo with model antigens to measure antibody and T-cell responses.
  • Define a Clear Benchmark: Compare its performance directly against known adjuvants like alum or others mentioned in the search results, using the same antigens and experimental models [10].

References

methyl oleate cross-metathesis selectivity different catalyst systems

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Performance & Selectivity Comparison

The table below summarizes key performance metrics for various catalyst systems in methyl oleate cross-metathesis, based on recent experimental studies.

Catalyst System Reaction Type Catalyst Loading (ppm) Selectivity for Diester 3 Key Findings Ref.
Hoveyda-Grubbs (Ru3) Self-Cross Metathesis 100 96:4 (3/4 wt. ratio) Highest diester selectivity; equilibrium reached in 3h. [1]
Hoveyda-Grubbs (Ru3) Self-Cross Metathesis 50 89:11 (3/4 wt. ratio) Good selectivity maintained at lower loading. [1]
Hoveyda-Grubbs (Ru3) Self-Cross Metathesis 25 63:37 (3/4 wt. ratio) Lower loading leads to significantly more monoester. [1]
N-aryl, N-alkyl NHC Ethenolysis 100 95% (for terminal olefins) Exceptional kinetic selectivity for ethenolysis products. [2]
Standard NHC (3) Ethenolysis Not Specified 44% (for terminal olefins) Poor selectivity due to instability as methylidene. [2]
CAAC (6) Ethenolysis 100 92% (for terminal olefins) High selectivity and good TON (5,600). [2]

Detailed Experimental Protocols

For researchers aiming to reproduce these results, here are the detailed methodologies from the cited works.

Self-Cross Metathesis of Technical Grade this compound

This protocol uses technical-grade this compound (containing 20 wt% methyl linoleate) to produce dimethyl octadec-9-enedioate, a monomer for polyesters and polyamides [1].

  • Substrate Pretreatment: Technical grade this compound is purified by simple distillation from activated alumina to remove catalyst poisons like peroxides and soaps. This step is critical, as non-pretreated material resulted in no product formation [1].
  • Reaction Setup: The reaction is performed neat (without solvent). In a typical experiment, pretreated this compound is charged to a reaction vessel.
  • Catalysis: The Hoveyda-Grubbs catalyst (Ru3) is added at a concentration of 50-100 ppm.
  • Reaction Conditions: The mixture is stirred at 50 °C for 3 hours under an inert atmosphere.
  • Analysis: The reaction mixture is analyzed by gas chromatography (GC) to determine conversion, yield, and the ratio of diester to monoester byproducts [1].
Ethenolysis for Terminal Olefin Production

This method focuses on achieving high kinetic selectivity for the terminal olefins (ethenolysis products) from this compound [2].

  • Catalyst: N-aryl, N-alkyl N-heterocyclic carbene (NHC) ruthenium complexes are used (e.g., catalyst 12 in the original paper) [2].
  • Reaction Setup: this compound is placed in a pressure-resistant reactor.
  • Reaction Conditions: The reactor is pressurized with 150 psi of ethylene gas, and the reaction is carried out at 40 °C for 6 hours [2].
  • Analysis: The products are analyzed to determine the selectivity for terminal olefins (1-decene and methyl 9-decenoate) over the self-metathesis products [2].

Experimental Workflow for Self-Cross Metathesis

The diagram below outlines the key steps involved in the self-cross metathesis process using technical grade this compound.

workflow start Start: Technical Grade This compound step1 Substrate Pretreatment: Distillation from Alumina start->step1 step2 Reaction Setup: Neat, 50°C, Inert Atmosphere step1->step2 step3 Catalyst Addition: Hoveyda-Grubbs (Ru3) step2->step3 step4 Run Reaction: 3 Hours step3->step4 step5 Analysis: Gas Chromatography (GC) step4->step5 product Product: Dimethyl Octadec-9-enedioate step5->product

Key Insights for Catalyst Selection

  • Catalyst Loading is Crucial: For self-cross metathesis with Hoveyda-Grubbs catalysts, a loading of 100 ppm of Ru3 is optimal to reach equilibrium and maximize the yield of the desired diester monomer while minimizing chain-terminating monoesters [1].
  • Substrate Purity Matters: Simple pretreatment of technical grade feedstock is essential for catalyst efficiency. Using non-pretreated material can lead to complete catalyst deactivation [1].
  • Ligand Design Dictates Selectivity: In ethenolysis, catalysts with sterically hindered N-aryl, N-alkyl NHC ligands show superior selectivity and stability because they preferentially form and sustain the active methylidene species necessary for the desired reaction pathway [2].

Deeper Considerations for Research

  • Industrial Feasibility: The demonstrated use of technical grade this compound (from common sunflower or rapeseed oil) instead of pure, genetically modified sources is a significant step towards more sustainable and economically viable large-scale processes [1].
  • Ongoing Challenges: The broader field of olefin metathesis continues to face challenges related to catalyst stability, functional group tolerance, and selectivity, which are active areas of research for future catalyst design [3].

References

comparison of methyl oleate protecting groups influence catalyst loading

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Performance and Protecting Group Influence

The key study investigated the cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate (a protected diol) and, for comparison, with unprotected cis-2-butene-1,4-diol [1].

The research objective was to optimize the reaction for high conversion and selectivity. A central finding was that the use of protecting groups (acetate groups) decisively shortens processing steps and allows for a lower catalyst loading to achieve high conversions [1]. The protected substrate showed better performance under milder conditions.

The table below summarizes the experimental data for the protected diacetate substrate, testing various ruthenium catalysts at 1.0 mol% loading [1].

Catalyst Type Conversion of this compound (%) Yield of Cross-Metathesis Product 3 (%)
[Ru]-1 Phosphine complex 14 3
[Ru]-2 N-heterocyclic carbene 48 29
[Ru]-3 Phosphine complex 15 4
[Ru]-4 N-heterocyclic carbene 42 24
[Ru]-7 N-heterocyclic carbene (with additive) 90 59
[Ru]-8 N-heterocyclic carbene (with additive) 84 53

The study concluded that catalysts with N-heterocyclic carbene ligands (especially second-generation catalysts like [Ru]-2, [Ru]-4, [Ru]-7, and [Ru]-8) showed significantly higher activity and tolerance for the functional groups present [1]. The best results were obtained with catalysts [Ru]-7 and [Ru]-8, which achieved high conversions and yields with only 1.0 mol% catalyst loading [1].

Experimental Protocol for Cross-Metathesis

The following workflow outlines the general experimental methodology used in the study to obtain the comparative data [1].

G Start Start: Reaction Setup Step1 1. Mix Substrates This compound & cis-2-butene-1,4-diyl diacetate (1:5 molar ratio) Start->Step1 Step2 2. Add Catalyst (e.g., 1.0 mol% of Ru-complex) Step1->Step2 Step3 3. Add Solvent (Toluene) Step2->Step3 Step4 4. Set Reaction Conditions (50°C for 5 hours, 900 rpm) Step3->Step4 Step5 5. Monitor Reaction (Gas Chromatography with internal standard) Step4->Step5 Result Result: Analyze Conversion and Cross-Metathesis Product Yield Step5->Result

Key Insights for Researchers

  • Catalyst Choice is Critical: N-Heterocyclic Carbene (NHC) based ruthenium catalysts demonstrated superior performance in these challenging metathesis reactions with functionalized substrates, with the Hoveyda-Grubbs type catalysts showing particularly high conversions [1].
  • Strategic Use of Protecting Groups: The acetate protecting groups were found to enhance the reactivity of the diol substrate in the metathesis reaction, allowing for high conversions under milder conditions and with lower catalyst loadings [1].
  • Pathway to Unprotected Substrates: The same study also investigated the reaction with the unprotected cis-2-butene-1,4-diol and oleic acid. While avoiding protecting groups shortens the synthetic route, the study noted that the reaction likely requires higher catalyst loadings (5 mol% was used in a related reaction with an unsaturated ester) to achieve quantitative conversion [1].

References

methyl oleate reaction kinetics forward vs backward rate constants

Author: Smolecule Technical Support Team. Date: February 2026

Kinetic Parameters for Methyl Oleate Synthesis

The table below summarizes the available kinetic data for the esterification of oleic acid with methanol to produce this compound under different catalytic conditions.

Catalyst System Temperature Forward Rate Constant (k) Equilibrium Constant (Ke) Activation Energy (Ea) Experimental Method & Conditions
Relite CFS (Ion-Exchange Resin) [1] 323.15 K - 373.15 K 12.93 L/mol·s (at 358.15 K) 4.17 mol/L 58.62 kJ/mol Method: Esterification in batch reactor with soybean oil blend. Analysis: Titration of FFA, pseudo-homogeneous second-order model.
Zinc Acetate (in subcritical methanol) [1] 433.15 K - 493.15 K Not specified Not specified 32.62 kJ/mol Method: Esterification in subcritical (high P) batch reactor. Analysis: GC analysis of oleic acid conversion.
Amberlyst 15 (Ion-Exchange Resin) [1] Room Temperature 4.0 L/mol·s 7.22 mol/L Not specified Method: Esterification at room temperature. Analysis: Quasi-homogeneous kinetic model.
4-Dodecylbenzenesulfonic Acid (DBSA) [1] 333.15 K - 353.15 K Not specified Not specified 58.5 kJ/mol (forward), 63.4 kJ/mol (reverse) Method: Homogeneous acid catalysis with varied molar ratios and water content. Analysis: Second-order reversible kinetic model.
Lipase (Solvent-free system) [2] 328.15 K (55°C) Varies with enzyme loading Governed by water removal Not specified Method: Shaking incubator, solvent-free esterification. Analysis: Monitoring FFA via titration, with/without molecular sieves for water removal.

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the methodologies behind the data.

  • Chemical Catalysis Protocol [1]: The esterification reaction is typically carried out in a batch reactor. Oleic acid and methanol are mixed in a specific molar ratio (e.g., 1:1 to 10:1). The homogeneous or heterogeneous acid catalyst is added, and the reaction is conducted at a controlled temperature for a set time. Samples are taken periodically, and the reaction progress is monitored by titrating the residual free fatty acids or by using gas chromatography (GC) to quantify the remaining oleic acid and the formed this compound. The kinetic data is then fitted to a second-order reversible model.
  • Enzymatic Catalysis Protocol [2]: Reactions are performed under solvent-free conditions in a baffled Erlenmeyer flask. A molar ratio of methanol to oleic acid (e.g., 1:1 or 1.5:1) is used with a specific loading of immobilized lipase (e.g., 0.25-0.75 wt%). The mixture is incubated in a shaking incubator (e.g., at 55°C and 170 rpm). To shift equilibrium towards ester production, activated molecular sieves are often added to adsorb the water by-product. Reaction progress is tracked by titrating the free fatty acid content over time.

The following diagram illustrates the logical workflow common to these kinetic studies.

G Start Reaction Setup Rxn Esterification Reaction Oleic Acid + Methanol ⇌ this compound + Water Start->Rxn Monitor Reaction Monitoring Rxn->Monitor Model Data Fitting to Kinetic Model Monitor->Model Params Extraction of Kinetic Parameters Model->Params

Key Insights on Reaction Kinetics

  • Catalyst Impact: The data shows that the choice of catalyst significantly affects the reaction rate and energy barrier. Homogeneous acids like DBSA and solid ion-exchange resins show higher activation energies (around 58-63 kJ/mol) [1], whereas enzymatic catalysts (lipase) operate effectively at milder temperatures with rates highly dependent on enzyme loading [2].
  • The Backward Reaction & Equilibrium: The esterification reaction is equilibrium-limited. The backward reaction (hydrolysis of this compound) becomes significant as water accumulates [1]. A higher equilibrium constant (Ke) indicates a reaction that favors product formation. This is why water removal techniques, such as using molecular sieves, are critical in both chemical and enzymatic protocols to suppress the reverse reaction and push the equilibrium forward [1] [2].

References

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Physical Description

Oleic acid methyl ester is a clear to amber liquid. Insoluble in water. (NTP, 1992)
Liquid
Clear colorless to amber liquid; [Hawley] Colorless or pale yellow liquid; [MSDSonline]

Color/Form

Colorless to amber clear liquid

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Exact Mass

296.271530387 Da

Monoisotopic Mass

296.271530387 Da

Boiling Point

425.3 °F at 20 mmHg (NTP, 1992)
218.5 °C @ 20 mm Hg
Boiling point - 217 °C at 16 torr (decomposes)

Heavy Atom Count

21

Density

0.8739 (NTP, 1992) - Less dense than water; will float
0.8739 @ 20 °C

LogP

7.45 (LogP)
log Kow= 7.45

Odor

Faint fatty odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-3.8 °F (NTP, 1992)
-19.9 °C

UNII

39736AJ06R

GHS Hazard Statements

Aggregated GHS information provided by 1026 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 584 of 1026 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 442 of 1026 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000629 [mmHg]
6.29X10-6 at 25 °C

Pictograms

Irritant

Irritant

Other CAS

112-62-9
61788-34-9
2462-84-2

Wikipedia

Methyl oleate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Fragrance Ingredients
Cosmetics -> Emollient; Skin conditioning

Methods of Manufacturing

Esterification of oleic acid; vacuum fractional distillation; solvent crystallization.
REACTION OF TRIGLYCERIDES, EG, OLIVE OIL, WITH EXCESS METHANOL AND A CATALYST FOLLOWED BY FRACTIONAL DISTILLATION; REACTION OF OLEIC ACID WITH METHANOL IN THE PRESENCE OF SULFURIC ACID

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Adhesive Manufacturing
Printing and Related Support Activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
9-Octadecenoic acid (9Z)-, methyl ester: ACTIVE

Analytic Laboratory Methods

DETERMINATION OF METHYL OLEATE IN FATS & OILS BY GAS CHROMATOGRAPHY.

Dates

Last modified: 08-15-2023

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